molecular formula C45H48N2O2 B12377982 Cyanine7.5 carboxylic

Cyanine7.5 carboxylic

Cat. No.: B12377982
M. Wt: 648.9 g/mol
InChI Key: DIOYUGMHQUIXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine7.5 carboxylic is a useful research compound. Its molecular formula is C45H48N2O2 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H48N2O2

Molecular Weight

648.9 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate

InChI

InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3

InChI Key

DIOYUGMHQUIXFB-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C

Origin of Product

United States

Foundational & Exploratory

Cyanine7.5 carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyanine7.5 Carboxylic Acid

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research, diagnostics, and drug development. As a member of the cyanine (B1664457) dye family, it is characterized by a long polymethine chain flanked by two nitrogen-containing heterocyclic rings. Its carboxylic acid functional group allows for covalent conjugation to a wide array of biomolecules. The dye's fluorescence in the NIR spectrum (approximately 750-900 nm) is particularly advantageous for biological applications, as it allows for deep tissue penetration with minimal interference from background autofluorescence, making it ideal for in-vivo imaging.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental protocols for its use.

Chemical Structure and Physicochemical Properties

This compound acid is an unactivated NIR dye.[3][4] The core structure consists of a heptamethine chain which is responsible for its long-wavelength absorption and emission properties. The terminal carboxylic acid group serves as a reactive handle for conjugation, typically after activation.

Caption: Chemical structure of this compound acid.

Quantitative Data Summary

The physicochemical and spectral properties of this compound acid are summarized in the table below. Data is aggregated from various suppliers and may show slight variations.

PropertyValueCitations
CAS Number 1803099-44-6 / 1686147-68-1[3][4][5][6]
Appearance Green powder/solid[3][6]
Absorption Maximum (λmax) ~788 nm[3][6]
Emission Maximum (λem) ~808 nm[3][6]
Molar Extinction Coeff. (ε) ~223,000 M⁻¹cm⁻¹[3][6]
Fluorescence Quantum Yield (Φ) 0.10[6]
Purity ≥95% (by ¹H NMR and HPLC-MS)[3]
Solubility Soluble in DMSO, DMF, Dichloromethane; Low solubility in water[3][4]

Core Applications in Research and Drug Development

The unique properties of Cy7.5 carboxylic acid make it a versatile tool for researchers.

  • In-Vivo Imaging: The NIR emission profile enables deep tissue imaging with high signal-to-noise ratios, which is critical for preclinical studies in animal models to track diseases, evaluate drug delivery, and monitor therapeutic response.[1][2]

  • Biomolecule Labeling: It can be covalently attached to proteins, antibodies, peptides, and nucleic acids.[5][6] These fluorescently-labeled molecules are used as probes in a variety of assays.

  • Cellular Tracing: Labeled antibodies or other targeting ligands can be used to track the location and migration of specific cell populations in vivo, for instance, in cancer metastasis research.[5][7]

  • Flow Cytometry & Microscopy: Its bright fluorescence provides a distinct signal for cell sorting and high-resolution imaging of cellular structures and processes.[2]

  • Drug Distribution and Metabolism: By labeling drug molecules, researchers can visualize their distribution, accumulation in target tissues, and metabolic pathways using non-invasive imaging techniques.[7]

Experimental Protocols

Storage and Handling

Proper storage is critical to maintain the dye's integrity.

  • Long-Term Storage: Upon receipt, store the solid dye at -20°C in the dark and under desiccated conditions.[3][4][8] It is stable for up to 24 months under these conditions.[4]

  • Transportation: The dye is typically shipped at room temperature and is stable for up to three weeks under these conditions.[4]

  • Handling: Avoid prolonged exposure to light to prevent photobleaching.[3][8]

General Protocol for Antibody Conjugation via Amine Coupling

This compound acid is an unactivated dye, meaning its carboxyl group must first be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins or antibodies. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

G start Start: Prepare Reagents step1 Step 1: Carboxyl Activation Dissolve Cy7.5-COOH in anhydrous DMSO or DMF. Add EDC and Sulfo-NHS. Incubate for 15-30 min at RT. start->step1 Cy7.5-COOH step3 Step 3: Conjugation Reaction Add activated Cy7.5-NHS ester solution to the antibody solution. Incubate for 1-2 hours at RT in the dark. step1->step3 Activated Cy7.5-NHS Ester step2 Step 2: Protein Preparation Dissolve antibody in amine-free buffer (e.g., PBS, pH 7.4). step2->step3 Antibody step4 Step 4: Purification Remove unconjugated dye via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. step3->step4 end End: Characterize Conjugate step4->end cluster_workflow Conceptual Workflow: In-Vivo Tumor Imaging A 1. Antibody-Dye Conjugation (Anti-Tumor Ab + Cy7.5) B 2. Systemic Administration (Intravenous Injection) A->B C 3. Biodistribution & Tumor Targeting (Antibody binds to tumor antigen) B->C D 4. Non-Invasive NIR Imaging (Signal accumulates at tumor site) C->D

References

An In-depth Technical Guide to the Spectral Properties of Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye. This document details its key photophysical characteristics, provides standardized experimental protocols for their determination, and illustrates its application in bioconjugation and in vivo imaging.

Core Spectral and Physical Properties

This compound acid is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. This characteristic is particularly advantageous for biological imaging, as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous molecules.[1] The carboxylic acid functional group allows for its covalent conjugation to various biomolecules, such as proteins and antibodies, through the formation of amide bonds.[2]

Quantitative Data Summary

The spectral and physical properties of this compound acid and its water-soluble counterpart, sulfo-Cyanine7.5 carboxylic acid, are summarized below. These values are crucial for designing and optimizing fluorescence-based experiments.

PropertyThis compound acidsulfo-Cyanine7.5 carboxylic acidReference
Excitation Maximum (λex) 788 nm778 nm[3][4]
Emission Maximum (λem) 808 nm797 nm[3][4]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹222,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.100.21[3][4]
Solubility Soluble in organic solvents (DMSO, DMF)Good in water, DMF, and DMSO[5][6]
Appearance Green powderDark green solid[5][6]

Note: Spectral properties can be influenced by the solvent and local environment. The provided values are generally measured in solvents like DMSO or aqueous buffers.

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for reliable and reproducible experimental results. The following protocols provide step-by-step guidance for determining the key spectral properties of this compound acid.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound acid

  • Spectroscopic grade dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound acid and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions in DMSO with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Measure absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Use DMSO as the blank reference.

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.

  • Plot data: Plot the absorbance at λmax against the molar concentration for each dilution.

  • Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (in M⁻¹cm⁻¹).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • This compound acid solution (prepared as in Protocol 1)

  • A suitable reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)

  • Spectroscopic grade DMSO

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare solutions: Prepare a series of dilutions of both the this compound acid and the reference standard in DMSO, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence: For each solution, measure the fluorescence emission spectrum, ensuring the excitation and emission slit widths are kept constant.

  • Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of this compound acid (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent (for the same solvent, n_sample² / n_ref² = 1).

    • Subscripts "sample" and "ref" refer to this compound acid and the reference standard, respectively.

Protocol 3: Bioconjugation of this compound Acid to an Antibody

This protocol describes the covalent labeling of an antibody with this compound acid using carbodiimide (B86325) chemistry.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare reagents: Prepare a stock solution of this compound acid in anhydrous DMSO. Prepare fresh solutions of EDC and NHS in reaction buffer.

  • Activate the dye: Mix this compound acid with EDC and NHS in reaction buffer and incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.

  • Conjugation: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is common. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench reaction: Add quenching buffer to the reaction mixture to stop the reaction.

  • Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column. The labeled antibody will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye.

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using an antibody labeled with Cyanine7.5.

G cluster_prep Preparation Phase cluster_animal Animal Procedure cluster_imaging Imaging & Analysis conjugation Antibody-Cy7.5 Conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (DOL) purification->characterization animal_prep Animal Model Preparation characterization->animal_prep injection Intravenous Injection animal_prep->injection in_vivo In Vivo Imaging (e.g., IVIS) injection->in_vivo ex_vivo Ex Vivo Organ Imaging in_vivo->ex_vivo analysis Image and Data Analysis ex_vivo->analysis

Caption: General workflow for in vivo imaging with a Cy7.5-labeled antibody.

Targeted Imaging Experimental Workflow

This diagram illustrates the process of preparing a targeted imaging probe and its use in identifying specific cells.

G cluster_conjugation Probe Preparation cluster_cellular Cellular Targeting Cy7_5 Cyanine7.5 Carboxylic Acid ConjugatedProbe Cy7.5-Labeled Targeting Probe Cy7_5->ConjugatedProbe TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->ConjugatedProbe TargetCells Target Cells (Expressing Receptor) ConjugatedProbe->TargetCells Binding NonTargetCells Non-Target Cells ConjugatedProbe->NonTargetCells No Binding Fluorescence Fluorescence Detection TargetCells->Fluorescence Signal NoFluorescence No Fluorescence NonTargetCells->NoFluorescence No Signal

Caption: Workflow of targeted cell imaging using a Cy7.5-conjugated probe.

References

Cyanine7.5 carboxylic acid excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Properties of Cyanine7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its applications in biomedical research, particularly in in vivo imaging, are driven by its long-wavelength emission, which allows for deep tissue penetration and reduced autofluorescence.[1][2] This guide will cover its excitation and emission spectra, experimental protocols for spectral measurements, and relevant workflows for its use in bioconjugation and imaging.

Core Spectral Properties

This compound acid is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum.[3] The unactivated carboxylic acid form is available for conjugation, though for reactions involving primary amines, the pre-activated N-hydroxysuccinimide (NHS) ester is commonly used.[4][5] A sulfonated version, sulfo-Cyanine7.5, offers increased water solubility.[6]

Quantitative Spectral Data

The key spectral parameters for this compound acid and its derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and performing quantitative analysis.

PropertyThis compound Acidsulfo-Cyanine7.5 Carboxylic AcidCyanine7.5 NHS EsterSource(s)
Excitation Maximum (λex) 788 nm778 nm788 nm[4][7][8]
Emission Maximum (λem) 808 nm797 nm808 nm[4][7][8][9]
Molar Extinction Coefficient (ε) 223,000 M-1cm-1222,000 M-1cm-1223,000 M-1cm-1[4][7][8][10]
Fluorescence Quantum Yield (Φ) 0.100.09~0.20 (structure dependent)[7][8][10]
Stokes Shift ~20 nm~19 nm~20 nm[9]

Experimental Protocols

Determining Excitation and Emission Spectra

The following is a generalized protocol for measuring the fluorescence spectra of this compound acid.

Materials:

  • This compound acid

  • Solvent (e.g., methanol, DMSO, or PBS for sulfo-derivatives)[4][11]

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound acid in a suitable solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.[12]

  • Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired buffer or solvent for analysis. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[13]

  • Absorption Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 600 nm to 900 nm to determine the exact absorption maximum (λabs).[14]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the determined absorption maximum (e.g., 788 nm).

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 900 nm (e.g., 800 nm to 900 nm).[14]

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined emission maximum (e.g., 808 nm).

    • Scan the excitation spectrum across a range that includes the expected absorption maximum (e.g., 700 nm to 800 nm).

    • The resulting spectrum should closely resemble the absorption spectrum.

Bioconjugation and Imaging Workflows

This compound acid itself is not reactive towards amines. For conjugation to proteins, antibodies, or other amine-containing biomolecules, it is typically activated to an NHS ester.[15]

Bioconjugation Workflow

The following diagram illustrates the general workflow for activating this compound acid and conjugating it to a primary amine-containing biomolecule.

G Bioconjugation of this compound Acid cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound Acid C Cyanine7.5 NHS Ester A->C Activation B Carbodiimide (e.g., EDC) + NHS E Conjugated Biomolecule C->E Reaction at pH 7.2-8.5 D Biomolecule with Primary Amine (e.g., Antibody) F Purification (e.g., Size Exclusion Chromatography) E->F

Caption: Workflow for the activation and conjugation of Cyanine7.5.

In Vivo Imaging Workflow

Cyanine7.5-conjugated molecules are widely used for in vivo imaging due to the deep tissue penetration of near-infrared light.[16][17] The general workflow for such an experiment is depicted below.

G In Vivo Imaging Workflow with Cyanine7.5 Conjugate A Preparation of Cy7.5-labeled probe C Probe Administration (e.g., intravenous injection) A->C B Animal Model Preparation B->C D In Vivo Imaging at multiple time points C->D E Data Analysis (e.g., signal quantification) D->E F Ex Vivo Analysis (optional) D->F

References

A Technical Guide to the Molar Extinction Coefficient of Cyanine7.5 Carboxylic Acid and Its Application in Elucidating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Cyanine7.5 carboxylic acid, with a primary focus on its molar extinction coefficient. It details the experimental protocols for the determination of this crucial parameter and for the conjugation of the dye to protein ligands. Furthermore, this guide illustrates the application of Cyanine7.5-conjugated ligands in the investigation of cellular signaling pathways, using the Epidermal Growth Factor Receptor (EGFR) pathway as a prime example.

Core Physicochemical Properties of this compound Acid

This compound acid is a near-infrared (NIR) fluorescent dye that is extensively used in biomedical research for in vivo and in vitro imaging applications. Its fluorescence in the NIR spectrum (typically above 750 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues. The carboxylic acid functional group enables its covalent conjugation to various biomolecules, such as antibodies, peptides, and proteins, through the formation of amide bonds.

Quantitative Data Summary

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for the quantitative analysis of labeled biomolecules. The table below summarizes the key spectral properties of this compound acid and its sulfonated derivative, which exhibits enhanced water solubility.

CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Solvent(s)
This compound acid223,000788808DMSO, DMF, Dichloromethane
Sulfo-Cyanine7.5 carboxylic acid222,000778797Water, DMF, DMSO

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Determination of the Molar Extinction Coefficient

This protocol outlines the procedure for experimentally determining the molar extinction coefficient of this compound acid using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound acid

  • Spectroscopic grade dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound acid (e.g., 1 mg) and dissolve it in a known volume of DMSO (e.g., 1 mL) to prepare a stock solution. Calculate the molar concentration of this stock solution.

  • Prepare a Dilution Series: Perform a series of dilutions of the stock solution to prepare at least five different concentrations of the dye in DMSO. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorbance maximum to ensure linearity.

  • Measure Absorbance:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of Cyanine7.5 (approximately 700-850 nm).

    • Use a quartz cuvette filled with DMSO as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum for each dilution, identifying the wavelength of maximum absorbance (λ_max).

  • Data Analysis:

    • Plot a graph of absorbance at λ_max (A) on the y-axis against the concentration (c) in mol/L on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Weigh Dye dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Prepare Dilution Series dissolve->dilute blank Blank with DMSO dilute->blank measure Measure Absorbance (λmax) blank->measure plot Plot Absorbance vs. Concentration measure->plot regress Linear Regression plot->regress calculate Calculate ε (Slope) regress->calculate

Workflow for Molar Extinction Coefficient Determination
Conjugation of this compound Acid to a Protein Ligand (e.g., Epidermal Growth Factor)

This protocol describes the covalent labeling of a protein with this compound acid using carbodiimide (B86325) chemistry. This method activates the carboxylic acid group to form an amide bond with primary amine groups on the protein (e.g., lysine (B10760008) residues).

Materials:

  • This compound acid

  • Epidermal Growth Factor (EGF) or another protein of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein (e.g., EGF) in PBS at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

  • Activate the Dye:

    • Dissolve this compound acid, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate microcentrifuge tube, mix the this compound acid stock solution with a molar excess of EDC and NHS.

    • Incubate this activation mixture for 15-30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

    • Slowly add the activated Cyanine7.5 solution to the protein solution while gently stirring. A molar excess of the activated dye (typically 5-15 fold) is used.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification:

    • Purify the Cyanine7.5-protein conjugate from the unreacted dye and byproducts using a gel filtration column equilibrated with PBS.

    • The labeled protein will elute in the initial fractions.

G Protein Conjugation Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification dye Cyanine7.5-COOH mix_activate Mix and Incubate dye->mix_activate edc_nhs EDC + NHS edc_nhs->mix_activate add_dye Add Activated Dye mix_activate->add_dye protein Protein (e.g., EGF) adjust_ph Adjust pH to 8.3-8.5 protein->adjust_ph adjust_ph->add_dye incubate Incubate add_dye->incubate gel_filtration Gel Filtration incubate->gel_filtration collect Collect Labeled Protein gel_filtration->collect

Protein Conjugation Workflow

Application in Visualizing the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Visualizing the trafficking and downstream signaling of EGFR provides valuable insights into both normal cellular processes and disease states.

By conjugating Cyanine7.5 to EGF, the natural ligand for EGFR, researchers can create a powerful tool to track the receptor's journey upon activation.

Visualizing EGFR Internalization and Trafficking

Upon binding of EGF-Cyanine7.5 to EGFR on the cell surface, the receptor dimerizes and becomes activated through autophosphorylation. This initiates a cascade of downstream signaling events. The activated receptor-ligand complex is then internalized via endocytosis. The NIR fluorescence of Cyanine7.5 allows for real-time tracking of these endocytic vesicles as they traffic through the cell, potentially to early endosomes, late endosomes, and lysosomes for degradation, or recycled back to the cell surface.

G EGFR Signaling and Trafficking Visualization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egf_cy7_5 EGF-Cyanine7.5 binding Binding & Dimerization egf_cy7_5->binding egfr EGFR egfr->binding phosphorylation Autophosphorylation binding->phosphorylation internalization Endocytosis binding->internalization signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) phosphorylation->signaling early_endosome Early Endosome internalization->early_endosome late_endosome Late Endosome early_endosome->late_endosome recycling Recycling to Membrane early_endosome->recycling lysosome Lysosome (Degradation) late_endosome->lysosome recycling->egfr

Unveiling the Luminescence of Cyanine7.5 Carboxylic Acid: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomedical research and drug development, the precise tracking and quantification of molecular interactions are paramount. Near-infrared (NIR) fluorescent probes, particularly cyanine (B1664457) dyes, have emerged as indispensable tools for these endeavors. Among them, Cyanine7.5 (Cy7.5) carboxylic acid stands out for its long-wave emission, enabling deep tissue imaging with minimal autofluorescence. A critical parameter governing its performance is the fluorescence quantum yield (Φ), which dictates the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth exploration of the quantum yield of Cyanine7.5 carboxylic acid, offering a comprehensive overview of its photophysical properties, a detailed experimental protocol for its determination, and visualizations of its application.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by a set of key photophysical parameters. The following table summarizes the quantitative data for this compound acid and its closely related derivatives.

ParameterThis compound acidsulfo-Cyanine7.5 carboxylic acidsulfo-Cyanine7.5 NHS esterNotes
Fluorescence Quantum Yield (Φ) 0.10[1]0.21[2]0.21[3]The quantum yield is highly sensitive to the molecular structure and environment.[4] Increased rigidity of the central polymethyne moiety can enhance the quantum yield.[5][6]
Excitation Maximum (λex) 788 nm[1][7]778 nm[2]Not Specified
Emission Maximum (λem) 808 nm[1][7]797 nm[2][3]797 nm[3]
Molar Extinction Coefficient (ε) 223,000 L⋅mol⁻¹⋅cm⁻¹[1][7]222,000 L⋅mol⁻¹⋅cm⁻¹[2]Not Specified
Solubility Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[1]Water-soluble.[2]Not SpecifiedSulfonation increases water solubility.[4]

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the fluorescence quantum yield is a critical experiment for characterizing any fluorescent probe. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][8]

1. Materials and Instrumentation:

  • This compound acid: The sample to be measured.

  • Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to Cy7.5. For the far-red region, recognized standards can be challenging to find, and calibration may be necessary using methods like thermal blooming spectrometry.[9]

  • Spectroscopic Grade Solvent: A solvent that dissolves both the sample and the reference standard and is free of fluorescent impurities.[4] Methanol is a commonly used solvent for cyanine dyes.[9]

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission.

2. Solution Preparation:

  • Prepare a stock solution of this compound acid and the reference standard in the chosen solvent.

  • Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

3. Absorbance and Fluorescence Measurements:

  • Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and the solvent blank. Record the absorbance at the excitation wavelength.

  • Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength and all instrumental parameters (e.g., slit widths) must be kept identical for all measurements of the sample and the reference.[4]

4. Data Analysis:

  • Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus the absorbance for both the this compound acid and the reference standard. The resulting plots should be linear.[4]

  • The quantum yield of the this compound acid (Φ_S) is calculated using the following equation[4]:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • Grad_S and Grad_R are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.

Visualizing the Workflow and Application

To further elucidate the experimental process and the utility of this compound acid, the following diagrams are provided.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock_sample Prepare Stock Solution (Cy7.5 Acid) dilutions_sample Create Serial Dilutions (Abs < 0.1) stock_sample->dilutions_sample stock_ref Prepare Stock Solution (Reference Standard) dilutions_ref Create Serial Dilutions (Abs < 0.1) stock_ref->dilutions_ref abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilutions_sample->abs_measure dilutions_ref->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Figure 1: Workflow for Relative Quantum Yield Determination.

This diagram illustrates the sequential steps involved in measuring the relative fluorescence quantum yield of this compound acid, from solution preparation to final calculation.

Application_Concept cluster_conjugation Bioconjugation cluster_application In Vitro / In Vivo Application cy75 Cyanine7.5 carboxylic acid conjugate Cy7.5-Labeled Biomolecule cy75->conjugate Covalent Bonding protein Target Biomolecule (e.g., Antibody, Peptide) protein->conjugate delivery Introduction to Biological System conjugate->delivery excitation NIR Excitation (~788 nm) delivery->excitation emission NIR Emission (~808 nm) excitation->emission imaging Fluorescence Imaging (Microscopy, In Vivo Imaging) emission->imaging

Figure 2: Conceptual Application of Cyanine7.5 Labeling.

This diagram conceptualizes the use of this compound acid in bio-imaging. The dye is first conjugated to a biomolecule of interest, which is then introduced into a biological system. Upon excitation with near-infrared light, the conjugate emits fluorescence, allowing for the visualization and tracking of the labeled molecule.

Conclusion

This compound acid is a powerful near-infrared fluorescent probe with significant potential in various research and development applications.[10][11] Its utility is intrinsically linked to its photophysical properties, most notably its fluorescence quantum yield. A thorough understanding and accurate measurement of this parameter are crucial for the design and interpretation of fluorescence-based assays. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound acid in their work. The environmental sensitivity of the quantum yield also presents an opportunity for the development of sophisticated biosensors.[4][12]

References

A Technical Guide to the Solubility of Cyanine7.5 Carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Cyanine7.5 carboxylic acid in dimethyl sulfoxide (B87167) (DMSO). This document consolidates available data, presents experimental protocols for the preparation of stock solutions, and offers visual diagrams to illustrate key processes and concepts.

Core Topic: Solubility of this compound Acid in DMSO

This compound acid is a near-infrared (NIR) fluorescent dye frequently utilized in in-vivo imaging applications. Its solubility in appropriate solvents is a critical factor for its effective use in labeling and imaging studies. While many sources qualitatively describe this compound acid as soluble in organic solvents like DMSO, precise quantitative data is not always readily available. This guide aims to provide clarity on this topic by presenting both qualitative and quantitative information for Cyanine7.5 and related cyanine (B1664457) dyes.

Data Presentation: Solubility of Cyanine Dyes in DMSO

The following table summarizes the solubility of this compound acid and structurally similar cyanine dyes in DMSO. This comparative data allows researchers to infer the potential solubility range and select appropriate concentrations for their experimental needs.

CompoundSolventSolubilitySource
This compound acidDMSOSolubleLumiprobe, Interchim
Cy7DMSOApprox. 10 mg/mLCayman Chemical[1]
sulfo-Cyanine7 carboxylic acidDMSO0.10 M (76 g/L)Lumiprobe[2]
sulfo-Cy7 carboxylic acid TEADMSO62.5 mg/mL (requires sonication)MedchemExpress

Note: The presence of sulfonate groups ("sulfo") generally increases the hydrophilicity of the molecule, which can significantly impact its solubility profile in both aqueous and organic solvents.

Experimental Protocol: Preparation of a this compound Acid Stock Solution in DMSO

This section details a standardized protocol for the preparation of a stock solution of this compound acid in DMSO. Adherence to this protocol is crucial for obtaining a clear, usable solution for subsequent experiments.

Materials:

  • This compound acid (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of this compound acid powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound acid powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the target concentration. It is advisable to start with a concentration at or below the known solubility of related compounds (e.g., 10 mg/mL for Cy7).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. The use of gentle heating (30-40°C) can also aid in dissolution but should be used with caution to avoid degradation of the dye.

  • Storage: Store the resulting stock solution at -20°C, protected from light. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step process for preparing a stock solution of this compound acid in DMSO.

G cluster_start Preparation cluster_process Dissolution Process cluster_end Final Steps start Start: Obtain this compound Acid Powder weigh Weigh Desired Amount start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility ultrasonicate Ultrasonicate if Necessary check_solubility->ultrasonicate No store Store at -20°C, Protected from Light check_solubility->store Yes ultrasonicate->vortex

Caption: Workflow for preparing a this compound acid DMSO stock solution.

Factors Influencing Solubility

This diagram outlines the key factors that can influence the solubility of this compound acid in DMSO.

G cluster_main Solubility of Cyanine7.5 COOH in DMSO cluster_factors Influencing Factors solubility Maximum Achievable Concentration purity Purity of Dye purity->solubility solvent_quality Quality of DMSO (Anhydrous) solvent_quality->solubility temperature Temperature temperature->solubility agitation Agitation Method (Vortexing, Sonication) agitation->solubility

Caption: Key factors affecting the solubility of this compound acid in DMSO.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging and bioconjugation, cyanine (B1664457) dyes are indispensable tools. Cyanine7.5 (Cy7.5) and its derivatives, with their emission maxima beyond 750 nm, operate within the NIR window, allowing for deep tissue penetration and reduced autofluorescence. A critical, yet often overlooked, parameter for the successful application of these dyes is their solubility. This technical guide provides an in-depth analysis of the aqueous solubility of Cyanine7.5 carboxylic acid, offering clarity on its two primary forms: the standard, non-sulfonated dye and its sulfonated counterpart. Understanding the distinct solubility profiles of these molecules is paramount for experimental design, ensuring optimal performance in labeling reactions and in vivo applications.

Distinguishing Between Non-Sulfonated and Sulfonated this compound Acid

The solubility of this compound acid is fundamentally dictated by its chemical structure. The key differentiator is the presence or absence of sulfonate (-SO₃H) groups.

Non-Sulfonated this compound Acid is characterized by its hydrophobic nature. While it possesses a carboxylic acid group for conjugation, the large aromatic structure of the cyanine core leads to poor solubility in aqueous solutions.[1][2][3][4][5]

Sulfo-Cyanine7.5 Carboxylic Acid , conversely, is engineered for enhanced water solubility. The incorporation of one or more sulfonate groups significantly increases the molecule's hydrophilicity, allowing it to dissolve readily in aqueous buffers without the need for organic co-solvents.[6] This modification is crucial for many biological applications where the presence of organic solvents could be detrimental to the structure and function of the biomolecule being labeled.[3]

Quantitative Solubility Data

Obtaining precise quantitative solubility data for non-sulfonated this compound acid in water is challenging, as it is consistently reported to have "low solubility".[1][2][7] For practical purposes, it is considered insoluble in purely aqueous buffers.[8] Researchers must employ organic co-solvents to bring it into solution for conjugation reactions.[3][5]

In contrast, the sulfonated derivatives exhibit significantly higher aqueous solubility. While specific numerical data for sulfo-Cyanine7.5 carboxylic acid is not consistently published, data for the closely related sulfo-Cyanine7 carboxylic acid provides a valuable benchmark.

CompoundFunctional GroupsReported Water SolubilityOther Solubilities
This compound acid1x -COOHLow / InsolubleSoluble in DMSO, DMF, dichloromethane[1][2]
sulfo-Cyanine7.5 carboxylic acid1x -COOH, 4x -SO₃HGood / High[6]Soluble in water, DMF, DMSO
sulfo-Cyanine7 carboxylic acid1x -COOH, 2x -SO₃H0.10 M (76 g/L)[9]Soluble in water, DMF, DMSO[9]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the thermodynamic solubility of a fluorescent compound like sulfo-Cyanine7.5 carboxylic acid in an aqueous buffer.

Materials:

  • sulfo-Cyanine7.5 carboxylic acid powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Thermostatic shaker incubator

  • Microcentrifuge

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer

  • Calibrated micropipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of sulfo-Cyanine7.5 carboxylic acid powder to a known volume of PBS (pH 7.4) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification of Soluble Dye:

    • Prepare a series of standard solutions of sulfo-Cyanine7.5 carboxylic acid of known concentrations in PBS.

    • Measure the absorbance of the standard solutions and the filtered saturated solution at the maximum absorbance wavelength (λmax ≈ 788 nm) using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the absorbance of the filtered saturated solution and the calibration curve to determine its concentration, which represents the thermodynamic solubility.

Protocol for Protein Labeling

This protocol provides a general workflow for the covalent labeling of a protein with this compound acid. It highlights the critical differences in handling the non-sulfonated and sulfonated forms.

Materials:

  • This compound acid (non-sulfonated or sulfonated)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 for conjugation)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation:

    • For non-sulfonated this compound acid: Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).[3]

    • For sulfo-Cyanine7.5 carboxylic acid: Dissolve the dye directly in the reaction buffer.

  • Activation of Carboxylic Acid (to form NHS ester in situ):

    • In a separate light-protected tube, combine the this compound acid solution, EDC, and NHS in an appropriate activation buffer (e.g., MES buffer, pH 6.0). The molar ratio of EDC and NHS to the dye should be optimized, but a starting point is a 1.5 to 5-fold molar excess.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at an optimal concentration (typically 2-10 mg/mL).[10]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[10]

  • Conjugation Reaction:

    • Add the activated Cyanine7.5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5 to 20.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.

    • For sulfonated dyes, dialysis can also be an effective purification method.[11]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the decision-making process based on solubility and the experimental workflow for bioconjugation.

G cluster_solubility Solubility Decision Pathway start Start: Select Cyanine7.5 Carboxylic Acid choice Is aqueous solubility without co-solvents required? start->choice sulfo Use sulfo-Cyanine7.5 carboxylic acid choice->sulfo Yes nonsulfo Use non-sulfonated This compound acid choice->nonsulfo No dissolve_sulfo Dissolve directly in aqueous buffer sulfo->dissolve_sulfo dissolve_nonsulfo Dissolve in organic co-solvent (e.g., DMSO, DMF) nonsulfo->dissolve_nonsulfo

Caption: Solubility Decision Pathway for this compound Acid.

G cluster_workflow Bioconjugation Workflow prep_dye 1. Dye Preparation (Dissolve in appropriate solvent) activate 2. Activate Carboxylic Acid (EDC/NHS Chemistry) prep_dye->activate conjugate 4. Conjugation Reaction (Mix activated dye and protein) activate->conjugate prep_protein 3. Prepare Protein (Amine-free buffer, pH 8.3-8.5) prep_protein->conjugate purify 5. Purification (e.g., Size-Exclusion Chromatography) conjugate->purify characterize 6. Characterization (Determine Degree of Labeling) purify->characterize

Caption: General Workflow for Protein Labeling.

Conclusion

The choice between non-sulfonated and sulfonated this compound acid is a critical decision in experimental design. The inherent low aqueous solubility of the non-sulfonated form necessitates the use of organic co-solvents, which may not be suitable for all biological applications.[5] In contrast, the high water solubility of the sulfonated derivative offers greater flexibility and is often the preferred choice for labeling sensitive biomolecules in aqueous environments.[6] By understanding these fundamental differences and employing the appropriate handling and reaction protocols, researchers can effectively leverage the power of Cyanine7.5 for advanced NIR fluorescence applications.

References

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its fluorescence in the 750-800 nm spectral region allows for deep tissue penetration with minimal autofluorescence, making it exceptionally well-suited for in vivo imaging applications. The carboxylic acid functional group provides a versatile handle for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nucleic acids, enabling the tracking and visualization of these molecules in complex biological systems. This guide provides an in-depth overview of the properties of Cyanine7.5 carboxylic acid, detailed experimental protocols for its use, and examples of its application in studying cellular signaling pathways.

Core Properties and Quantitative Data

This compound acid and its sulfonated analogue are characterized by their distinct physicochemical and spectral properties. The inclusion of sulfonate groups in sulfo-Cyanine7.5 enhances its water solubility, which can be advantageous for certain biological applications. The key quantitative data for both forms are summarized in the table below for easy comparison.

PropertyThis compound Acidsulfo-Cyanine7.5 Carboxylic Acid
Molecular Weight 685.34 g/mol 1083.41 g/mol [1]
Molecular Formula C₄₅H₄₉ClN₂O₂[2]C₄₅H₄₅K₃N₂O₁₄S₄[1]
Excitation Maximum (λex) ~788 nm[2]~778 nm
Emission Maximum (λem) ~808 nm[2]~797 nm
Extinction Coefficient ~223,000 M⁻¹cm⁻¹[2]~222,000 M⁻¹cm⁻¹
Solubility Soluble in organic solvents (DMSO, DMF)[2]Good solubility in water, DMF, DMSO[1]
Purity Typically ≥95% (by HPLC and/or NMR)[2]Typically ≥95% (by HPLC-MS)[1]

Experimental Protocols: Covalent Labeling of Proteins

The carboxylic acid moiety of Cyanine7.5 is not directly reactive with amine groups on proteins. Therefore, a common and effective method for conjugation is a two-step process involving the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a more stable amine-reactive NHS ester that can then efficiently label primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues.

Protocol: EDC-NHS Coupling of this compound Acid to an Antibody

This protocol provides a general guideline for the conjugation of this compound acid to an antibody. Optimization of the molar ratios of dye to protein may be necessary for specific applications.

Materials:

  • This compound acid

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Coupling Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.

  • This compound Acid Activation:

    • Dissolve this compound acid in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, add a 5- to 20-fold molar excess of the this compound acid stock solution to the Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of sulfo-NHS (relative to the dye) to the Cyanine7.5 solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the activated Cyanine7.5 solution to 7.2-8.5 by adding the Coupling Buffer.

    • Immediately add the activated dye solution to the prepared antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the Cyanine7.5-labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the colored fractions, which contain the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cyanine7.5 (~788 nm).

Visualization of Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in signaling pathways and the logical flow of experimental procedures.

experimental_workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis cy7_5 Cyanine7.5-COOH activated_cy7_5 Cyanine7.5-NHS Ester cy7_5->activated_cy7_5 Activation (15-30 min) edc_nhs EDC / sulfo-NHS edc_nhs->activated_cy7_5 conjugate Cy7.5-Protein Conjugate activated_cy7_5->conjugate Coupling (1-2 hours) protein Protein (-NH2) protein->conjugate purification Desalting Column conjugate->purification analysis Spectroscopy (DOL) purification->analysis

Experimental workflow for protein labeling.
Application in Apoptosis Detection

A significant application of Cyanine7.5 is in the in vivo imaging of apoptosis. This process involves labeling Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

apoptosis_pathway cluster_cell Apoptotic Cell cluster_extracellular Extracellular Space membrane Plasma Membrane ps_inner Phosphatidylserine (Inner Leaflet) ps_outer Phosphatidylserine (Outer Leaflet) ps_inner->ps_outer Translocation detection NIR Fluorescence Detection ps_outer->detection Signal apoptotic_stimulus Apoptotic Stimulus (e.g., Chemotherapy) apoptotic_stimulus->ps_inner cy7_5_annexin_v Cyanine7.5-Annexin V (Imaging Probe) cy7_5_annexin_v->ps_outer Binding

Apoptosis detection using Cy7.5-Annexin V.

References

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that is instrumental in a variety of biomedical research and drug development applications. Its fluorescence in the 750-800 nm spectral range allows for deep tissue penetration of light, making it an ideal probe for in vivo imaging where background autofluorescence from biological tissues is minimized. The carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles, enabling the tracking and quantification of these entities in biological systems. This guide provides an in-depth overview of its properties, conjugation chemistry, and key experimental protocols.

Core Properties of Cyanine7.5 Carboxylic Acid

This compound acid is characterized by its strong absorption and emission in the near-infrared spectrum. While multiple CAS numbers are reported by various suppliers, the most frequently cited are 1803099-44-6 and 1686147-68-1 .[1][2][3][4][5][6][7][8] This variation may arise from different salt forms or reflect supplier-specific identifiers. It is a green solid that is soluble in organic solvents like DMSO and DMF but has low solubility in water.[3][8] For applications in aqueous buffers, a water-soluble version, sulfo-Cyanine7.5 carboxylic acid, is also available.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound acid and its sulfonated analogue.

Table 1: Physicochemical Properties of this compound Acid

PropertyValueSource(s)
CAS Number 1803099-44-6 / 1686147-68-1[1][2][3][4][5][6][7][8]
Molecular Formula C₄₅H₄₉ClN₂O₂[3][7][8]
Molecular Weight 685.34 g/mol [7][8]
Appearance Green solid/powder[8]
Solubility Soluble in DMSO, DMF, dichloromethane; Low solubility in water[3][8]

Table 2: Spectroscopic Properties of this compound Acid

PropertyValueSource(s)
Excitation Maximum (λex) ~788 nm[8]
Emission Maximum (λem) ~808 nm[8]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[4][8]
Fluorescence Quantum Yield (Φ) ~0.10[4]

Bioconjugation Chemistry

The carboxylic acid group on Cyanine7.5 is not directly reactive with amine groups on biomolecules. It must first be activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activation is commonly achieved using carbodiimide (B86325) chemistry, for example, with ethyl(dimethylaminopropyl) carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting Cy7.5-NHS ester is then highly reactive towards primary amines on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules, forming a stable amide bond.

Alternatively, researchers can purchase pre-activated Cyanine7.5 NHS ester to simplify the conjugation process. For labeling molecules with thiol groups (e.g., cysteine residues), a maleimide (B117702) derivative of Cyanine7.5 would be used.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound acid to antibodies and subsequent use in in-vivo imaging.

Protocol 1: Antibody Labeling with Cyanine7.5

This protocol involves the activation of the carboxylic acid and subsequent conjugation to an antibody. For a simplified procedure, a pre-activated Cy7.5 NHS ester can be used, in which case the user would start from step 2.

Materials:

  • This compound acid

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • PD-10 desalting columns or similar size-exclusion chromatography system

  • Spectrophotometer

Procedure:

  • Activation of Carboxylic Acid (Preparation of NHS ester):

    • Dissolve this compound acid, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

    • In a microcentrifuge tube, mix the dye, EDC, and NHS in a molar ratio of 1:1.2:1.5.

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the Cy7.5-NHS ester.

  • Antibody-Dye Conjugation:

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS at pH 8.0-8.5.

    • Add the activated Cy7.5-NHS ester solution to the antibody solution at a 5:1 to 10:1 molar ratio of dye to antibody.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Equilibrate a PD-10 desalting column with PBS.

    • Load the conjugation reaction mixture onto the column.

    • Elute the column with PBS and collect the fractions. The first colored, fluorescent fractions to elute will contain the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (~788 nm).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the following formula: DOL = (Adye / εdye) / (A280 - (Adye * CF280)) / εprotein where:

      • Adye is the absorbance at the dye's maximum absorption wavelength.

      • εdye is the molar extinction coefficient of the dye at that wavelength.

      • A280 is the absorbance at 280 nm.

      • CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).

      • εprotein is the molar extinction coefficient of the antibody at 280 nm.

Protocol 2: In Vivo Tumor Imaging with Cy7.5-Labeled Antibody

This protocol outlines the use of a Cy7.5-labeled antibody for imaging tumors in a mouse model.

Materials:

  • Cy7.5-labeled antibody conjugate

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters (e.g., excitation ~745 nm, emission >780 nm)

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

  • In Vivo Administration:

    • Dilute the Cy7.5-antibody conjugate in sterile PBS. A typical dose is 1-5 nmol of the dye, which corresponds to approximately 50 µg of a labeled antibody, in a volume of 100 µL.

    • Inject the solution via the tail vein of the anesthetized mouse.

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the labeled antibody in the tumor and its clearance from other tissues.

  • Ex Vivo Analysis (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to confirm the biodistribution of the fluorescently labeled antibody.

Visualized Workflows

The following diagrams illustrate the experimental workflows for antibody labeling and in vivo imaging.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Conjugation Conjugate to Antibody (1 hr, RT, dark) Ab->Conjugation Dye Cy7.5 Carboxylic Acid Activation Activate Dye: Form NHS Ester Dye->Activation Reagents EDC/NHS in DMSO Reagents->Activation Activation->Conjugation Purify Purify via Size-Exclusion Chromatography Conjugation->Purify Analyze Spectrophotometry: Calculate DOL Purify->Analyze

Antibody labeling and purification workflow.

InVivoImagingWorkflow cluster_animal_prep Animal Preparation cluster_procedure Procedure cluster_analysis Analysis TumorModel Establish Tumor Model in Mice Anesthetize Anesthetize Mouse TumorModel->Anesthetize Inject Inject Cy7.5-Ab (Tail Vein) Anesthetize->Inject Image Longitudinal In Vivo Imaging (IVIS) Inject->Image ExVivo Ex Vivo Organ Imaging (Optional) Image->ExVivo Biodistribution Quantify Biodistribution ExVivo->Biodistribution

In vivo imaging workflow.

References

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1][2] Its fluorescence emission in the NIR spectrum allows for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging applications.[2][3][4] This guide provides a comprehensive overview of Cyanine7.5 carboxylic acid, its properties, and detailed protocols for its application in labeling and imaging.

Core Properties and Chemical Structure

This compound acid is characterized by its long-wave emission, high molar extinction coefficient, and a carboxylic acid functional group that allows for covalent conjugation to biomolecules.[1][5] A sulfonated version, Sulfo-Cyanine7.5 carboxylic acid, offers increased water solubility, which can be advantageous for biological applications in aqueous environments.[6][7]

Chemical Structure of this compound Acid:

  • While the exact proprietary structures can vary by manufacturer, the core structure consists of two indolenine rings linked by a polymethine chain. The carboxylic acid group provides a reactive handle for conjugation.

Quantitative Data Summary

The photophysical and chemical properties of this compound acid and its sulfonated form are summarized below for easy comparison.

PropertyThis compound AcidSulfo-Cyanine7.5 Carboxylic Acid
Excitation Maximum (λex) 788 nm[5][8]778 nm[6][9]
Emission Maximum (λem) 808 nm[5][8]797 nm[6][9]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[5][8]222,000 M⁻¹cm⁻¹[6][9]
Fluorescence Quantum Yield (Φ) 0.10[5]0.09 - 0.21[1][6]
Molecular Formula C45H49ClN2O2C45H45K3N2O14S4[6]
Molecular Weight 685.34 g/mol 1083.41 g/mol [6]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water[8]Good solubility in water, DMF, and DMSO[6][9]
Appearance Green powder[8]Dark green solid[6]
Storage Conditions Store at -20°C in the dark; desiccate[8]Store at -20°C in the dark; desiccate[6]

Experimental Protocols

Antibody Labeling with this compound Acid

This protocol details the covalent conjugation of this compound acid to an antibody via amine coupling. The process involves the activation of the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

  • This compound acid

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains tris or glycine, the antibody must be dialyzed against PBS.[5]

    • The presence of stabilizers like BSA or gelatin can interfere with labeling and should be removed.[5]

  • Activation of this compound Acid:

    • Dissolve this compound acid, EDC, and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.

    • In a microcentrifuge tube, combine the this compound acid, EDC, and NHS solutions in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark to form the Cyanine7.5-NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add the activated Cyanine7.5-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[5]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[5]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute with PBS. The first colored fraction to elute will be the antibody-dye conjugate. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cyanine7.5).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (mg/mL) = [A₂₈₀ - (A₇₈₈ × CF)] / ε_protein

      • DOL = (A₇₈₈ × M_protein) / (ε_dye × Protein Concentration (mg/mL))

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer), ε_protein is the molar extinction coefficient of the antibody at 280 nm, A is the absorbance, M is the molecular weight, and ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

    • An optimal DOL for most antibodies is between 2 and 10.[5]

In Vivo Imaging with Cyanine7.5-Labeled Antibodies

This protocol provides a general workflow for targeted tumor imaging in a mouse model using a Cyanine7.5-labeled antibody.

Materials:

  • Cyanine7.5-labeled antibody conjugate

  • Tumor-bearing mice

  • In vivo imaging system with appropriate NIR filters (Excitation: ~745 nm, Emission: >780 nm)

  • Anesthetic (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.[10]

  • Probe Administration:

    • Dilute the Cyanine7.5-labeled antibody conjugate in sterile PBS to the desired concentration. A typical dose is around 1-5 nmol of the dye.[11]

    • Inject approximately 100 µL of the diluted conjugate into the mouse via the tail vein.[11]

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[10]

    • Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the conjugate at the tumor site and its clearance from other tissues.[11]

    • Use appropriate instrument settings for excitation and emission wavelengths. The exposure time may need to be adjusted based on the signal intensity.[10]

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the biodistribution of the labeled antibody.[11]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Ab Antibody in Amine-Free Buffer Conjugation Conjugate to Antibody (1-2h, RT, pH 8.3-8.5) Ab->Conjugation Dye Cyanine7.5 Carboxylic Acid Activation Activate Carboxylic Acid (1-2h, RT, dark) Dye->Activation Reagents EDC / NHS in DMSO Reagents->Activation Activation->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Characterization Spectrophotometry (A280, A788) Purification->Characterization DOL Calculate Degree of Labeling (DOL) Characterization->DOL

Caption: Workflow for antibody labeling with Cyanine7.5.

In_Vivo_Imaging_Workflow start Start prep Prepare Animal (Anesthetize) start->prep inject Administer Probe (Tail Vein Injection) prep->inject image In Vivo Imaging (Multiple Time Points) inject->image euthanize Euthanize Animal image->euthanize dissect Dissect Tumor & Organs euthanize->dissect exvivo Ex Vivo Imaging dissect->exvivo end End exvivo->end

Caption: Workflow for in vivo imaging with a labeled antibody.

References

A Technical Guide to Cyanine7.5 Carboxylic Acid: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1] Its fluorescence in the NIR spectrum (approximately 750-900 nm) is particularly advantageous for in vivo studies, as light in this window can penetrate biological tissues more deeply with reduced absorption and scattering from endogenous molecules like hemoglobin and water.[2][3] This property leads to a higher signal-to-noise ratio compared to fluorophores that excite at shorter wavelengths.[3] This guide provides a comprehensive overview of the core mechanism of action, bioconjugation, and application of Cy7.5 carboxylic acid.

Core Mechanism of Action: A Tale of Two Functions

The "mechanism of action" for Cy7.5 carboxylic acid is best understood in two contexts: its function as a molecular probe for imaging and its potential as a photosensitizer for therapeutic applications.

Mechanism as a Fluorescent Probe

The primary role of Cy7.5 is to serve as a reporter molecule. The unactivated carboxylic acid form is the precursor to a reactive species used for covalent labeling.[4] The core mechanism involves a two-step process:

  • Activation: The carboxylic acid group (-COOH) is chemically activated, most commonly into an N-hydroxysuccinimide (NHS) ester. This transforms the relatively unreactive carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack.

  • Conjugation: The activated NHS ester readily reacts with primary amine groups (-NH2) found on biomolecules, such as the ε-amino groups of lysine (B10760008) residues in proteins and antibodies, to form a stable amide bond.

Once conjugated to a targeting moiety (e.g., a monoclonal antibody), the Cy7.5 dye travels with its carrier to the biological target of interest. When excited by an appropriate light source, the dye's delocalized π-electron system absorbs photons, moving to a higher energy state. It then rapidly relaxes back to its ground state, releasing the absorbed energy as fluorescent light at a longer wavelength (a phenomenon known as Stokes shift).[5] This emitted NIR light is then detected by an imaging system, revealing the location and concentration of the labeled biomolecule in real-time, both in vitro and in vivo.[2]

Mechanism as a Photosensitizer in Photodynamic Therapy (PDT)

Beyond imaging, cyanine (B1664457) dyes like Cy7.5 can function as photosensitizers in photodynamic therapy (PDT).[6][7] The mechanism for PDT is as follows:

  • Excitation: Upon irradiation with NIR light, the dye absorbs energy and transitions from its ground state to an excited singlet state.[8]

  • Intersystem Crossing: The excited dye can then undergo intersystem crossing to a longer-lived triplet state.

  • Energy Transfer: In this triplet state, the dye can transfer its energy to molecular oxygen (³O₂) present in the tissue. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[6]

  • Cellular Damage: Singlet oxygen and other reactive oxygen species (ROS) are highly cytotoxic. They can induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death, damage to tumor vasculature, and stimulation of an anti-tumor immune response.[6][8]

Physicochemical and Photophysical Properties

The utility of Cy7.5 carboxylic acid is defined by its distinct spectral and physical characteristics. The properties of the standard and the more water-soluble sulfonated versions are summarized below.

PropertyCyanine7.5 Carboxylic AcidSulfo-Cyanine7.5 Carboxylic AcidReference(s)
Excitation Maximum (λex) 788 nm778 nm[4][9][10]
Emission Maximum (λem) 808 nm797 nm[4][9][10]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹222,000 M⁻¹cm⁻¹[4][9][10]
Fluorescence Quantum Yield (Φ) 0.100.09 - 0.21[9][10][11]
Solubility DMSO, DMFWater, DMSO, DMF[11]
Storage Conditions -20°C in the dark, desiccated-20°C in the dark[9][11][12]

Experimental Protocols

Precise and reliable experimental methods are critical for the successful application of Cy7.5 carboxylic acid. The following sections detail the protocols for antibody conjugation and a general workflow for in vivo imaging.

Protocol 1: Antibody Labeling via NHS Ester Chemistry

This protocol describes the process of activating Cy7.5 carboxylic acid and conjugating it to a monoclonal antibody (mAb).

Materials:

  • This compound acid

  • N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) OR pre-activated Cy7.5 NHS ester

  • Monoclonal antibody (2-5 mg/mL in amine-free buffer like PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5[13]

  • Purification: PD-10 desalting column or equivalent size-exclusion chromatography system[2]

Methodology:

  • Dye Preparation: If starting with the carboxylic acid, it must first be converted to an NHS ester. For convenience, using a pre-activated Cy7.5 NHS ester is common.[12] Prepare a 10 mM stock solution of the Cy7.5 NHS ester in anhydrous DMSO.[14] This solution should be prepared fresh and protected from light.[14]

  • Antibody Preparation: Dialyze the antibody into the Reaction Buffer (pH 8.3-8.5). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the dye.

  • Conjugation Reaction: While gently stirring, add the Cy7.5 NHS ester stock solution to the antibody solution. A starting molar ratio of 5:1 to 10:1 (dye:antibody) is recommended.[2] The optimal ratio may need to be determined empirically for each specific antibody.[14]

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[2]

  • Purification: Separate the Cy7.5-antibody conjugate from the unreacted free dye. A PD-10 desalting column is a common and effective method.[2] Equilibrate the column with PBS, load the reaction mixture, and elute with PBS. The first colored fractions to elute will contain the labeled antibody.[2]

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor is needed for the A280 reading, as the dye also absorbs slightly at this wavelength.

    • The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is calculated as the molar ratio of the dye to the protein. For in vivo imaging, a DOL between 2 and 4 is often optimal to maximize signal while minimizing clearance by the liver.[15]

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for using a Cy7.5-labeled antibody for targeted tumor imaging.

Materials:

  • Purified Cy7.5-antibody conjugate

  • Tumor-bearing mice (e.g., xenograft model)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters[3]

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer.[3]

  • Probe Administration: Dilute the Cy7.5-labeled antibody in sterile PBS. Inject a defined amount (e.g., 1-5 nmol of dye, or a specific mass like 50 µg of antibody) intravenously via the tail vein.[2][3]

  • In Vivo Imaging: Place the anesthetized animal in the imaging chamber.[3] Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours).[2] This allows for monitoring the accumulation of the antibody at the tumor site and its clearance from non-target tissues.[2]

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues over time to assess targeting specificity and signal persistence.

Visualizations: Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Bioconjugation_Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification CyCOOH Cy7.5-COOH NHS_Ester Cy7.5-NHS Ester CyCOOH->NHS_Ester EDC, NHS Conjugate Antibody-Cy7.5 NHS_Ester->Conjugate pH 8.3-8.5 Antibody Antibody-NH2 Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Purification->Conjugate Purified FreeDye Free Dye Purification->FreeDye Removed

Workflow for Cy7.5 bioconjugation.

InVivo_Imaging_Pathway cluster_admin Administration cluster_bio Biodistribution & Targeting cluster_signal Signal Generation & Detection Injection IV Injection of Antibody-Cy7.5 Circulation Systemic Circulation Injection->Circulation Tumor Tumor Tissue with Target Antigen Circulation->Tumor EPR Effect & Active Targeting NonTarget Non-Target Tissue (e.g., Liver) Circulation->NonTarget Non-specific Uptake Excitation NIR Excitation (~788 nm) Emission NIR Emission (~808 nm) Excitation->Emission Fluorescence Detector In Vivo Imaging System (IVIS) Emission->Detector Signal Capture

Targeted in vivo tumor imaging pathway.

PDT_Mechanism cluster_oxygen Oxygen Activation cluster_effect Cellular Effect PS_G Cy7.5 (Ground State) PS_S Cy7.5 (Singlet State) PS_G->PS_S Light (hν) ~788 nm PS_T Cy7.5 (Triplet State) PS_S->PS_T Intersystem Crossing PS_T->PS_G O2_S ¹O₂ (Singlet Oxygen) PS_T->O2_S Energy Transfer O2_G ³O₂ (Ground State) Damage Oxidative Damage & Cell Death O2_S->Damage

Mechanism of photodynamic therapy (PDT).

References

A Technical Guide to the Photophysical Properties of Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of Cy7.5 carboxylic acid in their work, such as in in vivo imaging, fluorescence microscopy, and targeted drug delivery.

Core Photophysical and Chemical Properties

Cyanine7.5 carboxylic acid is a NIR fluorescent dye characterized by its long-wave emission, making it particularly suitable for deep-tissue imaging applications where minimizing autofluorescence from biological tissues is crucial. The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including antibodies, peptides, and nucleic acids, enabling the tracking and visualization of these molecules in biological systems.

Quantitative Data Summary

The photophysical properties of this compound acid and its water-soluble sulfated analogue, Sulfo-Cyanine7.5 carboxylic acid, are summarized in the tables below. These values are essential for designing and executing experiments that rely on fluorescence detection.

PropertyThis compound AcidSulfo-Cyanine7.5 Carboxylic AcidSource(s)
Absorption Maximum (λmax) ~788 nm~778 nm
Emission Maximum (λem) ~808 nm~797 nm
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.100.09
Molecular Weight 685.34 g/mol 1083.41 g/mol (as potassium salt)
Solubility Soluble in organic solvents (DMSO, DMF), low solubility in waterGood solubility in water, DMF, and DMSO

Table 1: Photophysical Properties of this compound Acid and its Sulfated Analog.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound acid is critical for its effective application. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.

Materials:

  • This compound acid

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound acid and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Absorbance Measurement:

    • Use PBS as a blank to zero the spectrophotometer at the absorption maximum of the dye (~788 nm).

    • Measure the absorbance of each dilution at this wavelength.

  • Data Analysis:

    • Plot absorbance versus concentration (in mol/L).

    • Perform a linear regression of the data. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • This compound acid solution (prepared as in Protocol 1)

  • A suitable NIR reference standard with a known quantum yield (e.g., IRDye 800CW)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both this compound acid and the reference standard in the same solvent (e.g., PBS). The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum.

    • Record the fluorescence emission spectrum for both the sample and the reference standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a representative signaling pathway that can be studied using this compound acid conjugates and a general experimental workflow for their use in cellular imaging.

G cluster_membrane Cell Membrane Integrin_Receptor Integrin αvβ3 Receptor Activation Integrin Activation Integrin_Receptor->Activation Cy7_5_RGD Cy7.5-RGD Peptide Conjugate Binding Binding Cy7_5_RGD->Binding Targets RGD binding site Imaging NIR Fluorescence Imaging Cy7_5_RGD->Imaging Enables Visualization Binding->Integrin_Receptor FAK Focal Adhesion Kinase (FAK) Activation->FAK Recruitment & Autophosphorylation Src Src Kinase FAK->Src Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK pathway) Src->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Migration) Signaling_Cascade->Cellular_Response

Caption: Integrin signaling pathway initiated by a Cy7.5-RGD conjugate.

G Start Start Bioconjugation Bioconjugation of Cy7.5 carboxylic acid to targeting ligand Start->Bioconjugation Purification Purification of Conjugate (e.g., HPLC, Gel Filtration) Bioconjugation->Purification Characterization Characterization of Conjugate (e.g., Mass Spec, Spectroscopy) Purification->Characterization Cell_Culture Cell Culture with Target Receptor Characterization->Cell_Culture Incubation Incubation of Cells with Cy7.5 Conjugate Cell_Culture->Incubation Washing Washing to Remove Unbound Conjugate Incubation->Washing Imaging Fluorescence Microscopy or In Vivo Imaging Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cellular imaging with Cy7.5 conjugates.

A Technical Guide to Near-Infrared Fluorescent Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of near-infrared (NIR) fluorescence imaging has revolutionized research in cell biology, in vivo imaging, and drug development. Operating within the NIR window (typically 700-1700 nm), these specialized fluorescent dyes offer significant advantages over traditional visible-light fluorophores, enabling deeper tissue penetration, reduced background autofluorescence, and higher signal-to-noise ratios.[1][2][3] This guide provides an in-depth overview of commercially available NIR fluorescent dyes, their applications, and detailed protocols for their use in key experimental settings.

Core Advantages of Near-Infrared Fluorescence Imaging

The utility of NIR fluorescent dyes stems from the optical properties of biological tissues. In the NIR spectrum, absorption by endogenous chromophores such as hemoglobin and melanin (B1238610) is significantly lower, and light scattering is reduced.[2][3] This "optical window" allows for deeper penetration of excitation light and more efficient collection of emitted fluorescence, making it ideal for in vivo studies.[1][4]

Key benefits include:

  • Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of processes deep within living organisms.[5]

  • Reduced Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR range, leading to a significant improvement in the signal-to-noise ratio and enhanced sensitivity.[1][2][3]

  • Minimized Phototoxicity: The lower energy of NIR light reduces the risk of photodamage to cells and tissues, which is a critical consideration for long-term live-cell imaging studies.

  • High Contrast Imaging: The combination of deep tissue penetration and low autofluorescence results in high-contrast images, allowing for the clear visualization of labeled structures.

Commercially Available Near-Infrared Fluorescent Dyes: A Comparative Overview

A variety of NIR fluorescent dyes are commercially available, each with unique photophysical properties. The choice of dye depends on the specific application, the available excitation sources, and the desired spectral characteristics. The following tables summarize the key quantitative properties of some of the most commonly used NIR dyes.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine Dyes Cy7~750~773~250,0000.28[6]
Cy7.5~788~808~223,0000.14
Alexa Fluor Dyes Alexa Fluor 750749775290,0000.12[5]
Alexa Fluor 790784814260,000N/A
DyLight Dyes DyLight 755754776220,0000.119[5]
DyLight 800777794270,000N/A
IRDye IRDye 800CW774789240,0000.08
iFluor Dyes iFluor 750752778270,000N/A
iFluor 790783812275,000N/A

Note: Photophysical properties can be influenced by the local environment (e.g., solvent, conjugation to biomolecules). The values presented here are for the free dyes in aqueous solution and are compiled from various sources for comparative purposes.

Key Applications and Experimental Protocols

NIR fluorescent dyes are versatile tools used in a wide array of research applications, from the subcellular to the whole-organism level.

Immunofluorescence Staining of Fixed Cells

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells. The use of NIR-conjugated secondary antibodies significantly reduces background from cellular autofluorescence, which can be problematic in the visible spectrum.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips or in imaging-grade multi-well plates to the desired confluency (typically 60-80%).

    • Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[7]

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

    • Dilute the NIR-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect the antibody solution from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[7]

    • Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope or confocal microscope equipped with the appropriate laser lines and emission filters for the chosen NIR dye.

G cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Culture Cell Culture Fixation Fixation (4% PFA) Culture->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb NIR-Conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Microscopy NIR Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for immunofluorescence staining with NIR dyes.

In Vivo Imaging in Small Animals

The ability of NIR light to penetrate deep into tissues makes it an invaluable tool for non-invasive in vivo imaging. This allows for the longitudinal tracking of cells, monitoring of disease progression, and assessment of therapeutic efficacy in living animals.

  • Animal Model and Probe Administration:

    • Use an appropriate animal model for the research question (e.g., a tumor xenograft model).

    • Administer the NIR-labeled antibody or imaging probe to the animal, typically via intravenous injection. The optimal dose and timing should be determined empirically.[2]

  • Image Acquisition:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Place the animal in an in vivo imaging system equipped for NIR fluorescence detection.

    • Acquire images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[4]

  • Image Analysis:

    • Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs), such as the tumor and surrounding tissues.

    • Calculate the signal-to-background ratio to assess the specificity of the probe.

G cluster_prep Preparation cluster_imaging Imaging and Analysis AnimalModel Animal Model Preparation ProbeAdmin NIR Probe Administration (e.g., IV Injection) AnimalModel->ProbeAdmin Anesthesia Anesthesia ProbeAdmin->Anesthesia ImageAcq In Vivo NIR Image Acquisition Anesthesia->ImageAcq Analysis Image Analysis (ROI Quantification) ImageAcq->Analysis

Caption: General workflow for in vivo imaging with NIR probes.

Visualizing Signaling Pathways with NIR Probes

NIR fluorescent probes can be designed to be "smart" or "activatable," meaning their fluorescence is modulated by a specific biological event, such as enzyme activity. This allows for the real-time visualization of signaling pathway dynamics.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. NIR probes have been developed to monitor EGFR activity. For example, a probe might consist of a NIR dye conjugated to an EGFR-targeting ligand, allowing for the visualization of receptor-positive tumors.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NIR_Probe NIR-Gefitinib Probe NIR_Probe->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by a NIR probe.

STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system. Its activation can lead to an anti-tumor immune response. NIR probes have been used to monitor the activation of the STING pathway in the context of cancer immunotherapy.[8]

G cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NIR_Reporter NIR Reporter of STING Activation STING->NIR_Reporter Activation leads to fluorescence signal IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription

Caption: Simplified STING signaling pathway activation.

Conclusion

Near-infrared fluorescent dyes represent a powerful and enabling technology for researchers across a multitude of disciplines. Their superior photophysical properties overcome many of the limitations of traditional fluorescence imaging, providing unprecedented opportunities for high-sensitivity, deep-tissue, and longitudinal studies in both in vitro and in vivo settings. As new NIR dyes with improved brightness, photostability, and functionality continue to be developed, their impact on fundamental biological discovery and the development of new therapeutics is set to expand even further.

References

An In-depth Technical Guide to Cyanine7.5 Carboxylic Acid for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in preclinical in vivo imaging. Its favorable spectral properties, residing within the NIR window, allow for deep tissue penetration and reduced autofluorescence, making it an invaluable tool for non-invasive monitoring of biological processes in living organisms.

Core Properties and Quantitative Data

This compound acid is a versatile dye that can be conjugated to various biomolecules, such as antibodies, peptides, and nanoparticles, to create targeted imaging probes.[1][2] Its carboxylic acid functional group allows for covalent linkage to primary amines on target molecules through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Below is a summary of the key quantitative data for this compound acid, compiled for easy reference and comparison.

PropertyValueNotes
Excitation Maximum (λex) ~788 nmResides in the near-infrared (NIR) window, minimizing tissue autofluorescence and allowing for deeper tissue penetration.[3]
Emission Maximum (λem) ~808 nmProvides a Stokes shift of approximately 20 nm.[3]
Molar Extinction Coefficient (ε) ~223,000 - 270,000 M⁻¹cm⁻¹Indicates a strong ability to absorb light at its excitation wavelength.
Fluorescence Quantum Yield (Φ) ~0.05 - 0.10Higher than that of Indocyanine Green (ICG), leading to brighter fluorescence signals.[4][5] The quantum yield is influenced by the local environment.[6]
Molecular Weight ~685.34 g/mol
Solubility Soluble in organic solvents (DMSO, DMF), low solubility in water.The use of a water-soluble variant, sulfo-Cyanine7.5, is recommended for applications requiring high aqueous solubility.[4]
Storage Conditions Store at -20°C in the dark, desiccated.Can be shipped at room temperature. Avoid prolonged exposure to light.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound acid in in vivo imaging. The following protocols provide a step-by-step guide for conjugation to a model protein (antibody) and subsequent in vivo imaging in a murine model.

Protocol 1: Antibody Conjugation using EDC/NHS Chemistry

This protocol details the covalent linkage of this compound acid to an antibody via the activation of the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound acid

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns (or equivalent for purification)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions.

  • This compound Acid Activation:

    • Prepare a 10 mg/mL stock solution of this compound acid in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Add a 5- to 20-fold molar excess of EDC and Sulfo-NHS to the this compound acid solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated Cyanine7.5 solution to the antibody solution. A molar ratio of 5:1 to 10:1 (dye:antibody) is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS.

    • Load the conjugation reaction mixture onto the column.

    • Elute with PBS and collect the fractions. The colored, fluorescent fractions containing the conjugated antibody will elute first.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cyanine7.5).

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

Protocol 2: In Vivo Imaging in a Murine Model

This protocol provides a general guideline for in vivo imaging of small animals using a Cyanine7.5-labeled antibody.

Materials:

  • Cyanine7.5-labeled antibody conjugate

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)

  • In vivo imaging system with appropriate NIR filters (Excitation: ~745-760 nm, Emission: >790 nm long-pass)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice using a calibrated vaporizer with isoflurane.

  • Probe Administration:

    • Dilute the Cyanine7.5-labeled antibody in sterile PBS to the desired final concentration. A typical starting dose is 1-5 nmol of the dye conjugate per mouse.

    • Inject approximately 100 µL of the diluted conjugate via the tail vein.

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at multiple time points (e.g., 4, 24, 48, and 72 hours) post-injection to monitor tumor accumulation and clearance from non-target tissues.

  • Ex Vivo Analysis (Optional but Recommended):

    • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to confirm the biodistribution of the fluorescent probe.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue (for background measurement).

    • Quantify the fluorescence signal in each ROI to determine the tumor-to-background ratio.

Visualizations: Diagrams and Workflows

Visual representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound acid.

experimental_workflow cluster_prep I. Preparation cluster_invivo II. In Vivo Procedure cluster_analysis III. Analysis antibody_prep Antibody Preparation dye_activation Dye Activation (EDC/NHS) antibody_prep->dye_activation conjugation Conjugation dye_activation->conjugation purification Purification conjugation->purification characterization Characterization (DOL) purification->characterization animal_prep Animal Preparation characterization->animal_prep injection Intravenous Injection animal_prep->injection imaging Longitudinal Imaging injection->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo biodistribution Biodistribution Analysis ex_vivo->biodistribution histology Histological Confirmation biodistribution->histology

Caption: Experimental workflow for targeted tumor imaging.

advantages_disadvantages cluster_advantages Advantages cluster_disadvantages Disadvantages center This compound Acid for In Vivo Imaging adv1 Deep Tissue Penetration (NIR Window) center->adv1 adv2 High Quantum Yield center->adv2 adv3 High Molar Extinction Coefficient center->adv3 adv4 Good Photostability center->adv4 adv5 Versatile Conjugation Chemistry center->adv5 disadv1 Potential for Photobleaching center->disadv1 disadv2 Low Aqueous Solubility (non-sulfonated) center->disadv2 disadv3 Potential for Non-specific Binding center->disadv3 disadv4 Long-term Toxicity Data Limited center->disadv4

Caption: Advantages and disadvantages of Cyanine7.5.

Signaling Pathways and Applications

While specific signaling pathway visualization requires labeling of a molecule directly involved in that pathway, this compound acid's utility in cancer imaging allows for the indirect study of pathways crucial to tumorigenesis. For instance, by conjugating Cyanine7.5 to an antibody targeting a receptor tyrosine kinase (RTK) overexpressed in a particular cancer, one can visualize tumor localization and, by extension, infer the activity of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) ligand->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k cy7_5_ab Cyanine7.5- Antibody Conjugate cy7_5_ab->rtk Binds to and visualizes overexpressed RTK raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor growth Cell Growth, Metabolism mtor->growth

Caption: RTK signaling pathways in cancer.

This guide serves as a foundational resource for researchers embarking on in vivo imaging studies using this compound acid. By providing essential data, detailed protocols, and conceptual diagrams, it aims to facilitate the effective and reproducible application of this powerful NIR dye in advancing our understanding of complex biological systems.

References

An In-depth Technical Guide to Sulfo-Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its exceptional optical properties, including strong absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging. Structurally similar to indocyanine green (ICG), Sulfo-Cyanine7.5 features a rigidized trimethine chain, which significantly enhances its fluorescence quantum yield.[1][2][3][4] The presence of sulfonate groups increases its water solubility, rendering it suitable for use in aqueous biological environments.[5] This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Sulfo-Cyanine7.5 carboxylic acid.

Core Properties of Sulfo-Cyanine7.5 Carboxylic Acid

The key chemical, physical, and optical properties of Sulfo-Cyanine7.5 carboxylic acid are summarized in the table below. This data is essential for designing and executing experiments, as well as for interpreting the results.

PropertyValueReference(s)
Chemical Properties
Molecular FormulaC₄₅H₄₅K₃N₂O₁₄S₄[1][2][3]
Molecular Weight1083.41 g/mol [2][3]
CAS Number2760599-02-6[2]
PurityTypically ≥95% (determined by ¹H NMR and HPLC-MS)[3]
Physical Properties
AppearanceDark green solid[3]
SolubilityGood solubility in water, DMF, and DMSO[1][2][3]
Storage ConditionsStore at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure.[1][4]
Optical Properties
Excitation Maximum (λex)~778 - 788 nm[1][2][6]
Emission Maximum (λem)~797 - 808 nm[1][2][6]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ)~0.21[1][2]
Stokes Shift~19 - 20 nm[6]
Correction Factor (CF₂₆₀)0.09[1][3]
Correction Factor (CF₂₈₀)0.09[1][3]

Experimental Protocols

The carboxylic acid group on Sulfo-Cyanine7.5 allows for its covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and peptides. This is typically achieved through a two-step process involving the activation of the carboxylic acid with EDC and Sulfo-NHS, followed by reaction with the amine-containing molecule.

I. Activation of Sulfo-Cyanine7.5 Carboxylic Acid and Conjugation to an Antibody

This protocol details the steps for activating Sulfo-Cyanine7.5 carboxylic acid and conjugating it to an antibody for use in applications such as immunofluorescence or in vivo imaging.

Materials:

  • Sulfo-Cyanine7.5 carboxylic acid

  • Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (0.1 M MES, pH 4.7-6.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution (1 M Tris-HCl, pH 8.5)

  • PD-10 desalting columns or similar size-exclusion chromatography system

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified by dialysis or with a desalting column against PBS.[7]

    • The recommended antibody concentration is 2-10 mg/mL for optimal labeling.[4]

  • Preparation of Reagents:

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cyanine7.5 carboxylic acid in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[8]

  • Activation of Sulfo-Cyanine7.5 Carboxylic Acid:

    • In a microcentrifuge tube, combine the Sulfo-Cyanine7.5 carboxylic acid stock solution with the Activation Buffer.

    • Add the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar excess is 2-fold for EDC and 5-fold for Sulfo-NHS relative to the amount of Sulfo-Cyanine7.5 carboxylic acid.[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.[8]

  • Conjugation to the Antibody:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding a small amount of 1 M sodium bicarbonate.[6]

    • Slowly add the activated Sulfo-Cyanine7.5-NHS ester solution to the antibody solution while gently stirring. A molar ratio of 5:1 to 15:1 (dye to antibody) is a good starting point for optimization.[2][6]

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[8]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

II. Purification of the Antibody-Dye Conjugate

Purification is crucial to remove unconjugated dye and other reaction components.

Procedure:

  • Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.[2]

  • Load the quenched reaction mixture onto the column.[2]

  • Elute the conjugate with PBS. The labeled antibody will elute in the initial, colored fractions.[2]

  • Collect the fractions and measure their absorbance at 280 nm (for the protein) and ~780 nm (for the dye) to determine the fractions containing the conjugate.

III. Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cyanine7.5 (~780 nm, A₇₈₀).

  • Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A₇₈₀ × CF₂₈₀)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09).[1][3]

  • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A₇₈₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cyanine7.5 at ~780 nm (222,000 M⁻¹cm⁻¹).[1][2][3]

  • Calculate the DOL: DOL = Dye Concentration / Antibody Concentration

    • An optimal DOL for most antibodies is typically between 2 and 10.[8]

IV. Cellular Imaging with Sulfo-Cyanine7.5-Labeled Antibodies

This protocol provides a general workflow for immunofluorescence staining of cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Sulfo-Cyanine7.5-labeled antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for NIR imaging

Procedure:

  • Cell Preparation: Rinse cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes.

  • Primary Antibody Staining: Dilute the Sulfo-Cyanine7.5-labeled antibody in Blocking Buffer to the desired concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound antibody.[9]

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for Sulfo-Cyanine7.5 (excitation ~780 nm, emission ~800 nm) and the counterstain.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of Sulfo-Cyanine7.5 carboxylic acid.

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification sulfo_cy7_5 Sulfo-Cyanine7.5 Carboxylic Acid activated_dye Amine-Reactive NHS Ester sulfo_cy7_5->activated_dye Activation (15-30 min) edc_nhs EDC / Sulfo-NHS edc_nhs->activated_dye conjugate Labeled Antibody activated_dye->conjugate Coupling (1-2 hours) antibody Antibody (Primary Amines) antibody->conjugate purification Size-Exclusion Chromatography conjugate->purification purified_conjugate Purified Conjugate purification->purified_conjugate

Caption: Workflow for Antibody Conjugation with Sulfo-Cyanine7.5.

imaging_workflow start Cells/Tissue (Target Antigen) fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking ab_stain Incubation with Sulfo-Cy7.5-Ab blocking->ab_stain wash1 Washing ab_stain->wash1 counterstain Counterstaining (e.g., DAPI) wash1->counterstain wash2 Washing counterstain->wash2 imaging Fluorescence Microscopy wash2->imaging data Image Acquisition & Analysis imaging->data

Caption: Cellular Immunofluorescence Imaging Workflow.

signaling_pathway_application ligand Ligand receptor Cell Surface Receptor (Target for Antibody) ligand->receptor activates binding Antibody-Receptor Binding receptor->binding downstream Downstream Signaling Cascade receptor->downstream antibody Sulfo-Cy7.5 Labeled Antibody antibody->binding visualization Visualization of Receptor Localization/Trafficking binding->visualization enables

Caption: Application in Studying Cell Signaling Pathways.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued for its applications in in-vivo imaging, fluorescence microscopy, and other fluorescence-based assays. Its emission spectrum in the NIR range allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for labeling proteins and antibodies for preclinical research and diagnostic development. This document provides a detailed protocol for the covalent labeling of proteins with Cyanine7.5 carboxylic acid using the carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

The labeling strategy involves a two-step process. First, the carboxylic acid group of Cyanine7.5 is activated with EDC and sulfo-NHS to form a semi-stable sulfo-NHS ester. This activated dye is then reacted with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the target protein to form a stable amide bond.

Data Presentation

The following tables summarize the key quantitative data and spectral properties relevant to the protein labeling protocol with this compound acid.

Table 1: Spectral Properties of Cyanine7.5

PropertyValue
Maximum Excitation Wavelength (λmax)~788 nm[1][2]
Maximum Emission Wavelength (λem)~808 nm[1][2]
Molar Extinction Coefficient (ε) at λmax223,000 cm⁻¹M⁻¹[1][3]
Correction Factor (CF280)†~0.09[4]

†Correction factor is used to adjust the absorbance at 280 nm for the dye's contribution. This value is for sulfo-Cyanine7.5 NHS ester and is used here as an approximation.

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[5]
Activation Step
Activation BufferMES Buffer (0.1 M MES, pH 4.5-6.0)A non-amine, non-carboxylate buffer is crucial for this step.[6]
EDC Concentration2 - 10 mMShould be in molar excess to the dye.
Sulfo-NHS Concentration5 - 25 mMShould be in molar excess to EDC to enhance stability of the active intermediate.
Incubation Time15 - 30 minutes
TemperatureRoom Temperature
Coupling Step
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.5Amine-free buffer is essential.[7]
Dye:Protein Molar Ratio5:1 to 20:1A 10:1 to 15:1 ratio is a good starting point for optimization.[8]
Incubation Time1 - 2 hoursCan be extended to overnight at 4°C for sensitive proteins.
TemperatureRoom Temperature
Quenching
Quenching Reagent1 M Tris-HCl or Glycine, pH 8.0To deactivate unreacted dye.
Final Quencher Concentration50 - 100 mM
Incubation Time30 minutes

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer like PBS)

  • This compound acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) couple Couple Activated Dye to Protein (1-2 hours, RT, in dark) prep_protein->couple prep_dye Prepare Cy7.5 Carboxylic Acid Stock (10 mg/mL in DMSO) activate Activate Cy7.5 with EDC and sulfo-NHS (15-30 min, RT) prep_dye->activate prep_edc Prepare EDC Solution (in Activation Buffer) prep_edc->activate prep_snhs Prepare sulfo-NHS Solution (in Activation Buffer) prep_snhs->activate activate->couple quench Quench Reaction (30 min, RT) couple->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Characterize Conjugate (Spectrophotometry, DOL calculation) purify->analyze

Caption: Experimental workflow for protein labeling.
Step-by-Step Protocol

1. Preparation of Reagents

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in Coupling Buffer (0.1 M PBS, pH 7.4). Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium (B1175870) salts. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • This compound Acid Stock Solution: Immediately before use, dissolve this compound acid in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (0.1 M MES, pH 5.5). A typical starting concentration is 10 mg/mL for each.

2. Activation of this compound Acid

  • In a microcentrifuge tube, combine the this compound acid stock solution with the EDC and sulfo-NHS solutions. A recommended molar ratio is 1:2:5 (Cy7.5:EDC:sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

3. Conjugation to the Protein

  • Add the activated Cyanine7.5 solution to the protein solution. The volume of the activated dye solution should not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

4. Quenching the Reaction

  • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted dye.

5. Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein, which can typically be identified by its color and fluorescence.

6. Characterization of the Labeled Protein

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Cyanine7.5 (~788 nm, Amax).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Cyanine7.5 at its λmax (223,000 cm⁻¹M⁻¹).[1][3]

    • CF280 is the correction factor for the dye's absorbance at 280 nm (~0.09).[4]

An optimal DOL for antibodies is typically between 2 and 10.[9]

Application: In-Vivo Tumor Imaging with a Labeled Antibody

Cyanine7.5-labeled antibodies are frequently used for in-vivo imaging in preclinical cancer models due to the deep tissue penetration of NIR light.[10] A common application is the targeting of overexpressed cell surface receptors on cancer cells, such as HER2 in breast cancer.

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[11] Upon dimerization with other HER family members, HER2 activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[12][13] Antibodies targeting HER2, when labeled with Cyanine7.5, can be used to visualize tumors and monitor therapeutic response.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Grb2 Grb2 HER2->Grb2 Activation Shc Shc HER2->Shc Activation PI3K PI3K HER3->PI3K Activation SOS SOS Grb2->SOS Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified HER2 signaling pathway.

References

Application Notes and Protocols: Cyanine7.5 Carboxylic Acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of Cyanine7.5 (Cy7.5) carboxylic acid to antibodies. The protocol outlines the necessary steps for dye activation, antibody preparation, conjugation, and purification of the final fluorescently labeled antibody.

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye prized for its applications in in vivo imaging, flow cytometry, and other fluorescence-based assays. Its emission wavelength in the NIR spectrum (typically around 800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples. The carboxylic acid derivative of Cy7.5 requires chemical activation to an amine-reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, before it can be covalently attached to primary amines (e.g., lysine (B10760008) residues) on an antibody. This two-step process, detailed below, ensures efficient and stable labeling.

Core Principles of Conjugation

The conjugation process involves two key chemical reactions:

  • Activation of Cy7.5 Carboxylic Acid: The carboxyl group of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activation step is crucial as carboxylic acids do not directly react with amines under physiological conditions.

  • Conjugation to the Antibody: The newly formed Cy7.5-NHS ester is then introduced to the antibody solution. The primary amine groups on the surface of the antibody, predominantly from lysine residues, act as nucleophiles and attack the NHS ester, forming a stable amide bond and covalently linking the Cy7.5 dye to the antibody.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific antibody and its concentration.

Materials and Reagents
  • Cyanine7.5 carboxylic acid

  • Antibody (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Purification/Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Step 1: Activation of this compound Acid to Cy7.5-NHS Ester

This step should be performed immediately before conjugation.

  • Prepare a fresh stock solution of Cy7.5 carboxylic acid by dissolving it in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • In a separate microcentrifuge tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Combine the reagents in a light-protected microcentrifuge tube in the order specified in the table below.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution contains the activated Cy7.5-NHS ester and is now ready for conjugation.

Step 2: Antibody Preparation
  • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS-ester and must be avoided.

  • If the antibody is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

  • Adjust the concentration of the antibody to 1-5 mg/mL in the Conjugation Buffer.

Step 3: Conjugation of Activated Cy7.5 to the Antibody
  • Slowly add the freshly prepared, activated Cy7.5-NHS ester solution (from Step 1) to the antibody solution (from Step 2) while gently vortexing.

  • The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A typical starting point is a 10-20 fold molar excess of the dye.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive antibodies, the incubation can be performed at 4°C overnight.

Step 4: Purification of the Cy7.5-Antibody Conjugate
  • Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with 0.1 M PBS, pH 7.4.

  • Apply the conjugation reaction mixture directly to the top of the equilibrated column.

  • Elute the conjugate with PBS. The labeled antibody will be larger and will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column and elute later.

  • Collect the initial, colored fractions containing the purified Cy7.5-antibody conjugate.

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm to determine the protein concentration and the degree of labeling.

Data Presentation: Key Reaction Parameters

ParameterActivation StepConjugation Step
Reagents Cy7.5-COOH, EDC, NHSActivated Cy7.5-NHS, Antibody
Recommended Buffer 0.1 M MES0.1 M PBS
Optimal pH 5.0 - 6.07.2 - 7.5
Molar Ratio 1:1.2:1.2 (Dye:EDC:NHS)10:1 to 20:1 (Dye:Antibody)
Reaction Time 15 - 30 minutes1 - 2 hours
Temperature Room TemperatureRoom Temperature or 4°C

Visualizations

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2 & 3: Conjugation cluster_purification Step 4: Purification Cy7_5_COOH Cy7.5 Carboxylic Acid in DMF/DMSO Activated_Dye Activated Cy7.5-NHS Ester Cy7_5_COOH->Activated_Dye 15-30 min RT EDC_NHS EDC + NHS in MES Buffer (pH 5-6) EDC_NHS->Activated_Dye Conjugation Conjugation Reaction Activated_Dye->Conjugation Antibody Antibody in PBS (pH 7.2-7.5) Antibody->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification 1-2 hours RT Final_Product Purified Cy7.5-Ab Conjugate Purification->Final_Product G Cy7_5_COOH Cy7.5-COOH Intermediate Amine-Reactive Cy7.5-NHS Ester Cy7_5_COOH->Intermediate + Activation Activation (pH 5-6) Antibody_NH2 Antibody-NH₂ Final_Conjugate Cy7.5-Antibody Conjugate (Stable Amide Bond) Antibody_NH2->Final_Conjugate EDC EDC EDC->Intermediate NHS NHS NHS->Intermediate Intermediate->Final_Conjugate + Conjugation Conjugation (pH 7.2-7.5)

Application Notes and Protocols for Amine-Reactive Fluorescent Dyes in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a pivotal technique in modern biological research and drug development, enabling the precise visualization and quantification of proteins in complex biological systems.[1] Amine-reactive fluorescent dyes are widely used reagents for covalently attaching fluorophores to proteins, primarily targeting the primary amines found in lysine (B10760008) residues and the N-terminus of polypeptide chains.[2] This document provides detailed application notes and protocols for the use of two major classes of amine-reactive dyes: Succinimidyl Esters (SE) / N-hydroxysuccinimide (NHS) Esters and Isothiocyanates .

These dyes are instrumental in a variety of applications, including:

  • Immunoassays: Fluorescently labeled antibodies are fundamental for detecting specific antigens.[]

  • Fluorescence Microscopy: Visualization of protein localization and expression within cells and tissues.[]

  • Flow Cytometry: Quantification and sorting of cells based on protein expression.[2]

  • Enzyme Activity Studies: Real-time monitoring of enzyme kinetics and localization.[]

  • Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.[1]

Principle of Amine-Reactive Labeling

The fundamental principle behind amine-reactive labeling is the covalent reaction between an electrophilic functional group on the fluorescent dye and a nucleophilic primary amine on the protein. This reaction results in a stable bond, permanently attaching the fluorescent tag to the protein.

Succinimidyl Esters (NHS Esters)

Succinimidyl esters (SE), also known as NHS esters, react with primary amines to form a stable amide bond.[4] This reaction is highly efficient and is one of the most common methods for protein labeling.[5] The reaction proceeds optimally under slightly basic conditions (pH 8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[6][7]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate + NHS_Ester Dye-NHS Ester NHS_Ester->Intermediate Labeled_Protein Dye-NH-Protein (Stable Amide Bond) Intermediate->Labeled_Protein pH 8.3 - 8.5 NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS +

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1][8] This reaction is also pH-dependent, with optimal reactivity occurring in a more alkaline environment (pH 9.0-9.5).[9][10] While widely used, particularly with dyes like Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), the resulting thiourea bond can be less stable over time compared to the amide bond formed by NHS esters.[2][11]

Isothiocyanate_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate + Isothiocyanate Dye-N=C=S (Isothiocyanate) Isothiocyanate->Intermediate Labeled_Protein Dye-NH-C(=S)-NH-Protein (Thiourea Bond) Intermediate->Labeled_Protein pH 9.0 - 9.5

Properties of Common Amine-Reactive Fluorescent Dyes

The choice of fluorescent dye depends on the specific application, available instrumentation, and the properties of the protein being labeled. Key parameters to consider are the excitation and emission maxima, extinction coefficient, and quantum yield.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) Isothiocyanate494520~75,000~0.92
Tetramethylrhodamine (TRITC) Isothiocyanate550575~95,000~0.28
Alexa Fluor™ 488 NHS Ester495519~71,000~0.92
Alexa Fluor™ 555 NHS Ester555565~150,000~0.10
Alexa Fluor™ 647 NHS Ester650668~239,000~0.33
Cy®3 NHS Ester550570~150,000~0.15
Cy®5 NHS Ester649670~250,000~0.20
DyLight™ 488 NHS Ester493518~70,000~0.90
DyLight™ 550 NHS Ester562576~150,000~0.10
DyLight™ 650 NHS Ester652672~250,000~0.10

Note: Photophysical properties can vary depending on the solvent and conjugation to a protein.

Experimental Protocols

Protein_Labeling_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Buffer Exchange) Start->Prepare_Protein Prepare_Dye 2. Prepare Dye Stock Solution Prepare_Protein->Prepare_Dye Labeling_Reaction 3. Labeling Reaction (Incubate Protein + Dye) Prepare_Dye->Labeling_Reaction Purification 4. Purify Labeled Protein (Remove Free Dye) Labeling_Reaction->Purification DOL_Calculation 5. Determine Degree of Labeling (DOL) Purification->DOL_Calculation Storage 6. Store Labeled Protein DOL_Calculation->Storage End End Storage->End

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for labeling proteins with succinimidyl ester (NHS ester) fluorescent dyes.

Materials:

  • Protein of interest (free of amine-containing stabilizers like Tris or glycine)[4]

  • Amine-reactive NHS ester fluorescent dye

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[4]

  • Purification column (e.g., Sephadex G-25) or dialysis tubing[5]

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[6]

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer or PBS prior to labeling.[4]

  • Prepare Dye Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] This solution should be prepared fresh.[12]

  • Perform the Labeling Reaction:

    • Calculate the required volume of dye solution. A molar excess of 8-15 fold of dye to protein is a good starting point.[4][7] The optimal ratio may need to be determined empirically.

    • While gently stirring the protein solution, slowly add the dye stock solution in a dropwise manner.[4]

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[5]

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by gel filtration (size-exclusion chromatography) or dialysis.[13]

    • For gel filtration, equilibrate the column with PBS and apply the reaction mixture. The first colored band to elute is the labeled protein.[14]

Protocol 2: Protein Labeling with Isothiocyanate Dyes (e.g., FITC)

This protocol outlines a general procedure for labeling proteins with isothiocyanate-based fluorescent dyes.

Materials:

  • Protein of interest

  • Isothiocyanate fluorescent dye (e.g., FITC)

  • Anhydrous DMSO

  • Labeling Buffer: 0.1 M sodium carbonate, pH 9.0-9.5[15]

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • PBS

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the labeling buffer to a concentration of at least 2 mg/mL.[15]

    • Ensure the buffer is free of primary amines. If necessary, perform buffer exchange via dialysis against PBS.[14]

  • Prepare Dye Stock Solution:

    • Dissolve the isothiocyanate dye in anhydrous DMSO to a concentration of 1 mg/mL.[14] This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • A common starting point is a 10-20 fold molar excess of dye to protein.[1]

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using gel filtration or dialysis as described in Protocol 1.[14]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[16] It is a critical parameter to determine as it affects the fluorescence signal and can impact protein function.[16] A DOL between 2 and 10 is often desirable for antibodies.[17]

DOL_Calculation_Concept Spectrophotometer Measure Absorbance of Labeled Protein Amax A_max at Dye's λ_max Spectrophotometer->Amax A280 A_280 for Protein Spectrophotometer->A280 Correction_Factor Correction Factor (CF) (Dye absorbance at 280 nm) Amax->Correction_Factor Dye_Conc Calculate Dye Concentration Amax->Dye_Conc Protein_Conc Calculate Protein Concentration A280->Protein_Conc Correction_Factor->Protein_Conc DOL DOL = [Dye] / [Protein] Protein_Conc->DOL Dye_Conc->DOL

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).[18]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.[19]

    • Corrected Protein Absorbance (A_prot) = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF (Correction Factor) = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye)

    • Protein Concentration (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate the DOL.

    • DOL = Dye Concentration / Protein Concentration

Troubleshooting

Problem Possible Cause Suggested Solution
Low Degree of Labeling Insufficient molar excess of dye.Increase the molar ratio of dye to protein.[1]
Protein concentration is too low.Increase the protein concentration (ideally >2.5 mg/mL).[4]
Reaction pH is not optimal.Ensure the labeling buffer is at the correct pH (8.3-8.5 for NHS esters, 9.0-9.5 for isothiocyanates).[6][15]
Presence of competing amines in the buffer.Dialyze the protein against an amine-free buffer before labeling.[4]
Protein Precipitation High degree of labeling can reduce solubility.Decrease the molar ratio of dye to protein.
Protein instability under labeling conditions.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[1]
High Background Fluorescence Incomplete removal of free dye.Repeat the purification step (gel filtration or dialysis).[13]

Storage of Labeled Proteins

For short-term storage, keep the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5]

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of Cyanine7.5 (Cy7.5) carboxylic acid N-hydroxysuccinimide (NHS) ester to biomolecules. This near-infrared (NIR) fluorescent dye is a valuable tool for a variety of research applications, particularly in in vivo imaging, due to its deep tissue penetration and minimal autofluorescence.[1] This document outlines detailed protocols for labeling proteins and oligonucleotides, methods for characterizing the resulting conjugates, and troubleshooting common issues.

Introduction to Cyanine7.5 NHS Ester

Cyanine7.5 NHS ester is an amine-reactive fluorescent dye that forms a stable amide bond with primary amino groups present on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins and the amino-modified linkers in synthetic oligonucleotides.[2] The reaction is highly efficient under slightly basic conditions. The resulting Cy7.5-labeled biomolecules are ideal for applications requiring NIR fluorescence detection. Cy7.5 is particularly advantageous for in vivo imaging due to its emission in the NIR window (700-900 nm), which allows for deeper tissue penetration compared to fluorophores with shorter wavelengths.[1]

Properties of Cyanine7.5

A summary of the key spectral and physical properties of Cyanine7.5 is presented below.

PropertyValueReference(s)
Excitation Maximum (λex)~788 nm[3]
Emission Maximum (λem)~808 nm[3]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[3]
Molecular WeightVaries by manufacturerCheck product datasheet
SolubilityGood in DMSO and DMF[3]
ReactivityPrimary amines[2]

Experimental Protocols

Protein Labeling with Cyanine7.5 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with Cy7.5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Cyanine7.5 carboxylic acid NHS ester

  • Protein to be labeled (e.g., antibody)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or 50 mM sodium borate, pH 8.5)[4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Protocol:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL for optimal labeling efficiency.[5]

    • If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.

  • Dye Preparation:

    • Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6] This solution should be used immediately.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended for antibodies.[6]

    • Slowly add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve results.[4]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

Experimental Workflow for Protein Labeling

G A Prepare Protein (Amine-free buffer, pH 8.3-9.0) C Conjugation Reaction (1-2h at RT, protected from light) A->C B Prepare Cy7.5 NHS Ester (10 mM in DMSO/DMF) B->C D Quench Reaction (Optional) (Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Determine DOL) E->F

Caption: Workflow for protein conjugation with Cy7.5 NHS ester.

Oligonucleotide Labeling with Cyanine7.5 NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • This compound acid NHS ester

  • Amino-modified oligonucleotide

  • 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

  • Anhydrous DMSO or DMF

  • Ethanol (B145695)

  • 3 M Sodium Acetate

Protocol:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the reaction buffer.

  • Dye Preparation:

    • Prepare a fresh 10 mM stock solution of Cy7.5 NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dye solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer.

Characterization of the Conjugate

Degree of Labeling (DOL) Determination

The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter to determine the success of the conjugation. A DOL between 2 and 10 is often ideal for antibodies.[7][8]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy7.5 (~788 nm, Amax).

  • Calculate the molar concentration of the protein and the dye using the Beer-Lambert law. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.[7]

Formulas:

  • Corrected Protein Absorbance (A_prot_corr): A280 - (Amax * CF)

    • The CF for Cy7.5 is the ratio of its absorbance at 280 nm to its absorbance at its λmax. This value should be obtained from the manufacturer's data sheet.

  • Protein Concentration (M): A_prot_corr / ε_protein

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Dye Concentration (M): Amax / ε_dye

    • ε_dye is the molar extinction coefficient of Cy7.5 at its λmax.

  • Degree of Labeling (DOL): [Dye Concentration] / [Protein Concentration]

ParameterDescriptionTypical Value
A280Absorbance of the conjugate at 280 nmMeasured
AmaxAbsorbance of the conjugate at ~788 nmMeasured
ε_proteinMolar extinction coefficient of the protein at 280 nm~210,000 M⁻¹cm⁻¹ (for IgG)
ε_dyeMolar extinction coefficient of Cy7.5 at λmax~223,000 M⁻¹cm⁻¹
CFCorrection factor for dye absorbance at 280 nmProvided by manufacturer

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Suboptimal pH of the reaction buffer.Ensure the pH is between 8.3 and 9.0.[4]
Presence of primary amines in the buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer.[4]
Hydrolyzed NHS ester.Prepare the dye stock solution immediately before use.
Insufficient dye-to-protein molar ratio.Increase the molar excess of the dye.
Protein Precipitation High degree of labeling leading to aggregation.Reduce the dye-to-protein molar ratio.
High concentration of organic solvent (DMSO/DMF).Keep the final solvent concentration below 10% of the total reaction volume.
Protein instability at the reaction pH.Optimize the buffer conditions or perform the reaction at a lower temperature (4°C).
Low or No Fluorescence Over-labeling causing self-quenching.Optimize for a lower DOL.
Photobleaching of the dye.Protect the dye and conjugate from light at all stages.

Applications

Cyanine7.5 conjugates are primarily used in applications that benefit from near-infrared fluorescence.

  • In Vivo Imaging: The excellent tissue penetration of NIR light makes Cy7.5-labeled antibodies and other targeting molecules ideal for non-invasive imaging of tumors, inflammation, and other pathological processes in small animals.[1][9][10]

  • Flow Cytometry: Cy7.5 conjugates can be used in multicolor flow cytometry experiments, particularly when using instruments with appropriate NIR detectors.

  • Microscopy: While not as common as shorter wavelength dyes, Cy7.5 can be used for fluorescence microscopy, especially for deep tissue imaging.

Signaling Pathway Visualization

G cluster_0 Cell Surface Receptor cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response A Ligand (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B Binding C Phosphorylation Events B->C Activation D Downstream Effectors C->D E Gene Expression D->E F Cell Proliferation / Survival E->F G Cy7.5-labeled Antibody (Targets Receptor) G->B Visualization

Caption: Visualizing cell signaling with Cy7.5 conjugates.

This diagram illustrates how a Cy7.5-labeled antibody targeting a cell surface receptor can be used to visualize and track receptor-mediated signaling pathways. The NIR fluorescence allows for the detection and localization of the receptor, providing insights into its role in cellular processes like proliferation and survival. Researchers can use this approach to study various signaling pathways implicated in diseases such as cancer.[11]

References

Application Notes and Protocols for Labeling Peptides with Cyanine7.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye prized in biomedical research for its deep tissue penetration and minimal background autofluorescence. Labeling peptides with Cy7.5 creates powerful probes for a multitude of applications, including in vivo imaging, receptor binding assays, and tracking cellular uptake. This document provides detailed protocols for labeling peptides with Cy7.5 using two common methods: conjugation with a pre-activated N-hydroxysuccinimide (NHS) ester and direct coupling using Cyanine7.5 carboxylic acid with a carbodiimide (B86325) activator.

The most straightforward and widely used method involves Cyanine7.5 NHS ester , which readily reacts with primary amines (N-terminus and lysine (B10760008) side chains) on a peptide in a single step to form a stable amide bond.[1] Alternatively, This compound acid , the unactivated form of the dye, can be coupled to peptide amines. This requires a two-step, one-pot reaction where a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the dye's carboxylic acid group, which can then react with the peptide's primary amines.[2][3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) during EDC activation is highly recommended as it converts the unstable intermediate into a more stable, amine-reactive NHS ester, significantly improving coupling efficiency.[2][3]

Data Presentation

Successful labeling is dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data and recommended conditions for both labeling strategies.

Table 1: Recommended Reaction Conditions for Cy7.5 Labeling
ParameterCy7.5 NHS Ester MethodCy7.5 Carboxylic Acid + EDC/NHS MethodNotes
Peptide Concentration 1 - 10 mg/mL1 - 10 mg/mLHigher concentrations can improve labeling efficiency. Ensure peptide is fully dissolved.
Molar Ratio (Dye:Peptide) 1.5:1 to 5:1Dye:EDC:NHS ratio of 1:1.2:1.2 is a good starting point. Use a 5-20 fold molar excess of activated dye to peptide.The optimal ratio should be determined empirically for each peptide to avoid over-labeling.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferActivation Step: 0.1 M MES, pH 4.5-6.0. Coupling Step: 0.1 M PBS, pH 7.2-8.5Buffers must be free of primary amines (e.g., Tris, Glycine).[4]
pH 8.0 - 9.0 (Optimal ~8.5)Activation: 4.5 - 6.0. Coupling: 7.2 - 8.5pH is critical for reaction efficiency.[1][2]
Solvent for Dye Anhydrous DMSO or DMFAnhydrous DMSO or DMFPrepare dye stock solution immediately before use.
Incubation Time 1 - 3 hoursActivation: 15-30 mins. Coupling: 2 hours to overnight.Protect the reaction from light. Gentle mixing is recommended.
Temperature Room Temperature (20-25°C)Room Temperature or 4°C for overnight reactionsLower temperatures can improve the stability of reagents for longer reactions.
Table 2: Characterization of Cy7.5-Labeled Peptides
Analysis MethodParameterTypical Values & Information
UV-Vis Spectroscopy Absorbance Maxima (λmax)Cy7.5 Dye: ~750-780 nm. Peptide: ~280 nm (if Trp/Tyr present).
Molar Extinction Coefficient (ε) of Cy7.5~222,000 M⁻¹cm⁻¹ at ~778 nm
Mass Spectrometry (MS) Molecular Weight (MW)Observed MW = MW of Peptide + MW of Cy7.5 dye
Reverse-Phase HPLC Retention TimeLabeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.

Experimental Workflows and Signaling Pathways

Diagrams

experimental_workflow cluster_nhs Protocol 1: Cy7.5 NHS Ester Labeling cluster_edc Protocol 2: Cy7.5 Carboxylic Acid Labeling P1_start Dissolve Peptide in Bicarbonate Buffer (pH 8.5) P1_react Mix & Incubate (1-3h, RT, Dark) P1_start->P1_react P1_dye Dissolve Cy7.5 NHS Ester in DMSO P1_dye->P1_react P1_purify Purify by RP-HPLC P1_react->P1_purify P1_char Characterize (MS, UV-Vis) P1_purify->P1_char P1_end Lyophilize & Store (-20°C, Dark) P1_char->P1_end P2_dye Dissolve Cy7.5-COOH, EDC, & Sulfo-NHS in MES Buffer (pH 6.0) P2_activate Activate Dye (15-30 min, RT) P2_dye->P2_activate P2_couple Add Activated Dye to Peptide Incubate (2h-O/N, RT, Dark) P2_activate->P2_couple P2_peptide Dissolve Peptide in PBS (pH 7.5) P2_peptide->P2_couple P2_purify Purify by RP-HPLC P2_couple->P2_purify P2_char Characterize (MS, UV-Vis) P2_purify->P2_char P2_end Lyophilize & Store (-20°C, Dark) P2_char->P2_end

Caption: Experimental workflows for peptide labeling with Cy7.5.

signaling_pathway cluster_main Application: Receptor-Mediated Endocytosis peptide Cy7.5-Labeled Peptide receptor Cell Surface Receptor peptide->receptor Binding endosome Early Endosome receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Trafficking signal NIR Fluorescence Signal (Imaging/Quantification) endosome->signal Detection lysosome->signal Detection

Caption: Pathway of a Cy7.5-labeled peptide in cellular uptake studies.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling dyes and chemical reagents. Work in a well-ventilated area or fume hood.

Protocol 1: Labeling Peptides using Cyanine7.5 NHS Ester

This protocol is the most common and recommended method for labeling primary amines on peptides.

Materials:

  • Peptide containing at least one primary amine group (-NH₂)

  • Cyanine7.5 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free from any primary amines like Tris or glycine.

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7.5 NHS ester solution. A molar ratio of 1.5:1 to 5:1 (dye:peptide) is a good starting point.[1]

    • Add the calculated volume of the dye solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.[1] Gentle rotation during incubation is recommended.

  • Reaction Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is useful if the reaction needs to be stopped at a precise time point.

  • Purification:

    • Purify the Cy7.5-labeled peptide from unreacted dye and byproducts using RP-HPLC.

    • Use a C18 column and a gradient of water/acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).[5][6]

    • Monitor the elution at both 220/280 nm (for the peptide) and ~750 nm (for the Cy7.5 dye). The labeled peptide will be colored and absorb at both wavelengths.

    • Collect the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Confirm the identity of the labeled peptide using Mass Spectrometry.

    • Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy (see Appendix).

    • Lyophilize the purified fractions to obtain a stable powder.

    • Store the lyophilized peptide at -20°C or colder, protected from light.

Protocol 2: Labeling Peptides using this compound Acid and EDC/Sulfo-NHS

This protocol is for coupling the unactivated carboxylic acid form of the dye to peptide amines. It involves a two-step process: activation of the dye followed by conjugation to the peptide.[2][3]

Materials:

  • Peptide containing at least one primary amine group (-NH₂)

  • This compound Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS is recommended for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification System: RP-HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare stock solutions of Cy7.5 carboxylic acid, EDC, and Sulfo-NHS in anhydrous DMSO or the appropriate reaction buffer. Prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture-sensitive.[7]

  • Activation of Cy7.5 Carboxylic Acid:

    • In a microcentrifuge tube, dissolve the Cy7.5 carboxylic acid in Activation Buffer (a small amount of DMSO can be used to aid solubility).

    • Add EDC and Sulfo-NHS. A molar ratio of 1:1.2:1.2 (Dye:EDC:Sulfo-NHS) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[2]

  • Conjugation to Peptide:

    • Add the activated dye mixture directly to the peptide solution.

    • The molar ratio of the activated dye to the peptide should be in the range of 5:1 to 20:1. This should be optimized for your specific peptide.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Purification:

    • Purify the conjugate using RP-HPLC as described in Protocol 1, Step 5.

  • Characterization and Storage:

    • Characterize the final product using Mass Spectrometry and UV-Vis spectroscopy as described in Protocol 1, Step 6.

    • Lyophilize the pure, labeled peptide and store at -20°C or colder, protected from light.

Appendix: Calculating the Degree of Labeling (DOL)

The DOL, or dye-to-peptide ratio, can be determined using UV-Vis spectroscopy by applying the Beer-Lambert law.

  • Measure the absorbance of the purified conjugate solution at the maximum absorbance of the peptide (A₂₈₀, if applicable) and the maximum absorbance of Cy7.5 (Aₘₐₓ, ~778 nm).

  • Calculate the concentration of the dye using its absorbance maximum and molar extinction coefficient (ε_dye).

    • Concentration (Dye) = Aₘₐₓ / (ε_dye × path length)

  • Calculate the concentration of the peptide. A correction factor is needed to account for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of dye / Aₘₐₓ of dye (This should be determined for the free dye).

    • Corrected A₂₈₀ = A₂₈₀ (conjugate) - (Aₘₐₓ (conjugate) × CF)

    • Concentration (Peptide) = Corrected A₂₈₀ / (ε_peptide × path length)

  • Calculate the DOL.

    • DOL = Concentration (Dye) / Concentration (Peptide)

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine7.5 (Cy7.5) carboxylic acid and its derivatives in flow cytometry. This near-infrared (NIR) fluorescent dye offers significant advantages for multicolor analysis, particularly in deep-tissue imaging and experiments where reducing autofluorescence is critical.

Introduction to Cyanine7.5 in Flow Cytometry

Cyanine7.5 is a fluorescent dye that operates in the near-infrared spectrum, with an excitation maximum around 788 nm and an emission maximum at approximately 808 nm.[1] Its use in flow cytometry provides researchers with a distinct and reliable signal for cell sorting and analysis.[1] The key benefits of employing Cy7.5-conjugated antibodies in flow cytometry include:

  • Reduced Autofluorescence: Biological samples often exhibit autofluorescence in the visible spectrum. By utilizing the NIR spectrum, Cy7.5 minimizes this background interference, leading to improved signal-to-noise ratios.

  • Deeper Tissue Penetration: NIR light can penetrate tissues more deeply than visible light, making Cy7.5 an excellent choice for in vivo flow cytometry applications.[2]

  • Expanded Multicolor Capabilities: The distinct spectral properties of Cy7.5 allow for its inclusion in complex multicolor panels with minimal spectral overlap with many common fluorochromes, thereby expanding the number of parameters that can be analyzed simultaneously.

Cyanine7.5 carboxylic acid is the foundational molecule that can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to enable covalent conjugation to primary amines on antibodies and other proteins.

Data Presentation: Performance of Cyanine7.5 Conjugates

The following table summarizes the quantitative performance of common Cyanine7.5 tandem dyes, PE-Cy7 and APC-Cy7, in flow cytometry. The Stain Index is a measure of the brightness of a fluorochrome, calculated as the difference between the mean fluorescence intensity of the positive and negative populations, divided by twice the standard deviation of the negative population.[3] A higher stain index indicates better separation between positive and negative signals.[4] The signal-to-noise ratio (S/N) is another critical measure of resolving a stained population from background.

FluorochromeExcitation Max (nm)Emission Max (nm)Laser LineStain IndexRelative Brightness
PE-Cy7~565~778Blue (488 nm), Yellow/Green (561 nm)278.5Bright
APC-Cy7~650~785Red (633-640 nm)42.2Dim

Data compiled from multiple sources on a BD LSR II flow cytometer. Actual values may vary depending on the instrument, antibody conjugate, and experimental conditions.[4][5]

Experimental Protocols

I. Conjugation of Cyanine7.5 NHS Ester to an Antibody

This protocol describes the conjugation of a Cyanine7.5 NHS ester to an antibody for use in flow cytometry. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.[6]

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

  • Cyanine7.5 NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching Reagent (optional, 1 M Tris-HCl, pH 8.0)

  • Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should be at least 2 mg/mL.[6]

  • Prepare Cy7.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6][7]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the Reaction Buffer.

    • Add the Cy7.5 NHS ester stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).[6]

    • Incubate the reaction for 60 minutes at room temperature, protected from light.[6][7]

  • Quenching (Optional): Add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[7]

  • Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with Storage Buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of Cy7.5 (~788 nm). A typical DOL for flow cytometry antibodies is between 3 and 7.

Diagram: Antibody Conjugation Workflow

AntibodyConjugation Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody in Amine-Free Buffer mix Mix Antibody and Cy7.5 NHS Ester (pH 8.5-9.0) antibody_prep->mix pH Adjustment dye_prep Prepare 10 mM Cy7.5 NHS Ester in DMSO dye_prep->mix incubate Incubate 60 min at Room Temp (in dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify store Store Conjugated Antibody at 4°C purify->store CellStaining Cell Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis single_cell Prepare Single-Cell Suspension wash_cells Wash Cells with Staining Buffer single_cell->wash_cells fc_block Fc Receptor Block (Optional) wash_cells->fc_block ab_stain Incubate with Cy7.5 Conjugated Antibody (20-30 min, 4°C, dark) fc_block->ab_stain wash_stain Wash Cells Twice ab_stain->wash_stain viability_stain Add Viability Dye wash_stain->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire CompensationConcept Spectral Overlap and Compensation cluster_spectra Emission Spectra cluster_detectors Detectors cluster_compensation Compensation PE PE Emission PE_Detector PE Detector PE->PE_Detector Primary Signal Cy7_5_Detector Cy7.5 Detector PE->Cy7_5_Detector Spectral Overlap (Spillover) Cy7_5 Cy7.5 Emission Cy7_5->Cy7_5_Detector Primary Signal Comp Compensation Matrix PE_Detector->Comp Cy7_5_Detector->Comp Comp->PE_Detector Correction Comp->Cy7_5_Detector Correction

References

Application Notes and Protocols for In Vivo Imaging Using Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and low autofluorescence, which leads to a high signal-to-background ratio.[1][2] Cyanine7.5 (Cy7.5) is a NIR fluorescent dye with excitation and emission maxima in the 788 nm and 808 nm range, respectively, making it well-suited for deep tissue imaging.[3] The carboxylic acid functional group on Cyanine7.5 allows for its use as a free dye to study biodistribution and pharmacokinetics or for covalent conjugation to biomolecules such as antibodies, peptides, or nanoparticles for targeted imaging applications.[4][5]

This document provides a detailed protocol for the in vivo imaging of unconjugated Cyanine7.5 carboxylic acid in a murine model. It covers the essential steps from preparation of the imaging agent to data acquisition and analysis, and includes key physicochemical and pharmacokinetic data to guide experimental design.

Physicochemical and Spectral Properties

A summary of the key properties of this compound acid is presented in the table below. Understanding these characteristics is crucial for optimizing imaging parameters and interpreting results.

PropertyValueReference
Excitation Maximum (λex) ~788 nm[3]
Emission Maximum (λem) ~808 nm[3]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.10[3]
Molecular Weight 685.34 g/mol [3]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water.[3]

In Vivo Imaging Protocol

This protocol outlines the procedure for in vivo imaging of unconjugated this compound acid in mice.

Materials
  • This compound acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • Athymic nude mice (or other appropriate strain)

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters

  • Syringes and needles (27-30 gauge)

Experimental Workflow

The following diagram illustrates the key steps of the in vivo imaging workflow.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_dye Prepare Cy7.5 Solution injection Intravenous Injection prep_dye->injection prep_animal Prepare Animal prep_animal->injection imaging In Vivo Imaging injection->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo quantification Image Quantification ex_vivo->quantification nir_principle cluster_light_source Light Source cluster_tissue Biological Tissue cluster_detector Detector Excitation NIR Excitation Light (e.g., ~788 nm) Hemoglobin Hemoglobin Excitation->Hemoglobin Low Absorption Water Water Excitation->Water Low Absorption Lipid Lipid Excitation->Lipid Low Scattering Cy7_5 Cyanine7.5 Excitation->Cy7_5 Excitation Emission NIR Emission Light (e.g., ~808 nm) Cy7_5->Emission Emission

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye, in small animal imaging. These guidelines are intended to facilitate the successful design and execution of preclinical imaging studies for a variety of research applications, including oncology, immunology, and vascular biology.

Introduction to this compound Acid

Cyanine7.5 (Cy7.5) carboxylic acid is a fluorescent dye that operates within the near-infrared (NIR) spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration.[1][2][3] Its chemical structure allows for covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, enabling the targeted visualization of biological processes within a living organism.[4][5] The carboxylic acid functional group can be activated to form a stable amide bond with primary amines present on proteins and other molecules.[6] A sulfonated version, Sulfo-Cyanine7.5 carboxylic acid, offers improved water solubility, which is often beneficial for biological applications.[6][7][8]

Physicochemical and Spectral Properties

A thorough understanding of the dye's properties is crucial for successful experimental design. The table below summarizes the key characteristics of this compound acid and its sulfonated form.

PropertyThis compound AcidSulfo-Cyanine7.5 Carboxylic Acid
Excitation Maximum (λex) ~788 nm[9]~778 nm[6][7]
Emission Maximum (λem) ~808 nm[9]~797 nm[6][7]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[9][10]~222,000 M⁻¹cm⁻¹[6][7]
Quantum Yield (Φ) ~0.10[10]~0.09 - 0.21[6][7]
Molecular Formula C₄₅H₄₉ClN₂O₂[9]C₄₅H₄₅K₃N₂O₁₄S₄[6][7]
Molecular Weight ~685.34 g/mol [9]~1083.41 g/mol [6][7]
Solubility Soluble in organic solvents (DMSO, DMF); low water solubility[9]Good solubility in water, DMF, and DMSO[6][7]
Storage Conditions Store at -20°C in the dark; desiccate[8][9]Store at -20°C in the dark; desiccate[7][8]

Application Notes

3.1. Bioconjugation

This compound acid can be covalently attached to biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues in antibodies) through the formation of a stable amide bond. This process typically involves the activation of the carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12][13] The resulting NHS ester is a reactive intermediate that readily couples with primary amines.[13]

3.2. Targeted Tumor Imaging

The ability to conjugate Cy7.5 to tumor-targeting ligands, such as monoclonal antibodies, has made it a valuable tool in oncology research.[9][14] These fluorescently labeled antibodies can be administered systemically to tumor-bearing animals, where they accumulate at the tumor site through specific binding to tumor-associated antigens.[9] Subsequent NIR fluorescence imaging allows for the non-invasive visualization and monitoring of tumor growth and response to therapy.[14] The high signal-to-background ratio achievable with NIR dyes like Cy7.5 enhances the sensitivity of tumor detection.[15]

3.3. Lymphatic System Imaging

NIR fluorescence imaging with cyanine (B1664457) dyes is a powerful technique for mapping lymphatic drainage pathways and identifying sentinel lymph nodes (SLNs).[6][16][17] Following subcutaneous or intradermal injection, Cy7.5-labeled agents are taken up by the lymphatic vessels and transported to the draining lymph nodes.[16][17] This allows for real-time visualization of the lymphatic system, which is critical for understanding lymphatic function in various diseases, including cancer metastasis and lymphedema.[6][16]

3.4. Vascular Imaging

The biodistribution of intravenously injected Cy7.5 conjugates can provide information about vascular structure and permeability.[18] Immediately following injection, the dye can be observed circulating within the vasculature.[9] In areas of abnormal vasculature, such as in tumors, the dye may extravasate, providing a measure of vascular leakage.

Experimental Protocols

4.1. Protocol 1: Conjugation of this compound Acid to a Monoclonal Antibody

This protocol describes the covalent labeling of a monoclonal antibody with this compound acid using EDC/Sulfo-NHS chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the Coupling Buffer to a final concentration of 2-5 mg/mL.

  • Dye Activation:

    • Dissolve this compound acid in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each.

    • To activate the dye, mix the this compound acid solution with the EDC and Sulfo-NHS solutions at a molar ratio of 1:2:5 (Dye:EDC:Sulfo-NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Add the activated dye solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing.

  • Purification:

    • Equilibrate a PD-10 desalting column with Coupling Buffer.

    • Load the conjugation reaction mixture onto the column.

    • Elute the column with Coupling Buffer and collect the fractions. The first colored fractions contain the labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cy7.5).

    • Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / ((A_protein - CF × A_dye) × ε_dye)

      • A_dye = Absorbance at ~788 nm

      • A_protein = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹)

      • ε_dye = Molar extinction coefficient of Cy7.5 at ~788 nm (~223,000 M⁻¹cm⁻¹)

      • CF = Correction factor for dye absorbance at 280 nm (typically ~0.05 for cyanine dyes)

4.2. Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for imaging tumor-bearing mice using a Cy7.5-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Cy7.5-labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Dilute the Cy7.5-labeled antibody in sterile PBS. A typical dose is 1-5 nmol of the dye per mouse.[7]

    • Inject approximately 100-200 µL of the solution intravenously via the tail vein.[4][7]

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[7]

    • Use appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745-760 nm, emission ~810-830 nm).[7]

    • Set the exposure time based on the signal intensity to avoid saturation.

  • Data Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) for background correction.

    • Quantify the fluorescence signal in each ROI, typically expressed as average radiant efficiency or total radiant efficiency.

4.3. Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is essential for confirming the in vivo imaging results and quantifying the accumulation of the probe in major organs.

Materials:

  • Surgical tools for dissection

  • In vivo imaging system

Procedure:

  • Euthanasia and Organ Harvesting:

    • At the final imaging time point, humanely euthanize the mouse according to institutional guidelines.

    • Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).[7]

  • Ex Vivo Imaging:

    • Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.

    • Acquire a final fluorescence image using the same imaging parameters as the in vivo scans for direct comparison.[7]

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo image.

    • Quantify the fluorescence intensity for each organ.

    • Normalize the fluorescence signal to the weight of the organ to determine the percentage of injected dose per gram of tissue (%ID/g), if a standard curve was generated.

Quantitative Data Presentation

The biodistribution of a targeted Cy7.5-labeled antibody can vary depending on the antibody, target antigen, and tumor model. The following table provides representative data on the biodistribution of a generic Cy7.5-labeled monoclonal antibody in a xenograft mouse model.

Organ24 hours post-injection (%ID/g)48 hours post-injection (%ID/g)72 hours post-injection (%ID/g)
Tumor 10 - 2515 - 3012 - 28
Liver 15 - 3510 - 258 - 20
Spleen 2 - 81 - 61 - 5
Kidneys 5 - 153 - 102 - 8
Lungs 3 - 102 - 81 - 6
Heart 1 - 51 - 4< 3
Muscle < 2< 1< 1

Note: These values are compiled from multiple sources and represent a general trend. Actual values will vary based on the specific experimental conditions.[19][20][21][22]

Mandatory Visualizations

G cluster_prep Preparation Phase antibody Antibody Solution (Amine-free buffer) conjugation Conjugation Reaction (2h, RT, dark) antibody->conjugation cy7_5 Cyanine7.5 Carboxylic Acid activated_dye Activated Cy7.5-NHS Ester cy7_5->activated_dye Activation activation_reagents EDC / Sulfo-NHS (Activation Buffer) activation_reagents->activated_dye activated_dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification final_product Purified Cy7.5-Antibody Conjugate purification->final_product

Caption: Workflow for antibody labeling with this compound acid.

G cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis tumor_model Tumor-bearing Mouse Model anesthesia Anesthesia (e.g., Isoflurane) tumor_model->anesthesia injection Intravenous Injection of Cy7.5-conjugate anesthesia->injection in_vivo_imaging Longitudinal In Vivo NIR Imaging (e.g., 1, 24, 48, 72h) injection->in_vivo_imaging ex_vivo_prep Euthanasia & Organ Harvesting in_vivo_imaging->ex_vivo_prep ex_vivo_imaging Ex Vivo Organ Imaging ex_vivo_prep->ex_vivo_imaging quantification Biodistribution Quantification (%ID/g) ex_vivo_imaging->quantification

Caption: Experimental workflow for in vivo small animal imaging.

G cluster_workflow Targeted Tumor Imaging Principle Cy7_5_Ab Cy7.5-Antibody Conjugate Binding Specific Binding Cy7_5_Ab->Binding CancerCell Cancer Cell Receptor Tumor-Specific Antigen (Receptor) Receptor->CancerCell Binding->Receptor NIR_Signal NIR Fluorescence Signal Binding->NIR_Signal Fluorescence Detection

Caption: Principle of targeted tumor imaging with a Cy7.5-antibody conjugate.

References

Application Notes and Protocols: Cyanine7.5 Carboxylic Acid Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging and drug delivery.[1][2] The carboxylic acid functionality of Cyanine7.5 allows for its covalent conjugation to nanoparticles functionalized with primary amines. This is most commonly achieved through a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] This chemistry facilitates the formation of a stable amide bond, securely linking the fluorescent dye to the nanoparticle carrier.[5] These fluorescently labeled nanoparticles serve as powerful tools for tracking drug delivery vehicles, visualizing cellular uptake, and monitoring biodistribution in preclinical studies.[6][7]

This document provides detailed protocols for the conjugation of Cyanine7.5 carboxylic acid to amine-functionalized nanoparticles, methods for their characterization, and a protocol for a cellular imaging application.

Data Presentation

Successful conjugation of this compound acid to nanoparticles will result in changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after conjugation.

Table 1: Physicochemical Properties of Bare and Cy7.5-Conjugated Nanoparticles [8]

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized PLGA NP120 ± 50.15 ± 0.03+25 ± 3
Cy7.5-PLGA NP125 ± 60.17 ± 0.04+22 ± 4
Amine-Functionalized Silica NP80 ± 40.12 ± 0.02+30 ± 2
Cy7.5-Silica NP83 ± 50.14 ± 0.03+27 ± 3
Amine-Functionalized Gold NP50 ± 20.18 ± 0.02+35 ± 4
Cy7.5-Gold NP55 ± 30.21 ± 0.03+31 ± 5

Table 2: Key Parameters for EDC/NHS Conjugation

ParameterRecommended Value/RangeRationale
Activation Step
pH4.5 - 6.0[3]Efficient activation of the carboxylic acid by EDC.[3]
EDC:Carboxyl Group Molar Ratio10:1 (starting point)[8]Ensures sufficient activation of the dye.
Sulfo-NHS:Carboxyl Group Molar Ratio5:1 (starting point)[8]Stabilizes the activated intermediate, improving coupling efficiency.[3]
Coupling Step
pH7.0 - 8.5[3]Promotes efficient reaction of the NHS ester with primary amines.[3]
Dye:Nanoparticle Molar Ratio10:1 to 20:1 (starting point)[8]Should be optimized for desired labeling density.
Reaction Time2-4 hours at room temperature or overnight at 4°C[3]Allows for completion of the conjugation reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound Acid to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound acid to nanoparticles bearing primary amine groups.

Materials:

  • This compound acid[9][10][11]

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, gold)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)[4]

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.0[4]

  • Washing Buffer: PBS with 0.05% Tween-20[4]

  • Storage Buffer: PBS, pH 7.4

  • Centrifugal filter units or dialysis equipment for purification

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound acid in DMSO or DMF to create a stock solution.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[4]

  • Activation of this compound Acid:

    • In a microcentrifuge tube protected from light, add the desired amount of this compound acid stock solution to Activation Buffer.

    • Add the EDC solution to the Cyanine7.5 solution. A typical starting molar ratio of EDC to carboxyl groups is 10:1.[8]

    • Immediately add the Sulfo-NHS solution. A typical starting molar ratio of Sulfo-NHS to carboxyl groups is 5:1.[8]

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer at a concentration of 1-5 mg/mL.[8]

    • Add the activated Cyanine7.5 solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized, with a starting point of 10:1 to 20:1 recommended.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker, protected from light.[3][8]

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to block any unreacted NHS-esters.[8]

    • Incubate for 30 minutes at room temperature.[3][8]

  • Purification of Conjugated Nanoparticles:

    • Centrifugation Method:

      • Transfer the reaction mixture to a centrifugal filter unit with an appropriate molecular weight cutoff.

      • Wash the nanoparticles by adding Coupling Buffer and centrifuging according to the manufacturer's instructions.

      • Repeat the washing steps at least three times, or until the supernatant is colorless, to remove unconjugated dye and quenching agent.[8]

    • Dialysis Method:

      • Alternatively, purify the conjugated nanoparticles by dialysis against the Coupling Buffer.

  • Final Resuspension and Storage:

    • Resuspend the purified Cy7.5-conjugated nanoparticles in the desired Storage Buffer (e.g., PBS).

    • Store at 4°C, protected from light.[8]

Protocol 2: Characterization of Cy7.5-Conjugated Nanoparticles

1. Spectrophotometric Analysis:

  • Measure the absorbance spectrum of the conjugated nanoparticles to confirm the presence of Cyanine7.5 (absorbance maximum ~788 nm).[2][11]
  • Quantify the amount of conjugated dye by comparing the absorbance to a standard curve of the free dye.

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size and size distribution.
  • Measure the zeta potential to determine the surface charge of the nanoparticles. A successful conjugation may lead to a slight increase in size and a change in surface charge.

3. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum (emission maximum ~808 nm) to confirm that the conjugated dye retains its fluorescent properties.[2][11]

Protocol 3: Cellular Imaging with Cy7.5-Conjugated Nanoparticles

This protocol provides a general method for visualizing the cellular uptake of Cy7.5-conjugated nanoparticles.

Materials:

  • Cy7.5-conjugated nanoparticles

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope with appropriate filter sets for DAPI and Cy7.5

Procedure:

  • Cell Seeding: Seed cells on coverslips or imaging plates and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Treat the cells with the Cy7.5-conjugated nanoparticles at a predetermined concentration in complete cell culture medium.

    • Incubate for a specific time period (e.g., 1, 4, or 24 hours).[8]

  • Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.[8]

  • Cell Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Stain the nuclei with DAPI for 10 minutes.[8]

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope with the appropriate filter sets for DAPI (blue) and Cy7.5 (far-red).[8]

Visualizations

EDC-NHS Coupling Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid Cyanine7.5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + Sulfo-NHS NHS Sulfo-NHS Conjugate Cy7.5-Nanoparticle Conjugate (Amide Bond) NHS_Ester->Conjugate + R'-NH2 Amine_NP Amine-Functionalized Nanoparticle (R'-NH2)

Caption: EDC/NHS chemistry for covalent amide bond formation.

Experimental Workflow Start Start Prepare_Reagents Prepare Cyanine7.5, EDC, and Sulfo-NHS Solutions Start->Prepare_Reagents Activate_Dye Activate Cyanine7.5-COOH with EDC and Sulfo-NHS Prepare_Reagents->Activate_Dye Add_to_NPs Add Activated Dye to Amine-Nanoparticle Suspension Activate_Dye->Add_to_NPs Incubate Incubate for 2-4 hours (or overnight at 4°C) Add_to_NPs->Incubate Quench Quench Reaction with Tris or Ethanolamine Incubate->Quench Purify Purify Conjugate (Centrifugation or Dialysis) Quench->Purify Characterize Characterize Conjugate (Spectroscopy, DLS, Zeta) Purify->Characterize Store Store at 4°C, Protected from Light Characterize->Store End End Store->End

References

Cyanine7.5 Carboxylic Acid: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in fluorescence microscopy and in vivo imaging.[1][2] Its fluorescence emission in the NIR spectrum (around 800 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.[3][4] This document provides detailed application notes and protocols for the use of Cyanine7.5 carboxylic acid in fluorescence microscopy, with a focus on bioconjugation and cellular imaging.

This compound acid is the unactivated form of the dye.[5][6] For covalent labeling of biomolecules, such as proteins and antibodies, the carboxylic acid group must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on the target molecule.

Physicochemical and Spectral Properties

The key properties of this compound acid are summarized in the table below. These parameters are crucial for designing and optimizing fluorescence imaging experiments.

PropertyValueReference
Excitation Maximum (λex) ~788 nm[2]
Emission Maximum (λem) ~808 nm[2]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.10[2]
Molecular Weight ~685.34 g/mol [5]
Solubility Soluble in organic solvents (DMSO, DMF); Low solubility in water

Experimental Protocols

Protocol 1: Activation of this compound Acid and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the two-step process of activating this compound acid using EDC/NHS chemistry and subsequently conjugating it to a protein or antibody.

Materials:

  • This compound acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for a water-soluble reaction)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation)

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of this compound Acid

  • Dissolve this compound acid in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer (0.1 M MES, pH 6.0). A typical starting concentration is 10 mg/mL for each.

  • In a microcentrifuge tube, combine the this compound acid solution with a 5-10 fold molar excess of both EDC and NHS (or Sulfo-NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light. This step forms the amine-reactive NHS ester of Cyanine7.5.

Step 2: Conjugation to the Biomolecule

  • Adjust the pH of the biomolecule solution to 7.2-8.0 if necessary using a suitable buffer (e.g., 0.1 M sodium bicarbonate). The biomolecule concentration should ideally be 2-5 mg/mL.

  • Add the activated Cyanine7.5-NHS ester solution from Step 1 to the biomolecule solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for another 30 minutes.

Step 3: Purification of the Conjugate

  • Separate the Cyanine7.5-labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5) to determine the degree of labeling (DOL).

Workflow for Antibody Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Cy7_5_COOH Cyanine7.5 Carboxylic Acid Activated_Dye Amine-Reactive Cy7.5-NHS Ester Cy7_5_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_Dye Conjugation_Mix Reaction Mixture Activated_Dye->Conjugation_Mix Antibody Antibody in PBS (pH 7.2-8.0) Antibody->Conjugation_Mix Labeled_Ab Cy7.5-Labeled Antibody Conjugation_Mix->Labeled_Ab 1-2 hours, RT Purification Size-Exclusion Chromatography Labeled_Ab->Purification Purified_Product Purified Cy7.5 Conjugate Purification->Purified_Product G Start Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash Washing Steps PrimaryAb->Wash SecondaryAb Cy7.5-Secondary Ab Incubation SecondaryAb->Wash Wash->SecondaryAb Mount Mounting Wash->Mount After final washes Image Fluorescence Microscopy Mount->Image G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF-Cy7.5 EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Endosome Early Endosome EGFR_dimer->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Recycling Endosome Endosome->Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling->EGFR Recycling to Membrane

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in molecular biology and drug development for labeling biomolecules, including oligonucleotides.[1][2] Its fluorescence in the NIR spectrum (absorbance maximum ~788 nm, emission maximum ~808 nm) offers significant advantages for in vivo imaging applications due to minimal tissue autofluorescence and deep tissue penetration.[1][2] Labeling oligonucleotides with Cy7.5 enables researchers to track their delivery, localization, and fate within cellular and whole-organism models.

This document provides detailed protocols for the labeling of amine-modified oligonucleotides with Cyanine7.5 carboxylic acid, subsequent purification of the conjugate, and characterization methods. The primary method described is the post-synthetic conjugation of an amine-modified oligonucleotide with a pre-activated N-hydroxysuccinimide (NHS) ester of Cyanine7.5.[1][2][3]

Key Applications of Cy7.5 Labeled Oligonucleotides:

  • In vivo imaging: Tracking the biodistribution and target accumulation of therapeutic oligonucleotides.[1][2]

  • Fluorescence Resonance Energy Transfer (FRET): Studying nucleic acid interactions and conformational changes.[4]

  • Cellular uptake and trafficking studies: Visualizing the internalization and subcellular localization of oligonucleotides.[5][6]

  • Flow cytometry: Quantifying and sorting cells that have taken up labeled oligonucleotides.

Spectroscopic Properties of Cyanine7.5

The following table summarizes the key spectroscopic properties of Cyanine7.5, which are crucial for experimental design and data analysis.

PropertyValue
Maximum Absorbance (λmax)~788 nm[1][2]
Maximum Emission (λem)~808 nm[1][2]
Extinction Coefficient~223,000 cm⁻¹M⁻¹[2]
Recommended QuencherBBQ-650[2]

Experimental Protocols

A critical step for successful labeling is the initial synthesis of an oligonucleotide with a primary amine group. This is typically achieved by incorporating an amino-linker phosphoramidite (B1245037) at the 5' or 3' end, or an amino-modified base internally, during solid-phase synthesis.[1][3]

Diagram: Oligonucleotide Labeling Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Oligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.3-9.0) Oligo->Reaction Dye Cy7.5 Carboxylic Acid Activation Activation to NHS-ester Dye->Activation Activation->Reaction Purification Purification (e.g., HPLC, Gel Filtration) Reaction->Purification QC Quality Control (Spectroscopy, Mass Spec) Purification->QC

Caption: Workflow for labeling an amine-modified oligonucleotide with Cy7.5.

Protocol 1: Activation of this compound Acid to its NHS Ester

This protocol describes the activation of the carboxylic acid group of Cyanine7.5 to an amine-reactive NHS ester. Pre-activated Cy7.5 NHS ester is also commercially available and can be used to bypass this step.[7]

Materials:

  • This compound acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Reaction vial

Procedure:

  • Dissolve this compound acid in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of DCC or EDC to the solution.

  • Purge the reaction vial with argon or nitrogen, seal, and protect from light.

  • Stir the reaction at room temperature for 12-16 hours.

  • The activated Cy7.5 NHS ester solution is now ready for conjugation to the amine-modified oligonucleotide. It is recommended to use the activated dye solution immediately.

Protocol 2: Conjugation of Cy7.5 NHS Ester to Amine-Modified Oligonucleotides

This protocol outlines the covalent attachment of the Cy7.5 NHS ester to the primary amine of the modified oligonucleotide.[8][9]

Materials:

  • Amine-modified oligonucleotide, desalted

  • Activated Cy7.5 NHS ester solution (from Protocol 1) or commercial Cy7.5 NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.[8][10]

  • Anhydrous DMF or DMSO

  • Nuclease-free water

Procedure:

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.

  • Dissolve the Cy7.5 NHS ester in a minimal amount of DMF or DMSO. A 5-10 fold molar excess of the dye to the oligonucleotide is recommended.[10]

  • Slowly add the Cy7.5 NHS ester solution to the oligonucleotide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume.

  • Protect the reaction mixture from light and incubate at room temperature for 2-4 hours, or overnight at 4°C.[8][10]

  • After incubation, the reaction mixture contains the Cy7.5-labeled oligonucleotide, unreacted dye, and unlabeled oligonucleotide. Proceed immediately to purification.

Protocol 3: Purification of Cy7.5-Labeled Oligonucleotides

Purification is a critical step to remove excess free dye and any unlabeled oligonucleotides, which is essential for obtaining a high signal-to-noise ratio in downstream applications.[11][12] High-performance liquid chromatography (HPLC) is a highly recommended method for achieving high purity.[13]

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., Reverse-Phase HPLC, Gel Filtration Chromatography)

  • Appropriate buffers for the chosen purification method

  • Collection tubes

Procedure (using RP-HPLC):

  • Equilibrate a reverse-phase HPLC column (e.g., C18) with a mobile phase mixture of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA) and an organic solvent (e.g., acetonitrile).

  • Inject the conjugation reaction mixture onto the column.

  • Elute the components using a gradient of increasing organic solvent concentration.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~780 nm (for Cy7.5). The labeled oligonucleotide will absorb at both wavelengths.

  • The Cy7.5-labeled oligonucleotide will typically elute later than the unlabeled oligonucleotide due to the hydrophobicity of the dye.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the purified fractions and lyophilize to obtain the purified Cy7.5-labeled oligonucleotide.

Characterization and Data Presentation

The quality and concentration of the labeled oligonucleotide should be determined post-purification.

Quantitative Analysis

The concentration of the oligonucleotide and the dye, as well as the labeling efficiency, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀) and the absorbance maximum of Cy7.5 at ~788 nm (A₇₈₈).

  • Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the extinction coefficient of Cy7.5.

  • Calculate the concentration of the oligonucleotide by correcting the A₂₆₀ reading for the contribution of the dye's absorbance at this wavelength.

    • Corrected A₂₆₀ = Measured A₂₆₀ - (A₇₈₈ × Correction Factor)

    • The correction factor is the ratio of the dye's absorbance at 260 nm to its absorbance at its λmax.

  • The Dye-to-Oligo ratio can be calculated from the molar concentrations of the dye and the oligonucleotide.

Typical Post-Synthesis Conjugation Yields

The final yield of the labeled oligonucleotide can vary depending on the scale of the synthesis and the length of the oligonucleotide. The following table provides an estimation of expected yields for post-synthesis NHS ester conjugation.[1][2]

Oligo Synthesis ScaleEstimated Yield (nmols)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225
Note: Yields may be lower for oligonucleotides longer than 50 bases.[1][2]

Application Example: Cellular Uptake of Cy7.5-Labeled Antisense Oligonucleotides

Cy7.5-labeled oligonucleotides are valuable tools for studying the mechanisms of cellular uptake and intracellular trafficking of oligonucleotide-based therapeutics.[14][15]

Diagram: Cellular Uptake and Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Oligo Cy7.5-Labeled Oligo mRNA Target mRNA Oligo->mRNA Hybridization Membrane Cell Membrane Oligo->Membrane Endocytosis Endosome Endosome Ribosome Ribosome Endosome->Ribosome Endosomal Escape Protein Protein Synthesis (Inhibited) mRNA->Protein Translation Membrane->Endosome

Caption: Cellular uptake and antisense mechanism of a Cy7.5-labeled oligonucleotide.

Storage and Handling

  • Unlabeled Oligonucleotides: Store lyophilized at -20°C.

  • Cy7.5 Dye: Store at -20°C in the dark and desiccated.[16][17]

  • Cy7.5-Labeled Oligonucleotides: For optimal long-term storage, resuspend in a slightly basic buffer (e.g., TE buffer, pH 7.5-8.0), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[13] Cyanine dyes can be sensitive to pH changes.[3][13]

Caution: Cy7.5 is an intensely colored and reactive dye. Appropriate personal protective equipment, including gloves and lab coat, should be worn when handling the dye and labeled oligonucleotides to avoid staining.[1][2]

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine7.5 in Fluorescent Western Blotting

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that offers significant advantages for Western blotting applications. Its excitation and emission maxima are in the NIR spectrum (approximately 788 nm and 808 nm, respectively), a region where biological molecules and materials exhibit minimal autofluorescence.[1][2][3] This results in a higher signal-to-noise ratio, enabling more sensitive detection and more accurate quantification of target proteins, especially those with low abundance.[4][5] The stability of the fluorescent signal from NIR dyes also provides a wider linear dynamic range compared to traditional chemiluminescent methods.[4]

This document provides detailed protocols for the use of Cyanine7.5 carboxylic acid in Western blotting, from the initial activation and conjugation to an antibody, through to the final imaging steps.

Core Principles: From Carboxylic Acid to Fluorescent Signal

This compound acid is not directly reactive with proteins. To be used for antibody labeling, the carboxylic acid group must first be activated to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide (B86325) chemistry, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[6][] The resulting Cy7.5-NHS ester can then efficiently react with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.

Data Presentation: Quantitative Parameters for Optimal Results

The following tables summarize key quantitative data for the successful application of Cyanine7.5 in Western blotting.

Table 1: Cyanine7.5 Spectral Properties and Recommended Imaging Settings

ParameterValueNotes
Excitation Maximum~788 nm[1][2]Optimal excitation wavelength for maximal fluorescence.
Emission Maximum~808 nm[1][2]The center of the emission spectrum to be captured.
Recommended Excitation SourceLaser or LED with output at or near 785 nm[8]Ensure compatibility with your imaging system.
Recommended Emission FilterLong-pass or band-pass filter centered around 800-820 nm[5][8]To isolate the Cy7.5 fluorescence from background and other channels.

Table 2: Recommended Starting Conditions for Antibody Labeling with Cyanine7.5

ParameterRecommended Range/ValueNotes
Antibody Concentration2 - 10 mg/mL[9]Higher concentrations can improve labeling efficiency.
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5)[10]Crucial for the reaction between the NHS ester and primary amines.
Dye-to-Antibody Molar Ratio5:1 to 20:1 (Starting point: 10:1)[11][12]This needs to be optimized for each antibody to achieve a good degree of labeling (DOL) without affecting antibody function.
Degree of Labeling (DOL)2 - 6 for Cy7[10]A higher DOL is not always better and can lead to signal quenching or protein aggregation.

Table 3: Recommended Reagents and Conditions for Fluorescent Western Blotting

StepReagent/ParameterRecommendationRationale
Membrane Selection Low-fluorescence PVDF[13][14]PVDF generally has a higher binding capacity, which is good for low-abundance proteins. Low-fluorescence formulations are essential for NIR imaging to minimize background.Nitrocellulose can also be used but may have lower binding capacity and can be more brittle.[14][15]
Blocking Buffer Commercial NIR-specific blocking buffers or 5% non-fat dry milk or BSA in TBS[16][17]Specialized blocking buffers are formulated to reduce non-specific binding and background in fluorescent Westerns. Avoid buffers containing Tween-20 during the blocking step as it can be autofluorescent.[18]
Primary Antibody Dilution 1:1000 to 1:5000 (start with datasheet recommendation)[19]Optimal dilution needs to be determined empirically.
Secondary Antibody (Cy7.5 labeled) Dilution 1:10,000 to 1:25,000[17]NIR dyes are very bright, allowing for higher dilutions which can reduce background.
Wash Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST)[18]Effective for removing non-specifically bound antibodies.

Experimental Protocols

Protocol 1: Activation of this compound Acid and Conjugation to an Antibody

This protocol describes the two-step process of activating this compound acid with EDC and NHS, followed by conjugation to a primary or secondary antibody.

Materials:

  • This compound acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0[6]

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound Acid: a. Dissolve this compound acid in a minimal amount of anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the carboxylic acid is a good starting point.[20] c. Add the EDC/NHS solution to the Cyanine7.5 solution. d. Incubate the reaction for 15-30 minutes at room temperature, protected from light.[20]

  • Conjugation to the Antibody: a. Equilibrate a desalting column with Coupling Buffer. b. Pass the activated Cy7.5-NHS ester solution through the desalting column to remove excess EDC and NHS. Collect the fraction containing the activated dye. c. Immediately add the activated Cy7.5-NHS ester to your antibody solution. The antibody should be at a concentration of 2-10 mg/mL in Coupling Buffer. The molar ratio of dye to antibody should be optimized (start with 10:1).[11][12] d. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[21]

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[22] b. Purify the Cy7.5-labeled antibody from unconjugated dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS with 0.1% BSA).

Protocol 2: Fluorescent Western Blotting with a Cyanine7.5-labeled Secondary Antibody

This protocol outlines the steps for performing a fluorescent Western blot using a secondary antibody conjugated to Cyanine7.5.

Materials:

  • Protein samples and loading buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Low-fluorescence PVDF membrane[13][14]

  • Methanol (B129727)

  • Blocking Buffer (e.g., commercial NIR blocking buffer or 5% non-fat dry milk in TBS)

  • Primary antibody

  • Cyanine7.5-labeled secondary antibody

  • Wash Buffer (TBST)

  • Imaging system capable of NIR fluorescence detection

Procedure:

  • Sample Preparation and Electrophoresis: a. Prepare protein lysates from cells or tissues.[23] b. Determine protein concentration. c. Mix samples with loading buffer and heat at 95-100°C for 5 minutes. d. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: a. Activate the PVDF membrane by incubating in methanol for 15-30 seconds, followed by a brief rinse in water and then equilibration in transfer buffer.[19] b. Assemble the transfer stack and transfer the proteins from the gel to the membrane.

  • Blocking: a. After transfer, wash the membrane briefly with water.[19] b. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer (with 0.1% Tween-20 added) to the desired concentration. b. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: a. Wash the membrane three times for 5 minutes each with a generous volume of Wash Buffer (TBST).[19]

  • Secondary Antibody Incubation: a. Dilute the Cy7.5-labeled secondary antibody in Blocking Buffer (with 0.1% Tween-20 added) to the recommended concentration (e.g., 1:15,000). b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes: a. Wash the membrane three to four times for 5 minutes each with Wash Buffer, protected from light. b. Perform a final rinse with TBS (without Tween-20) to remove any residual detergent.

  • Imaging: a. Allow the membrane to dry completely in the dark. b. Image the blot using an imaging system equipped with the appropriate laser/LED and filter set for Cyanine7.5 (Excitation: ~788 nm, Emission: ~808 nm).[1][2][3]

Mandatory Visualizations

experimental_workflow cluster_labeling Protocol 1: Antibody Labeling cluster_western Protocol 2: Fluorescent Western Blotting activation Activation of Cy7.5 Carboxylic Acid (EDC/NHS chemistry) conjugation Conjugation to Antibody activation->conjugation purification_labeling Purification of Labeled Antibody conjugation->purification_labeling secondary_ab Secondary Antibody Incubation (Cy7.5-labeled) purification_labeling->secondary_ab Use Labeled Antibody sample_prep Sample Preparation & SDS-PAGE transfer Protein Transfer to PVDF Membrane sample_prep->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing primary_ab->washing secondary_ab->washing washing->secondary_ab imaging Imaging (NIR Scanner) washing->imaging

Caption: Experimental workflow for using Cyanine7.5 in Western blotting.

signaling_pathway_example cluster_membrane Cell Membrane cluster_western_blot Western Blot Detection receptor Receptor protein_x Protein X receptor->protein_x Activation ligand Ligand ligand->receptor Binding p_protein_x p-Protein X (Phosphorylated) protein_x->p_protein_x Phosphorylation total_protein Detect Total Protein X (Primary Ab + Cy5-sec Ab) phospho_protein Detect p-Protein X (Primary Ab + Cy7.5-sec Ab)

Caption: Example signaling pathway analysis using multiplex fluorescent Western blotting.

References

Application Notes and Protocols for Cell Tracking Studies Using Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that is increasingly utilized in biomedical research for in vivo and in vitro cell tracking studies. Its fluorescence emission in the NIR spectrum (typically around 800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, making it an ideal probe for non-invasive imaging in small animal models. The carboxylic acid functional group allows for covalent conjugation to primary amines on the cell surface, providing a stable label for long-term cell tracking.

These application notes provide an overview of the properties of Cyanine7.5 carboxylic acid and detailed protocols for cell labeling, viability assessment, and in vivo tracking.

Data Presentation

Spectral Properties of this compound Acid
PropertyValueReference
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Molar Extinction Coefficient~223,000 M⁻¹cm⁻¹[1]
Molecular WeightVaries by manufacturer
SolubilityDMSO, DMF[1]
Illustrative Cell Viability Data

The following table presents illustrative data on the effect of this compound acid labeling on cell viability. Note: This data is for demonstration purposes only. Researchers must perform their own cytotoxicity assays to determine the optimal, non-toxic labeling concentrations for their specific cell type and experimental conditions.

Cyanine7.5 Concentration (µM)EDC/NHS Concentration (mM)Incubation Time (minutes)Cell Viability (%)
0 (Control)0/030100
12/53098
52/53095
102/53091
252/53085
502/53078

Experimental Protocols

Protocol 1: Live Cell Surface Labeling with this compound Acid using EDC/NHS Chemistry

This protocol describes the covalent labeling of primary amines on the surface of live cells with this compound acid. This method requires the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, amine-free

  • Quenching Buffer: 100 mM Glycine in PBS

  • Cells of interest (suspension or adherent)

  • Microcentrifuge tubes

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash twice with ice-cold, amine-free PBS by centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁷ cells/mL.

    • Adherent Cells: Wash cell monolayer twice with ice-cold, amine-free PBS.

  • Preparation of Reagents (prepare fresh):

    • Cyanine7.5 Stock Solution: Dissolve this compound acid in anhydrous DMSO to a concentration of 10 mM.

    • EDC Stock Solution: Dissolve EDC in Activation Buffer to a concentration of 100 mM.

    • NHS Stock Solution: Dissolve NHS in Activation Buffer to a concentration of 100 mM.

  • Activation of this compound Acid:

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM this compound acid stock solution

      • 10 µL of 100 mM EDC stock solution

      • 10 µL of 100 mM NHS stock solution

    • Vortex briefly and incubate at room temperature for 15 minutes in the dark.

  • Cell Labeling:

    • Add the activated Cyanine7.5 solution to 1 mL of the cell suspension (1 x 10⁷ cells). For adherent cells, add the activated dye to the PBS covering the cells.

    • Incubate for 30 minutes at room temperature with gentle agitation, protected from light. Note: Incubation time and temperature may need to be optimized to maximize labeling efficiency while maintaining cell viability.

  • Quenching and Washing:

    • Add 100 µL of Quenching Buffer to the cell suspension and incubate for 10 minutes at room temperature to stop the reaction.

    • Wash the cells three times with 10 mL of ice-cold PBS. For suspension cells, pellet by centrifugation between washes. For adherent cells, gently aspirate and replace the wash buffer.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of cell culture medium or buffer for downstream applications.

G cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_prep Cell Preparation (Wash with amine-free PBS) incubation Incubate with Cells (30 min, RT, dark) cell_prep->incubation reagent_prep Reagent Preparation (Cy7.5, EDC, NHS) activation Activation of Cy7.5 (with EDC/NHS) reagent_prep->activation activation->incubation quenching Quenching (100 mM Glycine) incubation->quenching washing Washing (3x with PBS) quenching->washing resuspension Final Resuspension washing->resuspension

Workflow for Live Cell Labeling with this compound Acid.
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxicity of the Cyanine7.5 labeling procedure.

Materials:

  • Labeled and unlabeled (control) cells

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed labeled and unlabeled cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Include wells with medium only as a background control.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of labeled cells / Absorbance of unlabeled control cells) x 100

G cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate (Labeled and Control) incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan (with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Workflow for MTT Cell Viability Assay.
Protocol 3: In Vivo Cell Tracking in a Mouse Model

This protocol provides a general guideline for tracking Cyanine7.5-labeled cells in a mouse model using an in vivo imaging system (IVIS) or similar fluorescence imaging system.

Materials:

  • Cyanine7.5-labeled cells

  • Animal model (e.g., immunodeficient mice)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber.

  • Cell Injection:

    • Inject a known number of Cyanine7.5-labeled cells (e.g., 1 x 10⁶ cells in 100 µL PBS) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • In Vivo Imaging:

    • Acquire a baseline image before cell injection.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours).

    • Use appropriate excitation and emission filters for Cyanine7.5 (e.g., Excitation: 780 nm, Emission: 810 nm).

    • Optimize imaging parameters such as exposure time and binning for the best signal-to-noise ratio.

  • Data Analysis:

    • Define regions of interest (ROIs) over the areas where cell accumulation is expected.

    • Quantify the fluorescence intensity (in photons/second or radiant efficiency) within the ROIs at each time point.

    • Plot the fluorescence intensity over time to track the migration and persistence of the labeled cells.

  • Ex Vivo Imaging (Optional):

    • At the end of the experiment, euthanize the mouse and dissect organs of interest.

    • Image the dissected organs to confirm the in vivo findings and determine the biodistribution of the labeled cells.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cluster_exvivo Ex Vivo (Optional) anesthetize Anesthetize Animal inject_cells Inject Labeled Cells anesthetize->inject_cells acquire_images Acquire Fluorescence Images (Multiple Time Points) inject_cells->acquire_images define_rois Define Regions of Interest (ROIs) acquire_images->define_rois quantify_signal Quantify Fluorescence Signal define_rois->quantify_signal analyze_data Analyze and Plot Data quantify_signal->analyze_data dissect_organs Dissect Organs analyze_data->dissect_organs image_organs Image Dissected Organs dissect_organs->image_organs

Workflow for In Vivo Cell Tracking.

Potential Impact on Cellular Signaling

Covalent modification of cell surface proteins through amine labeling has the potential to influence cellular signaling pathways. While specific effects of Cyanine7.5 labeling are not extensively documented, it is plausible that the attachment of the dye to or near receptors could modulate their function. One such pathway that could be affected is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Labeling Cell Surface Labeling (e.g., with Cyanine7.5) Labeling->EGFR Potential steric hindrance or conformational change

Hypothetical Impact of Cell Surface Labeling on EGFR Signaling.

Rationale: The covalent attachment of Cyanine7.5 to primary amines on or near the EGF receptor could potentially cause steric hindrance, preventing the binding of EGF. Alternatively, it might induce a conformational change in the receptor, affecting its dimerization and subsequent autophosphorylation, which are critical steps for downstream signal transduction. This could lead to an altered cellular response to growth factors. It is recommended that researchers investigate the potential effects of labeling on key signaling pathways relevant to their cell type and experimental question.

References

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development for labeling various biomolecules, such as proteins, antibodies, and nucleic acids.[1][2] Its fluorescence emission in the NIR region (typically around 800 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples, making it an ideal probe for in vivo imaging and other applications where high signal-to-noise ratios are crucial.[1][3] This document provides detailed application notes and protocols for the bioconjugation of Cyanine7.5 carboxylic acid to biomolecules, focusing on covalent labeling techniques.

This compound acid is a derivative of the Cy7.5 dye that contains a carboxylic acid functional group.[4] This group can be activated to react with primary amino groups on biomolecules, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[5] This process, known as bioconjugation, enables the sensitive detection and tracking of the labeled molecule in a variety of applications, including:

  • In Vivo Imaging: Deep tissue imaging with reduced background interference.[2]

  • Fluorescence Microscopy: Clear visualization of cellular structures and processes.[2]

  • Flow Cytometry: Reliable cell sorting and analysis.[2]

  • Bioanalytical Assays: Detection and analysis of multiple biomolecular targets.[2]

  • Targeted Drug Delivery: Development of targeted therapeutic agents.[3][6]

Bioconjugation Chemistries

The most common methods for conjugating this compound acid to biomolecules involve the activation of the carboxylic acid group to form a more reactive species. Two widely used approaches are:

  • N-hydroxysuccinimide (NHS) Ester Chemistry: The carboxylic acid is reacted with N-hydroxysuccinimide to form an NHS ester. This ester is then reacted with primary amines on the biomolecule. Alternatively, pre-activated Cyanine7.5 NHS ester can be used directly.[7][8]

  • Carbodiimide (EDC/NHS) Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form an NHS ester intermediate. This intermediate subsequently reacts with primary amines on the target biomolecule.[9]

Signaling Pathway of NHS Ester Conjugation

NHS_Ester_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step Cy7_5_COOH Cyanine7.5-COOH Cy7_5_NHS Cyanine7.5-NHS Ester Cy7_5_COOH->Cy7_5_NHS + NHS, EDC NHS NHS EDC EDC Conjugate Cyanine7.5-Biomolecule (Stable Amide Bond) Cy7_5_NHS->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2 NHS_leaving NHS (leaving group)

Caption: NHS ester activation and conjugation of this compound acid.

Signaling Pathway of EDC/NHS Conjugation Chemistry

EDC_NHS_Chemistry Cy7_5_COOH Cyanine7.5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Cy7_5_COOH->O_Acylisourea + EDC EDC EDC Cy7_5_NHS Cyanine7.5-NHS Ester (semi-stable) O_Acylisourea->Cy7_5_NHS + NHS NHS NHS Conjugate Cyanine7.5-Biomolecule (Stable Amide Bond) Cy7_5_NHS->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2

Caption: EDC/NHS chemistry for this compound acid conjugation.

Experimental Protocols

The following protocols provide a general guideline for labeling proteins with this compound acid. It is recommended to optimize the reaction conditions, particularly the dye-to-protein molar ratio, for each specific biomolecule.[10]

Protocol 1: Labeling using Pre-activated Cyanine7.5 NHS Ester

This protocol is suitable when using a commercially available, pre-activated Cyanine7.5 NHS ester.

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[7]

  • Cyanine7.5 NHS ester[7]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)[12]

  • Purification column (e.g., Sephadex G-25)[13]

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in an amine-free buffer at a concentration of 2-10 mg/mL.[10] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[9]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[9]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[10]

    • Slowly add the dye solution to the protein solution while gently vortexing.[10]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]

  • Purify the Conjugate:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[13]

    • The first colored band to elute is the labeled protein.[13]

Protocol 2: Labeling using EDC/NHS Chemistry

This protocol is used when starting with this compound acid.

Materials:

  • Biomolecule in an amine-free buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.2-7.4 for conjugation)

  • This compound acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activate this compound Acid:

    • Dissolve this compound acid, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in PBS (pH 7.2-7.4) at a concentration of 2-10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add the activated Cyanine7.5 NHS ester solution to the biomolecule solution. The desired dye-to-protein molar ratio should be optimized (e.g., starting with 10:1).

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Purify the conjugate using size-exclusion chromatography as described in Protocol 1.

Characterization of the Bioconjugate

After purification, it is essential to characterize the conjugate to determine the protein concentration and the Degree of Labeling (DOL).[14]

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single biomolecule and is a critical parameter for ensuring the quality and reproducibility of experiments.[14] The most common method for determining the DOL is UV-Vis spectrophotometry.[14]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cyanine7.5 (Amax, typically ~788 nm).[15]

  • Calculate the protein concentration and DOL using the following formulas:

    • Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein [13]

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the λmax of the dye.

    • CF280: Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).[13]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of Cyanine7.5 at its λmax (~223,000 M⁻¹cm⁻¹).[15]

Quantitative Data Summary

The following table summarizes key quantitative data for Cyanine7.5 bioconjugation.

ParameterValueReference
Spectral Properties
Excitation Maximum (λex)~788 nm[15]
Emission Maximum (λem)~808 nm[15]
Molar Extinction Coefficient (ε)~223,000 M⁻¹cm⁻¹[15]
Reaction Conditions
Optimal pH for NHS ester reaction8.0 - 9.0[9]
Recommended Protein Concentration2 - 10 mg/mL[9]
Recommended Dye:Protein Molar Ratio (starting)10:1[9]
Storage
This compound Acid-20°C in the dark, desiccated[16]
Labeled Conjugate4°C for short-term, -20°C or -80°C for long-term[12]

Experimental Workflow

The following diagram illustrates the general workflow for Cyanine7.5 bioconjugation.

Bioconjugation_Workflow Start Start Prep_Biomolecule Prepare Biomolecule (Amine-free buffer, pH adjustment) Start->Prep_Biomolecule Prep_Dye Prepare Dye Solution (Activate if necessary) Start->Prep_Dye Conjugation Conjugation Reaction (Incubate at RT, protected from light) Prep_Biomolecule->Conjugation Prep_Dye->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry, DOL calculation) Purification->Characterization End End Characterization->End

Caption: General workflow for Cyanine7.5 bioconjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling - Inactive dye (hydrolyzed NHS ester)- Primary amines in buffer- Incorrect pH- Low dye:protein ratio- Prepare fresh dye solution immediately before use- Use amine-free buffers- Ensure reaction pH is between 8.0 and 9.0- Increase the molar ratio of dye to protein
Protein Precipitation - High degree of labeling- Use of organic solvent- Reduce the dye:protein molar ratio- Minimize the volume of DMSO/DMF used to dissolve the dye- Perform conjugation at a lower protein concentration
Poor Separation during Purification - Inappropriate column choice- Column overloading- Use a size-exclusion resin with an appropriate fractionation range- Do not exceed the recommended sample volume for the column

Conclusion

The bioconjugation of this compound acid to biomolecules is a powerful technique for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemistry, researchers can successfully label their molecules of interest for sensitive and specific detection in various assays. Optimization of the reaction conditions, particularly the dye-to-protein ratio, and thorough characterization of the final conjugate are crucial for obtaining reliable and reproducible results.

References

Sulfo-Cyanine7.5 Carboxylic Acid Antibody Labeling Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulfo-Cyanine7.5 Carboxylic Acid Antibody Labeling Kit provides a streamlined and efficient method for conjugating Sulfo-Cyanine7.5, a near-infrared (NIR) fluorescent dye, to antibodies and other proteins. Sulfo-Cyanine7.5 is a water-soluble dye with a rigidized trimethylene chain that exhibits a high quantum yield and strong absorption in the NIR spectrum.[1] These characteristics make it an ideal choice for a variety of applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging, flow cytometry, and fluorescence microscopy.[2][3]

This kit utilizes the well-established N-hydroxysuccinimide (NHS) ester chemistry to covalently link the dye to primary amines (e.g., lysine (B10760008) residues) on the target antibody, forming a stable amide bond.[4][] The provided protocols are optimized to yield a degree of labeling (DOL) of 2.5-3 dye molecules per antibody, ensuring bright and specific signal without compromising antibody function.[6][7]

Product Information

Kit Components
ComponentQuantity (10 reactions)Storage
Sulfo-Cyanine7.5 NHS Ester10 vials (lyophilized)Store at -20°C, desiccated and protected from light.
Anhydrous DMSO1 mLStore at room temperature.
Reaction Buffer (10X PBS, pH 7.4)1.5 mLStore at 4°C.
Purification/Desalting Spin Columns10 columnsStore at room temperature.
Collection Tubes20 tubes (1.5 mL)Store at room temperature.
Sodium Azide Solution (3%)0.5 mLStore at room temperature.
Spectral Properties of Sulfo-Cyanine7.5
PropertyValue
Excitation Maximum (λex)~778-788 nm[1][2]
Emission Maximum (λem)~797-808 nm[1][2]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[1][8][9]
Fluorescence Quantum Yield (Φ)~0.09-0.21[1][8][10]
Stokes Shift~20 nm[2]

Experimental Protocols

Antibody Preparation
  • Antibody Purity and Concentration: The antibody solution should be purified and free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the labeling reaction.[11] Bovine serum albumin (BSA) or gelatin must also be removed.[11] The recommended antibody concentration is 1-2 mg/mL in 1X Phosphate Buffered Saline (PBS) at pH 7.2-7.4.[][11] If the antibody concentration is below 1 mg/mL, it should be concentrated.[6]

  • Buffer Exchange (if necessary): If the antibody is in an incompatible buffer, perform a buffer exchange into 1X PBS, pH 7.4. This can be achieved through dialysis, diafiltration, or using a desalting column.

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Purified Antibody (1-2 mg/mL in PBS) Reaction Incubate (30-60 min, RT) Antibody->Reaction Dye Sulfo-Cyanine7.5 NHS Ester DMSO Anhydrous DMSO Dye->DMSO Dissolve DMSO->Reaction Add to Antibody SpinColumn Desalting Spin Column Reaction->SpinColumn Load Reaction Mixture Collection Collect Labeled Antibody SpinColumn->Collection Centrifuge Analysis Determine DOL (Spectrophotometry) Collection->Analysis Storage Store at 4°C (short-term) or -20°C (long-term) Analysis->Storage

Caption: Workflow for labeling an antibody with Sulfo-Cyanine7.5 NHS ester.

Detailed Labeling Protocol

This protocol is optimized for labeling 100 µg of an IgG antibody. The reaction can be scaled up or down as needed.

  • Prepare 1X Reaction Buffer: Dilute the provided 10X PBS with deionized water to a 1X concentration.

  • Prepare Dye Solution: Briefly centrifuge the vial of Sulfo-Cyanine7.5 NHS ester to ensure the lyophilized powder is at the bottom. Add 10 µL of anhydrous DMSO to one vial of the dye.[6] Vortex thoroughly to ensure the dye is fully dissolved. This solution should be used immediately.[6]

  • Initiate the Labeling Reaction: Add the entire 10 µL of the dissolved dye solution to 100 µL of your prepared antibody solution (containing 100 µg of antibody).[6] Mix gently by pipetting.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Purification of the Labeled Antibody
  • Prepare the Spin Column: Resuspend the gel in the desalting spin column by vortexing. Remove the bottom cap and place the column in a 2 mL wash tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[6][7]

  • Equilibrate the Column: Place the column in a new 1.5 mL collection tube. Add 400 µL of 1X PBS to the column and centrifuge at 1,000 x g for 2 minutes.[7] Discard the flow-through.

  • Load the Sample: Carefully apply the 110 µL reaction mixture to the center of the gel bed in the spin column.

  • Elute the Labeled Antibody: Centrifuge the column at 1,000 x g for 2 minutes to collect the purified, labeled antibody.[6][7] The eluate contains the Sulfo-Cyanine7.5-labeled antibody, while the unconjugated dye remains in the column.

  • Storage: For short-term storage, keep the labeled antibody at 4°C. For long-term storage, add a final concentration of 0.03% sodium azide, aliquot, and store at -20°C.[6][7] Avoid repeated freeze-thaw cycles.

Data Analysis

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Dilute a small amount of the purified labeled antibody in 1X PBS and measure the absorbance at 280 nm (A₂₈₀) and 778 nm (A₇₇₈).

  • Calculations:

    • Correction Factor (CF): The dye absorbs slightly at 280 nm. The correction factor for Sulfo-Cyanine7.5 is approximately 0.09.[8][9][10]

    • Corrected A₂₈₀: A₂₈₀_corr_ = A₂₈₀ - (A₇₇₈ × CF)

    • Antibody Concentration: [Antibody] (M) = A₂₈₀_corr_ / ε_antibody_ (where ε_antibody_ for IgG is ~210,000 M⁻¹cm⁻¹)

    • Dye Concentration: [Dye] (M) = A₇₇₈ / ε_dye_ (where ε_dye_ for Sulfo-Cyanine7.5 is ~222,000 M⁻¹cm⁻¹)

    • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

    An optimal DOL for most applications is between 2 and 10.[11] This kit is optimized to achieve a DOL of 2.5-3.[6][7]

Application Example: Immunoassay

Sulfo-Cyanine7.5-labeled antibodies are powerful tools for various immunoassays due to their high sensitivity and low background signal.

Immunoassay cluster_binding Binding Phase cluster_detection Detection Phase Antigen Target Antigen Complex Antigen-Antibody Complex Antigen->Complex LabeledAb Sulfo-Cy7.5 Labeled Antibody LabeledAb->Complex Excitation NIR Excitation (~778 nm) Complex->Excitation Illuminate Emission NIR Emission (~808 nm) Excitation->Emission Fluorescence Detector Signal Detection Emission->Detector Capture

Caption: General principle of using a Sulfo-Cyanine7.5 labeled antibody in an immunoassay.

This generic pathway illustrates the fundamental principle: the labeled antibody specifically binds to its target antigen. Subsequent excitation with a near-infrared light source results in the emission of fluorescent light, which is then captured by a suitable detector. This allows for the sensitive and specific quantification or visualization of the target antigen in various applications.

Troubleshooting

IssuePossible CauseSolution
Low DOL - Antibody concentration is too low.[11]- Presence of competing amine-containing substances in the antibody buffer.[11]- Inactive dye (due to improper storage or hydration).- Concentrate the antibody to at least 1 mg/mL.- Perform buffer exchange into an amine-free buffer (e.g., PBS).- Use fresh dye and ensure DMSO is anhydrous.
High DOL (potential for aggregation/reduced activity) - Overly high dye-to-antibody ratio used in the reaction.- Reduce the amount of dye NHS ester added to the reaction.
No labeled antibody recovered after purification - Improper use of the spin column.- Antibody precipitated during the reaction.- Ensure the spin column is used according to the protocol (correct centrifugation speeds and times).- Check antibody stability in the reaction buffer.
High background signal in application - Incomplete removal of unconjugated dye.- Non-specific binding of the antibody.- Repeat the purification step.- Include appropriate blocking steps and wash buffers in your experimental protocol.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Cyanine7.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine7.5 (Cy7.5) fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: My Cyanine7.5 conjugate is showing a very weak or no fluorescent signal. What are the possible causes?

A low or absent fluorescence signal from your Cy7.5 conjugate can stem from several issues ranging from improper storage and handling of the dye to problems with the experimental setup. Key factors to investigate include:

  • Instrument Settings: Ensure your fluorometer or imaging system is configured with the correct excitation and emission wavelengths for Cy7.5.[1] Some instruments may require near-infrared (NIR)-sensitive photomultiplier tubes (PMTs) to operate effectively in the Cy7.5 spectral range.[1]

  • Dye Aggregation: Cyanine (B1664457) dyes, including Cy7.5, have a tendency to aggregate, especially at high concentrations or in aqueous solutions, which can lead to fluorescence quenching.[1] Using sulfonated versions of the dye can improve water solubility and reduce aggregation.[1]

  • Photobleaching: Although Cy7.5 has high photostability, prolonged exposure to intense light can cause irreversible photodegradation of the fluorophore, resulting in signal loss.

  • Failed Conjugation: The labeling reaction may not have been successful, resulting in a low degree of labeling (DOL). This can be due to suboptimal pH, the presence of primary amines in the buffer, or inactive dye.

  • Environmental Effects: The fluorescence of cyanine dyes can be influenced by their local microenvironment. Factors such as solvent polarity and interactions with other molecules can affect the quantum yield of Cy7.5.[2]

Q2: I am observing a lower than expected fluorescence intensity from my Cy7.5 labeled antibody. What could be the reason?

A reduction in fluorescence intensity, even when a signal is present, can be attributed to several factors:

  • Self-Quenching: A high degree of labeling (DOL), meaning too many dye molecules are attached to a single protein, can lead to self-quenching where adjacent Cy7.5 molecules interact and dissipate energy non-radiatively.[2]

  • Environmental Quenching: The local environment around the conjugated dye can influence its fluorescence. Proximity to certain amino acid residues, particularly aromatic ones, can quench the fluorescence signal.

  • Suboptimal Buffer Conditions: While Cy7.5 is generally insensitive to pH in the range of 3 to 10, extreme pH values could potentially impact its fluorescence.[2][3]

  • Sample Preparation: Fixation and permeabilization steps in immunofluorescence protocols can diminish the signal if not optimized.[2]

Q3: How can I reduce high background fluorescence in my in vivo imaging experiments with Cyanine7.5?

High background can obscure the specific signal from your Cy7.5 probe. Here are some strategies to minimize it:

  • Optimize Probe Concentration: Using an excessively high concentration of the Cy7.5-labeled probe can lead to increased non-specific binding and higher background. It is crucial to titrate the probe to find the optimal concentration that provides the best signal-to-noise ratio.

  • Improve Washing Steps: Insufficient washing after probe administration can leave unbound conjugates circulating, contributing to high background. Increasing the number and duration of wash steps can help clear the unbound probe.

  • Address Autofluorescence: Biological tissues naturally exhibit autofluorescence. To mitigate this, you can:

    • Include an unstained control group to assess the level of autofluorescence.

    • Consider the diet of experimental animals, as standard rodent chow containing chlorophyll (B73375) can cause autofluorescence in the near-infrared range. Switching to a low-fluorescence or purified diet for at least a week before imaging can significantly reduce background.

  • Adjust Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still yields a detectable signal.

Data Summary Tables

Table 1: Spectral and Physicochemical Properties of Cyanine7.5

PropertyValueSource
Excitation Maximum (λex) ~788 nm[2]
Emission Maximum (λem) ~808 nm[2]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[2][4]
Quantum Yield (Φ) ~0.10[2]
Stokes Shift ~20 nm
Molecular Weight (NHS ester) ~833.76 g/mol [4]
Solubility Low in water, soluble in organic solvents (DMSO, DMF)[4]

Table 2: Recommended Starting Conditions for Cyanine7.5 NHS Ester Conjugation to Antibodies

ParameterRecommended ValueNotesSource
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[5]
Reaction Buffer Amine-free (e.g., PBS, Borate)Buffers with primary amines (e.g., Tris) will compete with the labeling reaction.[6]
Reaction pH 8.0 - 9.0Optimal for the reaction between NHS esters and primary amines.[5]
Dye:Protein Molar Ratio 5:1 to 20:1This should be empirically optimized for each protein. A 10:1 ratio is a good starting point.[5][7]
Reaction Time 30 - 60 minutesCan be extended to increase the degree of labeling.[5]
Reaction Temperature Room Temperature (20-25°C)[5]

Experimental Protocols

Protocol 1: Cyanine7.5 NHS Ester Conjugation to an Antibody

This protocol provides a general procedure for labeling an IgG antibody with a Cy7.5 NHS ester.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • Cyanine7.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2-10 mg/mL.[5]

  • Dye Preparation:

    • Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be used immediately.[5]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer.

    • Add the calculated amount of Cy7.5 NHS ester stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1).[5]

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Purification:

    • Remove the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~788 nm.

Protocol 2: Immunofluorescence Staining with a Cyanine7.5-Conjugated Antibody

This protocol outlines a general procedure for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Cy7.5-conjugated primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips three times with PBS.

  • Fixation:

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the Cy7.5-conjugated antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the antibody solution for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with the appropriate filters for Cy7.5.

Visual Troubleshooting Guides

Troubleshooting_Low_Fluorescence start Low or No Cy7.5 Signal check_instrument Check Instrument Settings (Excitation/Emission Wavelengths, NIR detector) start->check_instrument check_conjugation Verify Conjugation Success (Check DOL) check_instrument->check_conjugation Correct solution_instrument Adjust Wavelengths Install NIR PMT if needed check_instrument->solution_instrument Incorrect check_concentration Evaluate Dye Concentration (Potential Aggregation) check_conjugation->check_concentration Successful solution_conjugation Optimize Conjugation Protocol (pH, Molar Ratio) check_conjugation->solution_conjugation Failed/Low DOL check_photobleaching Assess Photobleaching check_concentration->check_photobleaching Optimal solution_concentration Dilute Sample Use Sulfonated Cy7.5 check_concentration->solution_concentration Too High solution_photobleaching Reduce Exposure Time/Laser Power Use Antifade Mountant check_photobleaching->solution_photobleaching Evident

Caption: A decision tree for troubleshooting low fluorescence signals with Cyanine7.5.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_staining Immunofluorescence Staining antibody_prep Antibody Preparation (Amine-free buffer, 2-10 mg/mL) reaction Conjugation Reaction (pH 8.0-9.0, RT, 30-60 min) antibody_prep->reaction dye_prep Cy7.5 NHS Ester Preparation (10 mM in DMSO/DMF) dye_prep->reaction purify Purification (Size-Exclusion Chromatography) reaction->purify analyze Characterization (Determine DOL) purify->analyze fix_perm Cell Fixation & Permeabilization analyze->fix_perm blocking Blocking fix_perm->blocking ab_incubation Antibody Incubation blocking->ab_incubation wash_mount Washing & Mounting ab_incubation->wash_mount imaging Fluorescence Imaging wash_mount->imaging

Caption: A general experimental workflow for Cyanine7.5 antibody conjugation and immunofluorescence.

References

Technical Support Center: Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered when working with Cyanine7.5 (Cy7.5) carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7.5 (Cy7.5) carboxylic acid and what are its common applications?

Cyanine7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye that features a free carboxylic acid functional group.[1][2][3] This unactivated form of the dye is often used in bioconjugation, materials science, and in vivo imaging studies.[4] The carboxylic acid can be activated (e.g., to an NHS ester) to label primary amines on biomolecules like proteins and peptides. Its emission in the NIR spectrum is advantageous for deep-tissue imaging due to reduced autofluorescence from biological tissues.[5]

Q2: Why is my Cy7.5 carboxylic acid solution showing low or no fluorescence?

A significant drop in fluorescence intensity is a common indicator of dye aggregation.[6][7] Cyanine (B1664457) dyes, particularly non-sulfonated versions like Cy7.5 carboxylic acid, are prone to self-assemble in aqueous solutions through π-π stacking interactions.[5] This aggregation leads to fluorescence quenching, where the dye molecules dissipate energy non-radiatively instead of emitting light.[7] Other potential causes include photobleaching (degradation upon light exposure) or using incorrect excitation and emission wavelengths on your instrument.[6]

Q3: What are the main causes of Cy7.5 carboxylic acid aggregation?

Aggregation of Cy7.5 carboxylic acid is primarily driven by its hydrophobic nature and tendency for intermolecular interactions in aqueous environments.[5] Several factors can promote this issue:

  • High Concentration: As the dye concentration increases, so does the likelihood of aggregation.[8]

  • Aqueous Buffers: Non-sulfonated Cy7.5 carboxylic acid has low solubility in water, making it highly susceptible to aggregation in purely aqueous buffers like PBS.[9][10]

  • High Ionic Strength: Buffers with high salt concentrations can promote the aggregation of cyanine dyes.[6]

  • Suboptimal pH: While generally stable across a broad pH range (3-10), extreme pH values can affect the dye's stability and solubility, potentially leading to aggregation.[6][7]

Q4: How can I prevent aggregation when preparing my Cy7.5 carboxylic acid solution?

Proper preparation is crucial to prevent aggregation from the start. The recommended approach is to first dissolve the dye in an organic co-solvent before introducing it to an aqueous buffer.

  • Use an Organic Co-solvent: Always dissolve the non-sulfonated Cy7.5 carboxylic acid powder in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution.[9][10]

  • Gradual Addition: Add the organic stock solution to your aqueous buffer slowly and with gentle vortexing or stirring. This helps to disperse the dye molecules and prevent localized high concentrations that can trigger aggregation.[11]

  • Control Final Co-solvent Concentration: For non-sulfonated cyanine dyes, it is often recommended that the final concentration of the organic co-solvent in the aqueous solution be between 10-20%.[9][10]

Q5: Are there alternative dyes that are less prone to aggregation?

Yes, using a sulfonated version of the dye, such as sulfo-Cyanine7.5 carboxylic acid, is an excellent alternative.[12] The addition of sulfonate groups significantly increases the water solubility of the dye, which in turn reduces its tendency to aggregate in aqueous buffers.[9][] This often eliminates the need for organic co-solvents and leads to more stable and reliable fluorescence.[9][12][]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with Cy7.5 carboxylic acid.

Problem: Low or unstable fluorescence signal from my Cy7.5 carboxylic acid solution.

Step 1: Initial Diagnosis

The first step is to determine if aggregation is the likely cause of the problem. A common method for this is to use UV-Vis absorption spectroscopy.

  • Monomeric Cy7.5: In its non-aggregated (monomeric) state, Cy7.5 carboxylic acid in a suitable solvent (like DMSO) will exhibit a sharp absorption peak at its maximum absorption wavelength (~788 nm).[1][3]

  • Aggregated Cy7.5: Upon aggregation in an aqueous buffer, you may observe two key changes in the absorption spectrum:

    • A decrease in the main absorption peak at ~788 nm.

    • The appearance of a new, blue-shifted peak or shoulder. This is characteristic of H-aggregate formation, a common type of aggregation for cyanine dyes that leads to fluorescence quenching.[14]

Step 2: Troubleshooting Workflow

Use the following diagram to systematically troubleshoot the issue.

G start Low Fluorescence Signal check_spectrum Measure UV-Vis Spectrum See H-aggregate peak? start->check_spectrum aggregation_confirmed Aggregation Confirmed check_spectrum->aggregation_confirmed Yes no_aggregation Aggregation Unlikely check_spectrum->no_aggregation No review_dissolution Review Dissolution Protocol Used organic solvent first? aggregation_confirmed->review_dissolution check_instrument Check Instrument Settings Correct Ex/Em wavelengths? no_aggregation->check_instrument dissolution_ok Yes review_dissolution->dissolution_ok dissolution_bad No review_dissolution->dissolution_bad check_concentration Check Dye Concentration Is it too high? dissolution_ok->check_concentration fix_dissolution Action: Re-dissolve dye in DMSO/DMF first dissolution_bad->fix_dissolution concentration_ok No check_concentration->concentration_ok concentration_high Yes check_concentration->concentration_high check_buffer Check Buffer Composition High salt? Wrong pH? concentration_ok->check_buffer fix_concentration Action: Dilute sample concentration_high->fix_concentration buffer_ok No check_buffer->buffer_ok buffer_bad Yes check_buffer->buffer_bad use_additives Consider Additives buffer_ok->use_additives fix_buffer Action: Use lower ionic strength buffer or adjust pH buffer_bad->fix_buffer add_detergent Action: Add Tween-20 (e.g., 0.02-0.1%) use_additives->add_detergent use_sulfo_cy7 Consider Alternative: Use water-soluble sulfo-Cy7.5 use_additives->use_sulfo_cy7 instrument_ok Yes check_instrument->instrument_ok instrument_bad No check_instrument->instrument_bad check_photobleaching Check for Photobleaching Excessive light exposure? instrument_ok->check_photobleaching fix_instrument Action: Set Ex ~788 nm Em ~808 nm instrument_bad->fix_instrument photobleaching_yes Yes check_photobleaching->photobleaching_yes fix_photobleaching Action: Minimize light exposure Store samples in the dark photobleaching_yes->fix_photobleaching

Caption: Troubleshooting workflow for low fluorescence of Cy7.5.

Data Presentation

Table 1: Spectral Properties of Monomeric vs. Aggregated Cy7.5
PropertyMonomeric Cy7.5H-Aggregated Cy7.5Indication
Absorption Max (λmax) ~788 nm[1][3]Blue-shifted peak/shoulder appearsAggregation
Fluorescence Emission Strong at ~808 nm[1][3]Significantly reduced (quenched)[7]Aggregation
Appearance Clear, colored solutionPotential for haziness or precipitationSevere Aggregation
Table 2: Comparison of Non-Sulfonated and Sulfonated Cy7.5 Carboxylic Acid
PropertyNon-Sulfonated Cy7.5Sulfo-Cyanine7.5Advantage of Sulfonation
Water Solubility Low[9][10]Good[12]Eliminates the need for organic co-solvents.[9][12]
Aggregation Tendency High in aqueous buffersLow[9]Reduces fluorescence quenching and improves signal stability.[9][]
Handling Requires initial dissolution in DMSO/DMFCan be dissolved directly in aqueous buffersSimpler and gentler protocol for sensitive biomolecules.[9]
Table 3: Recommended Additives to Reduce Aggregation
AdditiveRecommended ConcentrationMechanism of Action
Tween-20 0.02% - 0.1% (v/v)Non-ionic surfactant that can help to prevent hydrophobic interactions and stabilize dye molecules.[15][16]
DMSO/DMF 10% - 20% (v/v)Organic co-solvent that increases the solubility of the hydrophobic dye in the final aqueous solution.[9][10]
Methyl-β-cyclodextrin Varies (e.g., in excess)Encapsulates the hydrophobic dye molecule, shielding it from interactions that lead to aggregation.[17]
Fetal Bovine Serum (FBS) 10% (v/v)Can suppress aggregation, possibly through binding of dye to albumin and other proteins, although less common for general lab use.[8]

Experimental Protocols

Protocol 1: Recommended Procedure for Dissolving and Handling Non-Sulfonated Cy7.5 Carboxylic Acid

Objective: To prepare a working solution of Cy7.5 carboxylic acid in an aqueous buffer while minimizing aggregation.

Materials:

  • This compound acid (powder)

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of Cy7.5 carboxylic acid powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) by dissolving the powder in anhydrous DMSO or DMF.

    • Ensure complete dissolution by vortexing thoroughly. The solution should be clear. This stock solution should be stored at -20°C, protected from light and moisture.

  • Prepare Working Solution:

    • Determine the final concentration of Cy7.5 needed for your experiment.

    • Calculate the volume of the stock solution required.

    • While gently vortexing the aqueous buffer, slowly add the calculated volume of the Cy7.5 stock solution dropwise to the buffer.

    • Crucially, the final concentration of DMSO or DMF in the aqueous solution should ideally be between 10-20% to maintain dye solubility. [9][10]

    • Use the freshly prepared working solution immediately for best results.

Protocol 2: Detection and Quantification of Aggregation using UV-Vis Spectroscopy

Objective: To assess the aggregation state of a Cy7.5 carboxylic acid solution.

Materials:

  • Cy7.5 carboxylic acid solution to be tested

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate blanking solution (the same buffer without the dye)

Procedure:

  • Sample Preparation:

    • Prepare a dilution of your Cy7.5 carboxylic acid solution that results in an absorbance reading within the linear range of your spectrophotometer (typically < 1.0 AU at the λmax).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that includes the expected monomer and H-aggregate peaks (e.g., 500 nm to 900 nm).

    • Blank the instrument using the buffer in which the dye is dissolved.

  • Data Acquisition:

    • Measure the absorption spectrum of your Cy7.5 solution.

  • Data Analysis:

    • Identify the Monomer Peak: Locate the primary absorption peak, which should be around 788 nm for the monomeric form.[1][3]

    • Look for H-Aggregate Peak: Examine the spectrum for a new peak or a prominent shoulder at a shorter wavelength (blue-shifted) than the monomer peak. The presence of this feature is a strong indication of H-aggregation.[14]

    • Semi-Quantitative Analysis: The ratio of the absorbance of the H-aggregate peak to the monomer peak can be used as a semi-quantitative measure of the extent of aggregation. A higher ratio indicates a greater degree of aggregation.

Visualizations

G Aggregation Aggregation (Fluorescence Quenching) Hydrophobicity High Hydrophobicity of Cy7.5 Molecule Hydrophobicity->Aggregation Concentration High Dye Concentration Concentration->Aggregation AqueousEnv Aqueous Environment (e.g., PBS) AqueousEnv->Aggregation IonicStrength High Ionic Strength IonicStrength->Aggregation

Caption: Key factors contributing to Cy7.5 carboxylic acid aggregation.

References

Technical Support Center: Optimizing Cyanine7.5 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of Cyanine7.5 (Cy7.5) carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between labeling with Cy7.5 carboxylic acid and Cy7.5 NHS ester?

Cy7.5 NHS ester is an "activated" form of the dye that can directly react with primary amines (e.g., on lysine (B10760008) residues of proteins) in a single step. Cy7.5 carboxylic acid, on the other hand, is an "unactivated" form and requires a two-step process for conjugation. First, the carboxylic acid group must be activated using a carbodiimide (B86325) reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable amine-reactive intermediate.[1][2][3] This intermediate then reacts with the primary amines on the target molecule.

Q2: Why is my labeling efficiency with Cy7.5 carboxylic acid consistently low?

Low labeling efficiency is a common issue and can stem from several factors:

  • Inefficient Activation: The activation of the carboxylic acid with EDC/NHS may be incomplete. This can be due to suboptimal pH, inactive reagents, or inappropriate reagent concentrations.[2][4]

  • Competing Reactions: The primary amine groups on your target protein may be inaccessible or protonated and thus unreactive.[5][6] Additionally, buffers containing primary amines (like Tris or glycine) will compete with your target molecule for the activated dye.[5][7][8]

  • Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid.[5] This is more pronounced at higher pH.

  • Low Protein Concentration: Protein concentrations below 1-2 mg/mL can reduce labeling efficiency as the competing hydrolysis reaction becomes more dominant.[5][7]

Q3: What are the optimal storage and handling conditions for Cy7.5 carboxylic acid?

To maintain the integrity of Cy7.5 carboxylic acid, proper storage and handling are crucial:

  • Storage: Store the dye at -20°C in the dark and in a desiccated container.[9][10][11]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the dye.[9][12] Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or DMF.[7][13] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]

Q4: Can the fluorescence of Cy7.5 be affected by pH?

The fluorescence intensity of cyanine (B1664457) dyes like Cy5 and Cy7 is generally independent of pH in the physiological range.[14] However, extreme pH values can affect the stability and aggregation of the dye, which in turn can influence its fluorescent properties.[15] Some newer cyanine dyes have been specifically designed to be pH-sensitive for use as pH sensors.[16]

Q5: How do I remove unreacted Cy7.5 dye after the labeling reaction?

Post-labeling purification is critical to remove unconjugated dye, which can lead to high background signals.[6] Common purification methods include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[4][13][17]

  • Dialysis: Effective for removing small molecules like free dye from much larger protein conjugates.[9][12]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Particularly useful for purifying labeled peptides.[17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient Carboxylic Acid Activation Ensure EDC and NHS/sulfo-NHS are fresh and have been stored properly to prevent moisture contamination.[2] Use a molar excess of EDC and NHS over the Cy7.5 carboxylic acid; a starting ratio of 1:2:5 (Dye:EDC:NHS) can be effective.[4] Perform the activation step at a slightly acidic pH (4.5-6.0) for optimal efficiency.[2][18]
Suboptimal Amine Coupling pH After the activation step, adjust the pH of the reaction mixture to the 7.2-8.5 range for efficient coupling to primary amines.[2][4] A pH of 8.3-8.5 is often considered optimal.[5][6]
Presence of Competing Amines Ensure your protein is in an amine-free buffer (e.g., PBS, MES, HEPES).[5][7] Avoid buffers like Tris or glycine.[5][8] If necessary, perform a buffer exchange before labeling.[5][9]
Low Protein Concentration Concentrate your protein solution to at least 2 mg/mL before labeling.[5][7]
Protein Precipitation During Labeling High Concentration of Organic Solvent The non-sulfonated Cy7.5 carboxylic acid has low aqueous solubility and requires an organic co-solvent like DMSO or DMF.[19] Ensure the final concentration of the organic solvent in the reaction mixture is less than 10% to avoid protein denaturation.[5][20]
Over-labeling of the Protein A high degree of labeling can alter the protein's solubility. Reduce the molar ratio of dye to protein in the reaction.[6][17]
High Background Signal Incomplete Removal of Free Dye Repeat the purification step. For size-exclusion chromatography, consider using a column with a larger bed volume.[6]
Weak Fluorescence Despite Good Labeling Fluorescence Quenching Over-labeling can lead to self-quenching where fluorophores in close proximity diminish each other's signal.[6] Reduce the dye-to-protein molar ratio. Certain amino acid residues (e.g., tryptophan) near the dye can also quench fluorescence.[6][8]
Dye Aggregation Cyanine dyes have a tendency to form aggregates, especially in aqueous solutions, which can lead to altered absorption and fluorescence properties.[15] The use of organic co-solvents can sometimes help mitigate this.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with Cy7.5 Carboxylic Acid

This protocol outlines the activation of Cy7.5 carboxylic acid using EDC and sulfo-NHS, followed by conjugation to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0) at 2-10 mg/mL.

  • Cy7.5 carboxylic acid.

  • Anhydrous DMSO or DMF.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-Hydroxysulfosuccinimide (sulfo-NHS).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Dye Stock Solution: Dissolve Cy7.5 carboxylic acid in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein Solution: Ensure the protein is in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Activate Cy7.5 Carboxylic Acid:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • In a separate tube, mix Cy7.5 carboxylic acid, EDC, and sulfo-NHS at a molar ratio of 1:2:5.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Protein:

    • Immediately add the activated dye solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.

    • Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Visualizations

experimental_workflow cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) cluster_cleanup Quenching & Purification prep_dye Prepare Cy7.5-COOH in Anhydrous DMSO add_reagents Add EDC and sulfo-NHS to Cy7.5-COOH prep_protein Prepare Protein in Amine-Free Buffer activation Incubate 15-30 min (Forms NHS Ester) add_reagents->activation mix Add Activated Dye to Protein Solution activation->mix conjugate Incubate 1-2 hours mix->conjugate quench Quench with Tris or Glycine conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify final_product final_product purify->final_product Labeled Protein

Caption: Workflow for Cy7.5 carboxylic acid labeling.

troubleshooting_logic start Low Labeling Efficiency? check_activation Check Activation Step (Reagents, pH 4.5-6.0) start->check_activation Yes check_coupling Check Coupling Step (pH 7.2-8.5) start->check_coupling Yes check_buffer Amine-Free Buffer? start->check_buffer Yes check_protein Protein Concentration >2 mg/mL? start->check_protein Yes solution_activation Use Fresh Reagents, Optimize Ratios check_activation->solution_activation No solution_coupling Adjust pH check_coupling->solution_coupling No solution_buffer Buffer Exchange check_buffer->solution_buffer No solution_protein Concentrate Protein check_protein->solution_protein No

Caption: Troubleshooting logic for low labeling efficiency.

References

Cyanine7.5 carboxylic acid poor water solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the poor water solubility of Cyanine7.5 carboxylic acid during experimental workflows. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful conjugation and labeling.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound acid not dissolve in aqueous buffers like PBS?

This compound acid is a non-sulfonated cyanine (B1664457) dye, making it inherently hydrophobic.[1][2][3] Its molecular structure lacks the necessary hydrophilic groups to readily dissolve in water-based solutions.[4][5] To achieve dissolution, an organic co-solvent is required.[4][5]

Q2: What are the recommended solvents for dissolving this compound acid?

Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the most recommended solvents for creating a stock solution of this compound acid.[4][5][6][7] These organic solvents can effectively solvate the hydrophobic dye molecule.[6]

Q3: Can I use ethanol (B145695) to dissolve this compound acid?

While some cyanine dyes show solubility in ethanol, DMSO and DMF are generally more effective for creating concentrated stock solutions of non-sulfonated cyanine dyes.[8] If using ethanol, it is crucial to ensure it is anhydrous, as water content can hinder dissolution.

Q4: What is the difference between this compound acid and sulfo-Cyanine7.5 carboxylic acid?

Sulfo-Cyanine7.5 carboxylic acid is a sulfonated version of the dye.[4][5] The addition of sulfonate groups (-SO3-) significantly increases its hydrophilicity, making it water-soluble.[4][5] If your experimental system cannot tolerate organic solvents, using the sulfonated version is a highly recommended alternative.[4][5]

Q5: My protein precipitates after adding the this compound acid stock solution. What is causing this?

Protein precipitation upon addition of the dye stock solution is a common issue. It is often caused by the organic solvent (DMSO or DMF) in the dye stock, which can denature the protein, or by the hydrophobic nature of the dye itself, causing aggregation when introduced to the aqueous environment of the protein solution.[9][10] To mitigate this, it is crucial to keep the final concentration of the organic solvent in the reaction mixture low (ideally under 10% v/v) and to add the dye stock solution slowly and with gentle mixing.[9]

Data Presentation: Solubility of Cyanine Dyes

Dye TypeSolventSolubilityNotes
Non-sulfonated this compound acid Water / Aqueous Buffers (e.g., PBS)Low / Poor[6][7]Aggregation and precipitation are common.[4]
Dimethyl Sulfoxide (DMSO)Soluble[6][7]A stock solution of a similar dye, Cy7, is soluble at approximately 10 mg/mL in DMSO.[8]
N,N-Dimethylformamide (DMF)Soluble[6][7]A stock solution of a similar dye, Cy7, is soluble at approximately 10 mg/mL in DMF.[8]
DichloromethaneSoluble[6][7]
EthanolModerately SolubleSolubility is approximately 5 mg/mL for a similar dye, Cy7.[8]
Sulfo-Cyanine7.5 carboxylic acid (Water-Soluble Alternative) Water / Aqueous BuffersHigh[5]The presence of sulfonate groups enhances water solubility.[4][5]
Dimethyl Sulfoxide (DMSO)Soluble[7]
N,N-Dimethylformamide (DMF)Soluble[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Acid Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound acid for use in labeling reactions.

Materials:

  • This compound acid

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial for at least 1 minute or until the dye is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, store in a tightly sealed container at -20°C, protected from light.

Protocol 2: Labeling of an Antibody with this compound Acid

This protocol provides a general procedure for the covalent conjugation of this compound acid to the primary amines of an antibody using a carbodiimide (B86325) crosslinker like EDC.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound acid stock solution (from Protocol 1)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to increase efficiency)

  • Conjugation buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. The antibody concentration should ideally be 2-10 mg/mL.[11]

  • Activate the Dye: In a separate microcentrifuge tube, add the desired amount of this compound acid stock solution to the conjugation buffer. Add a 10-fold molar excess of EDC and, optionally, a 5-fold molar excess of Sulfo-NHS over the dye. Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction: Add the activated dye solution to the antibody solution. The final concentration of the organic solvent from the dye stock should be kept below 10% (v/v) to minimize protein precipitation.[9]

  • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purify the Conjugate: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

Mandatory Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_result Result Start Start Equilibrate Equilibrate dye to room temp Start->Equilibrate Add_Solvent Add anhydrous DMSO or DMF Equilibrate->Add_Solvent Vortex Vortex/Sonicate until dissolved Add_Solvent->Vortex Centrifuge Briefly centrifuge Vortex->Centrifuge Stock_Solution Fresh Stock Solution (10 mg/mL) Centrifuge->Stock_Solution

Caption: Workflow for dissolving this compound acid.

Troubleshooting_Precipitation Start Protein precipitation observed? Check_Solvent Is final organic solvent concentration <10%? Start->Check_Solvent Yes No_Precipitation No Precipitation Proceed with experiment Start->No_Precipitation No Slow_Addition Was dye added slowly with mixing? Check_Solvent->Slow_Addition Yes Reduce_Solvent Action: Reduce organic solvent volume Check_Solvent->Reduce_Solvent No Improve_Mixing Action: Add dye dropwise with gentle stirring Slow_Addition->Improve_Mixing No Check_pH Is reaction pH optimal for protein stability? Slow_Addition->Check_pH Yes Reduce_Solvent->Slow_Addition Improve_Mixing->Check_pH Consider_Alternative Consider using sulfo-Cyanine7.5 Check_pH->Consider_Alternative No Check_pH->No_Precipitation Yes Adjust_pH Action: Adjust buffer pH Adjust_pH->Consider_Alternative

Caption: Decision tree for troubleshooting protein precipitation.

References

Technical Support Center: Aggregation-Induced Quenching of Cyanine7.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine7.5 (Cy7.5). The information provided addresses common issues related to aggregation-induced quenching (AIQ) and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-induced quenching (AIQ) of Cyanine7.5?

A1: Aggregation-induced quenching is a phenomenon where the fluorescence intensity of Cy7.5 significantly decreases when the dye molecules are in close proximity to each other, leading to the formation of non-fluorescent or weakly fluorescent aggregates.[1] This is often caused by π-π stacking interactions between the cyanine (B1664457) dye molecules in aqueous solutions, which provides a non-radiative pathway for the excited state to decay, thereby quenching fluorescence.[2]

Q2: What are the primary causes of Cy7.5 aggregation?

A2: Several factors can promote the aggregation of Cy7.5, leading to fluorescence quenching:

  • High Concentrations: Concentrated solutions of Cy7.5 are more prone to aggregation.

  • Aqueous Environments: Non-sulfonated Cy7.5 is hydrophobic and tends to aggregate in aqueous buffers to minimize its interaction with water.[3]

  • High Dye-to-Protein Ratios: During conjugation, using an excessive molar ratio of Cy7.5 to a protein can lead to the labeling of multiple dye molecules in close proximity on the protein surface, causing self-quenching.[4][5]

  • Buffer Composition: High ionic strength buffers can sometimes promote the aggregation of cyanine dyes.[2]

Q3: How can I determine if the observed fluorescence quenching is due to aggregation?

A3: A concentration-dependent fluorescence spectroscopy experiment can help determine if AIQ is occurring. If the fluorescence intensity decreases as the concentration of the Cy7.5 solution increases, it is a strong indicator of aggregation-induced quenching.[1] Another sign is a blue-shift in the absorption spectrum, which is characteristic of the formation of H-aggregates, a common cause of ACQ.[1]

Q4: What is the difference between sulfonated and non-sulfonated Cy7.5, and how does it relate to aggregation?

A4: Sulfonated Cy7.5 contains sulfonic acid groups that increase its water solubility.[3] This improved hydrophilicity reduces the tendency of the dye to aggregate in aqueous buffers, which can lead to brighter and more stable fluorescence.[2][3] Non-sulfonated Cy7.5 is more hydrophobic and often requires an organic co-solvent like DMSO or DMF for initial dissolution to prevent aggregation in aqueous solutions.[3]

Q5: Can the structure of the cyanine dye itself influence aggregation?

A5: Yes, the molecular structure of the cyanine dye is a significant factor. Studies have indicated that using unsymmetrical heptamethine cyanines can disrupt the π-π stacking interactions that lead to aggregation, without negatively affecting the dye's photophysical properties.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal from Cy7.5 Conjugate
Possible CauseRecommended Solution
Aggregation-Induced Quenching - Reduce the dye-to-protein molar ratio during conjugation.[4][5] - Use a sulfonated version of Cy7.5 for better water solubility.[2][3] - Add organic co-solvents (e.g., DMSO, DMF) to your buffer if using non-sulfonated Cy7.5, but be mindful of potential effects on your biomolecule.[3] - Introduce bulky or sterically hindering groups to the dye molecule to prevent close packing.[1]
Photobleaching - Minimize exposure of the sample to excitation light.[2] - Reduce the intensity of the excitation source.[2] - Use an antifade reagent in your imaging buffer if it is compatible with your experimental setup.[2]
Incorrect Instrument Settings - Ensure the excitation and emission wavelengths are set correctly for Cy7.5 (typically around 788 nm for excitation and 808 nm for emission).[6] - Check if your instrument is equipped with a near-infrared (NIR)-sensitive detector.
Suboptimal Labeling Conditions - Confirm that the pH of the reaction buffer is within the optimal range for NHS ester chemistry (typically pH 8.0-9.0).[7] - Ensure that the buffer is free of primary amines (e.g., Tris), which can compete with your biomolecule for the dye.[7]
Issue 2: High Background Fluorescence in Imaging Experiments
Possible CauseRecommended Solution
Excess Unreacted Dye - Ensure complete removal of unconjugated dye after the labeling reaction using appropriate purification methods such as size-exclusion chromatography, dialysis, or spin columns.[8]
Non-Specific Binding - Use a blocking buffer (e.g., BSA or normal serum) to minimize non-specific binding of the Cy7.5 conjugate to other surfaces.[8] - Optimize the concentration of your Cy7.5 conjugate; higher concentrations can lead to increased non-specific binding.[8]
Inadequate Washing - Increase the number and/or duration of washing steps to thoroughly remove unbound conjugate.[8] - Consider adding a mild detergent (e.g., Tween-20) to the wash buffer.[8]
Sample Autofluorescence - Image an unstained control sample to determine the level of endogenous autofluorescence.[8]
Issue 3: Precipitation of Protein after Cy7.5 Conjugation
Possible CauseRecommended Solution
High Degree of Labeling (DOL) - Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar ratio of dye to protein in the conjugation reaction.[4]
Suboptimal Buffer Conditions - Ensure the pH of the buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. - Optimize the salt concentration of the buffer; some proteins require a certain ionic strength to maintain solubility.[2]
Instability during Storage - Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. - Consider adding cryoprotectants like glycerol (B35011) to the storage buffer.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to Cy7.5. Please note that these values can vary depending on the specific experimental conditions.

Table 1: Spectral Properties and Quantum Yield of Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Notes
Cy7 ~750~773~250,000~0.30A near-infrared dye suitable for in vivo imaging.[9]
Sulfo-Cy7 ~750~773HighHighSulfonation increases water solubility and can improve quantum yield and photostability.[3][9]
Cy7.5 ~788~808~230,000Higher than ICGOffers deep tissue imaging with minimal background interference.[10][11]

Table 2: Recommended Starting Conditions for Cy7.5 NHS Ester Protein Conjugation

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[7]
Reaction Buffer pH 8.0 - 9.0Optimal for the reaction between NHS esters and primary amines.[7]
Dye:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically. Over-labeling can lead to aggregation and fluorescence quenching.[5][7]
Reaction Time 1 - 3 hours at room temperatureLonger incubation times can be used but may not significantly improve labeling.[7]
Reaction Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with Cy7.5 NHS Ester

This protocol outlines the steps for conjugating Cy7.5 NHS ester to an antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.[4]

    • The antibody concentration should ideally be between 2-10 mg/mL.[7]

  • Dye Preparation:

    • Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening.

    • Dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[4]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-9.0 by adding a small volume of a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Slowly add the calculated amount of the dissolved Cy7.5 NHS ester to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is often recommended.[5]

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.[7]

  • Purification:

    • Remove the unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9] The first colored fraction to elute will be the labeled antibody.[4]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the maximum wavelength of Cy7.5

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of Cy7.5 at its A_max

      • CF = Correction factor (A280 of the dye / Amax of the dye)

Protocol 2: In Vivo Imaging with a Cy7.5-Labeled Antibody

This protocol provides a general workflow for in vivo imaging in a mouse model.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of an anesthetic).[12]

    • Place the animal in the imaging system.

  • Conjugate Administration:

    • Inject the Cy7.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined experimentally but is typically in the nanomolar range of the dye.[13]

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[13]

    • Use appropriate excitation and emission filters for Cy7.5.[13]

  • Data Analysis:

    • Define regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region.

    • Quantify the fluorescence intensity in the ROIs at each time point to assess the targeting efficacy.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_application Application Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep Cy7.5 NHS Ester Preparation Dye_Prep->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DOL Calculation) Purification->Characterization InVivo_Imaging In Vivo Imaging Characterization->InVivo_Imaging troubleshooting_workflow Start Low Fluorescence Signal Observed Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Check_DOL Is DOL too High? Check_Aggregation->Check_DOL Yes Check_Photobleaching Is Photobleaching a Factor? Check_Aggregation->Check_Photobleaching No Reduce_Ratio Reduce Dye:Protein Ratio Check_DOL->Reduce_Ratio Yes Use_Sulfonated Use Sulfonated Cy7.5 Check_DOL->Use_Sulfonated No Resolved Problem Resolved Reduce_Ratio->Resolved Use_Sulfonated->Resolved Minimize_Exposure Minimize Light Exposure Check_Photobleaching->Minimize_Exposure Yes Check_Instrument Are Instrument Settings Correct? Check_Photobleaching->Check_Instrument No Minimize_Exposure->Resolved Optimize_Settings Optimize Wavelengths & Detector Check_Instrument->Optimize_Settings No Check_Labeling Were Labeling Conditions Optimal? Check_Instrument->Check_Labeling Yes Optimize_Settings->Resolved Optimize_Labeling Optimize pH & Buffer Check_Labeling->Optimize_Labeling No Check_Labeling->Resolved Yes Optimize_Labeling->Resolved

References

Technical Support Center: Troubleshooting Non-specific Binding of Cyanine7.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding of Cyanine7.5 (Cy7.5) conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding with Cy7.5 conjugates?

High background and non-specific binding with Cy7.5 conjugates can stem from several factors:

  • Hydrophobic Interactions: Cy7.5 is an inherently hydrophobic molecule, which can lead to its non-specific adsorption to cellular and tissue components.[1][2]

  • Electrostatic Interactions: The net charge of the Cy7.5 conjugate can lead to non-specific binding to oppositely charged molecules and surfaces within the sample.[3][4]

  • Dye Aggregation: Cyanine dyes like Cy7.5 have a tendency to form aggregates in aqueous solutions. These aggregates can exhibit altered fluorescent properties and contribute to non-specific signals.[1][5]

  • Excess Unreacted Dye: Residual, unbound Cy7.5 dye in the conjugate solution is a common source of high background fluorescence.[1] Effective purification after labeling is crucial.

  • High Dye-to-Protein Ratio: An excessive number of Cy7.5 molecules conjugated to a protein can increase hydrophobicity and lead to self-quenching or aggregation, contributing to non-specific binding.[6]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues allows the conjugate to adhere to unintended targets.[1][2]

  • Ineffective Washing: Failure to thoroughly wash away unbound or weakly bound conjugates will result in an elevated background signal.[1][2]

  • Tissue Autofluorescence: Endogenous fluorophores in biological samples can emit light in the near-infrared (NIR) spectrum, contributing to background noise.[1][5][7]

Q2: How can I remove unreacted Cy7.5 dye after conjugation?

Effective removal of free dye is critical to minimizing background fluorescence. Common methods include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating larger labeled proteins or antibodies from smaller, unbound dye molecules.[1]

  • Dialysis: Dialyzing the sample against an appropriate buffer can effectively remove small molecules like unreacted dye.[1]

  • Spin Columns: Pre-packed spin columns offer a quick and convenient method for purifying conjugates.[1]

Q3: Can the diet of experimental animals affect background fluorescence in in-vivo imaging?

Yes, the diet of animals can significantly impact background fluorescence, especially in the NIR region. Standard rodent chow often contains chlorophyll, which exhibits strong autofluorescence. To mitigate this, it is recommended to switch animals to an alfalfa-free or purified diet for at least one week prior to imaging.[5][7]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues related to non-specific binding of Cy7.5 conjugates.

Issue 1: High, Diffuse Background Signal Across the Entire Sample

A high, evenly distributed background signal often indicates issues with unbound dye, suboptimal protocol steps, or inherent properties of the conjugate.

Troubleshooting Workflow

start High Diffuse Background check_free_dye 1. Verify Removal of Unreacted Dye start->check_free_dye purify Re-purify Conjugate (SEC, Dialysis) check_free_dye->purify Inadequate check_concentration 2. Optimize Conjugate Concentration check_free_dye->check_concentration Adequate purify->check_concentration titrate Perform Titration Experiment check_concentration->titrate Too High optimize_blocking 3. Optimize Blocking Step check_concentration->optimize_blocking Optimal titrate->optimize_blocking blocking_agents Test Different Blocking Agents (BSA, Serum, etc.) Increase Incubation Time optimize_blocking->blocking_agents Ineffective enhance_washing 4. Enhance Washing Steps optimize_blocking->enhance_washing Effective blocking_agents->enhance_washing washing_protocol Increase Wash Duration/Volume Add Detergent (e.g., Tween-20) enhance_washing->washing_protocol Ineffective check_aggregation 5. Assess Conjugate Aggregation enhance_washing->check_aggregation Effective washing_protocol->check_aggregation aggregation_solutions Use Aggregation Inhibitors Optimize Storage Buffer check_aggregation->aggregation_solutions Present end Reduced Background check_aggregation->end Absent aggregation_solutions->end

Caption: A decision tree for troubleshooting high, diffuse background signals.

Issue 2: Punctate or Speckled Background Staining

This type of background often suggests the presence of aggregated conjugates.

Troubleshooting Workflow

Caption: A workflow for troubleshooting punctate background staining caused by aggregates.

Quantitative Data Summary

For optimal results, it is crucial to titrate reagents to find the ideal concentration for your specific experimental setup. The following tables provide general guidelines.

Table 1: Recommended Starting Concentrations for Blocking Agents

Blocking AgentConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5%30-60 minA commonly used and effective blocking agent.[8][9]
Normal Serum5-10%30-60 minUse serum from the same species as the secondary antibody to prevent cross-reactivity.
Non-fat Dry Milk3-5%1-2 hoursCost-effective, but may not be suitable for all applications, especially with phosphoproteins.[9]
Commercial Protein-Free BlockersManufacturer's Rec.60 minCan offer superior blocking with lower background.[8]

Table 2: Impact of Wash Buffer Composition on Background Reduction

AdditiveConcentrationPurpose
Tween-200.05-0.1%Reduces non-specific hydrophobic interactions.[2][8]
Triton X-1000.1-0.5%A stronger non-ionic detergent for disrupting hydrophobic binding.[6]
Increased Salt (NaCl)150-500 mMCan help to disrupt non-specific electrostatic interactions.[10]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Non-specific Binding

This protocol provides a general workflow for cell staining. Optimization of incubation times and concentrations is recommended.

Workflow Diagram

A 1. Cell Preparation (Fixation & Permeabilization) B 2. Blocking (1-5% BSA, 1 hr) A->B C 3. Primary Antibody Incubation (Cy7.5 Conjugate, 1 hr RT or O/N 4°C) B->C D 4. Washing (3x with PBS + 0.1% Tween-20) C->D E 5. (Optional) Secondary Antibody Incubation (if primary is unlabeled) C->E Indirect Staining F 6. Final Washes (3x with PBS) D->F E->F G 7. Mounting & Imaging F->G

Caption: A general workflow for immunofluorescence staining.

Detailed Steps:

  • Cell Preparation: Prepare cells on coverslips or in plates. Fix and permeabilize as required for your target antigen.[6]

  • Washing: Wash cells three times with Phosphate-Buffered Saline (PBS).[8]

  • Blocking: Incubate cells with a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature to block non-specific binding sites.[6][8]

  • Primary Antibody Incubation: Dilute the Cy7.5-conjugated primary antibody to its optimal concentration in the blocking buffer. Incubate with the cells for 1 hour at room temperature or overnight at 4°C, protected from light.[6]

  • Washing: Wash the cells three to five times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound conjugate.[1][8]

  • Imaging: Mount the sample and proceed with fluorescence microscopy.

Protocol 2: Antibody Titration to Determine Optimal Concentration

An excessively high antibody concentration is a common cause of high background.[6] Titration is essential to find the concentration that provides the best signal-to-noise ratio.

Workflow Diagram

A Prepare Serial Dilutions of Cy7.5 Conjugate (e.g., 1:50 to 1:800) C Stain Samples with Each Dilution A->C B Prepare Cell/Tissue Samples B->C D Include Controls (Unstained, Isotype) C->D E Image All Samples with Identical Settings D->E F Analyze Signal-to-Noise Ratio E->F G Select Optimal Concentration F->G

Caption: Workflow for antibody titration to optimize concentration.

Detailed Steps:

  • Prepare Dilutions: Prepare a series of dilutions of your Cy7.5-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in blocking buffer.[2][6]

  • Sample Preparation: Prepare your cell or tissue samples according to your standard protocol.

  • Staining: Stain an equal number of cells or tissue sections with each antibody dilution. Include a negative control (unstained sample) and an isotype control.[6]

  • Incubation and Washing: Follow your standard incubation and washing protocol.

  • Imaging: Acquire images of all samples using the exact same imaging parameters (e.g., laser power, exposure time, gain).[2]

  • Analysis: Determine the concentration that provides the brightest specific signal with the lowest background.

References

Cyanine7.5 carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cyanine7.5 carboxylic acid, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound acid?

For optimal stability, this compound acid should be stored at -20°C in the dark.[1][2] It is also recommended to desiccate the product for long-term storage.[1] The compound can be transported at room temperature for up to three weeks without significant degradation.[1][2]

Q2: What is the shelf life of this compound acid?

When stored correctly at -20°C and protected from light, this compound acid is stable for up to 24 months upon receipt.[1][2]

Q3: How should I reconstitute this compound acid?

This compound acid is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane.[2] It has low solubility in water. For most applications, it is recommended to prepare a stock solution in anhydrous DMSO or DMF.

Q4: What is the stability of this compound acid in solution?

Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. For long-term storage of solutions, -80°C is recommended. The stability of the dye in solution is dependent on the solvent and buffer conditions.

Q5: How does pH affect the stability and fluorescence of Cyanine7.5?

Cyanine dyes, in general, are stable over a broad pH range, typically between 3 and 10. For optimal performance and fluorescence, a neutral to slightly alkaline pH range of 7.2 to 8.5 is often recommended. Extreme pH values should be avoided as they can lead to the degradation of the dye.

Q6: Is this compound acid sensitive to light?

Yes, this compound acid is photosensitive and should be protected from light to prevent photobleaching.[1][2] Prolonged exposure to light can lead to a loss of fluorescence. All handling and experimental steps should be performed with minimal light exposure.

Stability and Storage Summary

ParameterRecommendationCitation
Storage Temperature -20°C for long-term storage.[1][2]
Shipping Temperature Ambient temperature for up to 3 weeks.[1][2]
Shelf Life (Solid) 24 months at -20°C in the dark.[1][2]
Light Exposure Avoid prolonged exposure to light. Store in the dark.[1][2]
Humidity Store in a desiccated environment.[1]
Reconstitution Solvent DMSO, DMF, or dichloromethane.[2]
Solution Storage Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Optimal pH Range 7.2 - 8.5 for best performance.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Possible CauseSuggested Solution
Photobleaching Minimize light exposure during all handling and experimental steps. Use fresh samples that have been properly stored.
Incorrect Buffer pH Ensure the buffer pH is within the optimal range (7.2-8.5). Prepare fresh buffer for each experiment.
Dye Aggregation High dye concentrations or high ionic strength buffers can cause aggregation and fluorescence quenching. Use sulfonated versions of the dye for better aqueous solubility or add a small amount of organic co-solvent (e.g., DMSO) to prevent aggregation of non-sulfonated dyes.
Suboptimal Filter Sets Verify that the excitation and emission filters on your imaging system are appropriate for Cyanine7.5 (Ex/Em maxima ~788/808 nm).
Degradation The dye may have degraded due to improper storage or handling. Use a fresh vial of the dye.

Issue 2: Protein Precipitation During or After Labeling

Possible CauseSuggested Solution
High Degree of Labeling (DOL) Over-labeling can increase the hydrophobicity of the protein, leading to precipitation. Reduce the molar ratio of dye to protein in the conjugation reaction.
Incorrect Buffer pH The reaction buffer pH being close to the isoelectric point (pI) of the protein can cause precipitation. Adjust the buffer pH to be at least one pH unit above or below the pI of the protein.
High Protein Concentration High protein concentrations can increase the likelihood of aggregation. Perform the conjugation at a lower protein concentration.
Organic Solvent Concentration If using a non-sulfonated dye, minimize the volume of the organic solvent used to dissolve the dye to reduce the risk of protein denaturation.

Issue 3: Unexpected Spectral Shifts

Possible CauseSuggested Solution
Dye Aggregation Aggregation can cause a shift in the absorption spectrum. Dilute the sample or add a small amount of organic co-solvent to disrupt aggregates.
Environmental Effects The local microenvironment of the dye can influence its spectral properties. This can occur when the dye is conjugated to a biomolecule. This is not necessarily an issue but a characteristic of the conjugate.
Degradation Degradation of the dye can lead to the formation of products with different spectral properties. Use fresh, properly stored dye.

Experimental Workflow and Decision Making

The following diagrams illustrate the recommended workflow for handling this compound acid and a troubleshooting decision tree for common experimental issues.

G Workflow for Handling this compound Acid cluster_storage Storage cluster_reconstitution Reconstitution cluster_experiment Experimentation storage Receive and store at -20°C in the dark and desiccated reconstitute Reconstitute in anhydrous DMSO or DMF to create a stock solution storage->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot store_solution Store aliquots at -20°C or -80°C aliquot->store_solution use Use in labeling reaction or other application store_solution->use protect Protect from light throughout the experiment use->protect

Caption: Recommended workflow for storage and handling of this compound acid.

G Troubleshooting Decision Tree for Cyanine7.5 Experiments start Problem Encountered low_signal Low/No Fluorescence Signal start->low_signal precipitation Protein Precipitation start->precipitation spectral_shift Unexpected Spectral Shift start->spectral_shift check_light Check for light exposure low_signal->check_light Yes check_ph Check buffer pH low_signal->check_ph No check_aggregation Check for aggregation low_signal->check_aggregation No check_dol Check degree of labeling (DOL) precipitation->check_dol Yes check_pi Check protein pI vs. buffer pH precipitation->check_pi No check_concentration Check dye/protein concentration precipitation->check_concentration No spectral_shift->check_ph No spectral_shift->check_aggregation Yes solution_light Minimize light exposure check_light->solution_light solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph solution_aggregation Dilute sample or add co-solvent check_aggregation->solution_aggregation solution_dol Reduce dye:protein ratio check_dol->solution_dol solution_pi Adjust buffer pH check_pi->solution_pi solution_concentration Optimize concentrations check_concentration->solution_concentration

References

Technical Support Center: Purification of Cyanine7.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated Cyanine7.5 (Cy7.5) dye from protein and antibody conjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common purification methods to assist you in obtaining highly pure-labeled conjugates for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated Cyanine7.5 dye from a protein conjugate?

The three most common and effective methods for removing unconjugated Cy7.5 dye are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The larger protein-dye conjugate passes through the column more quickly than the smaller, unconjugated dye molecules.[1][2] This technique is available in various formats, from gravity-flow columns to automated FPLC/HPLC systems and convenient spin columns.[1]

  • Dialysis: This technique relies on the passive diffusion of small molecules, like free Cy7.5 dye, across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The larger protein-dye conjugate is retained within the membrane, while the free dye diffuses into a much larger volume of buffer.[1]

  • Tangential Flow Filtration (TFF): TFF is a rapid filtration method where the sample solution flows parallel to a filter membrane.[1] Smaller molecules like the free dye pass through the membrane (permeate), while the larger conjugate is retained (retentate). TFF is particularly well-suited for larger sample volumes.[1]

Q2: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including your sample volume, the desired purity, processing time, and available equipment. The table below provides a comparison to guide your decision.

Q3: Is it necessary to stop the conjugation reaction before purification?

Yes, it is highly recommended to quench the reaction before purification. This prevents any unreacted dye from binding to the purification media or continuing to react with your protein during the purification process. A common method is to add a quenching reagent like 1M Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3]

Q4: My protein conjugate appears to have precipitated after labeling. What should I do?

Protein precipitation or aggregation after labeling can be caused by over-labeling, which increases the hydrophobicity of the protein.[1] It is crucial to address this before purification. Centrifuge the sample at high speed (e.g., >14,000 x g) for 15 minutes and carefully collect the supernatant for purification.[2] To prevent this in the future, consider reducing the molar ratio of dye to protein during the conjugation reaction.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (Spin Columns)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizePassive diffusion across a semi-permeable membraneConvective separation based on size using pressure and flow
Dye Removal Efficiency HighVery High (with multiple buffer changes)High to Very High
Protein Recovery >90%>90%>95%[4]
Processing Time Very Fast (5-15 minutes)Slow (several hours to overnight)[2]Fast (typically 1-4 hours)[4]
Sample Volume Small to medium (µL to mL range)Wide range (µL to Liters)Medium to large (mL to Liters)
Ease of Use Very EasyModerately EasyRequires specialized equipment and expertise
Sample Dilution MinimalCan be significantMinimal (sample is concentrated)

Troubleshooting Guide

Issue 1: Residual free dye is detected in the final purified conjugate.
Possible Cause Recommended Solution
Insufficient Separation (SEC): The column length may be too short, or the elution volume may be too large, leading to co-elution of the free dye with the conjugate.Use a longer column or a resin with a smaller pore size. Collect smaller fractions during elution to better separate the conjugate from the free dye.
Incomplete Diffusion (Dialysis): The dialysis time may be too short, the buffer volume insufficient, or buffer changes not frequent enough.Increase the dialysis time (overnight is recommended), use a larger volume of dialysis buffer (at least 200 times the sample volume), and perform at least three buffer changes.[1][2]
Membrane Fouling (TFF): High transmembrane pressure can cause a gel layer to form on the membrane, trapping free dye.[3]Optimize the transmembrane pressure and cross-flow rate to minimize gel layer formation. Consider a pre-filtration step if the sample contains aggregates.
Dye Aggregation: Some cyanine (B1664457) dyes can form aggregates that are large enough to co-elute with the protein conjugate during SEC.[2][5]Centrifuge the purified conjugate at high speed (>14,000 x g) for 15 minutes and collect the supernatant.[2] To mitigate this, you can sometimes add a small amount of organic solvent like isopropanol (B130326) (10-15%) to the mobile phase in SEC, if compatible with your protein.[4]
Non-specific Binding of Dye: The free dye may be non-specifically binding to the purification matrix (SEC resin or dialysis membrane).For SEC, pre-equilibrate the column with a buffer containing a small amount of a non-ionic detergent. For dialysis, ensure the membrane material is low-protein-binding.
Issue 2: Low recovery of the labeled protein after purification.
Possible Cause Recommended Solution
Protein Adsorption to the Purification Device: The protein-dye conjugate may be sticking to the SEC resin or dialysis membrane.[2]For SEC, use a resin with a coating that minimizes non-specific binding. For dialysis, select a membrane made from a low-protein-binding material like regenerated cellulose. Pre-blocking the membrane with a BSA solution can also help.[6]
Incorrect MWCO of Dialysis Membrane: The molecular weight cut-off of the dialysis membrane may be too large, allowing the protein conjugate to leak out.Choose a dialysis membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein conjugate.[1]
Protein Precipitation: The buffer conditions during purification may be causing the protein to precipitate.Ensure the pH of the purification buffer is not close to the isoelectric point (pI) of your protein. Maintain an appropriate salt concentration (e.g., 150 mM NaCl) in the buffer to improve solubility.
Incorrect TFF Parameters: The transmembrane pressure may be too high, leading to protein denaturation and aggregation, or the membrane MWCO could be too large.Optimize the transmembrane pressure. Ensure the MWCO of the TFF membrane is significantly smaller than your protein conjugate.

Experimental Protocols & Workflows

Method 1: Size Exclusion Chromatography (SEC) using a Spin Column

This protocol is designed for the rapid purification of small to medium-sized samples (typically 50-200 µL).

Materials:

  • Spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

  • Microcentrifuge

  • Collection tubes (1.5 mL)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation:

    • Remove the spin column's bottom closure and loosen the cap.

    • Place the column into a 1.5 mL collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[2]

  • Column Equilibration:

    • Place the column in a new, clean collection tube.

    • Add 300 µL of purification buffer to the top of the resin.

    • Centrifuge at 1,500 x g for 2 minutes to remove the buffer. Repeat this step 2-3 times.

  • Sample Loading and Purification:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the entire volume of your quenched labeling reaction to the center of the compacted resin.

    • Centrifuge at 1,500 x g for 2 minutes.[2]

  • Collection:

    • The purified Cyanine7.5-protein conjugate is now in the collection tube. The smaller, unconjugated dye remains in the resin.

    • Store the purified conjugate at 4°C, protected from light.

SEC_Workflow start Start: Quenched Conjugation Reaction prep_col Prepare Spin Column (Remove Storage Buffer) start->prep_col equil_col Equilibrate Column with Purification Buffer prep_col->equil_col load_sample Load Sample onto Column Resin equil_col->load_sample centrifuge Centrifuge at 1,500 x g for 2 minutes load_sample->centrifuge collect Collect Purified Conjugate centrifuge->collect waste Waste: Unconjugated Dye (in column resin) centrifuge->waste end End: Pure Conjugate (Store at 4°C, protected from light) collect->end

SEC Purification Workflow
Method 2: Dialysis

This protocol is suitable for a wide range of sample volumes and provides very high purity with sufficient buffer changes.

Materials:

  • Dialysis cassette or tubing with an appropriate MWCO (e.g., 10K for an antibody)

  • Dialysis buffer (e.g., PBS, pH 7.4), chilled to 4°C

  • Large beaker (1-2 L)

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Sample Loading: Load your quenched labeling reaction sample into the dialysis cassette or tubing, ensuring no air bubbles are trapped, and securely seal the device.

  • Dialysis:

    • Place the sealed cassette or tubing into the beaker containing at least 200 times the sample volume of cold dialysis buffer.[1][2]

    • Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours. For optimal results, perform dialysis overnight.[2]

  • Buffer Changes:

    • Perform at least two buffer changes to ensure complete removal of the unconjugated dye.[2] A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then allow it to dialyze overnight.

  • Sample Recovery:

    • Carefully remove the cassette or tubing from the buffer.

    • Recover the purified conjugate from the device.

    • Store the purified conjugate at 4°C, protected from light.

Dialysis_Workflow start Start: Quenched Conjugation Reaction prep_membrane Prepare Dialysis Membrane (Hydrate) start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze1 Dialyze in Buffer 1 (≥200x sample volume, 4°C) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 waste Waste: Unconjugated Dye (in dialysis buffer) dialyze1->waste dialyze2 Dialyze in Buffer 2 change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze2->waste dialyze_overnight Dialyze Overnight change_buffer2->dialyze_overnight recover Recover Purified Conjugate dialyze_overnight->recover dialyze_overnight->waste end End: Pure Conjugate (Store at 4°C, protected from light) recover->end

Dialysis Purification Workflow
Method 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and combines purification with sample concentration.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Tubing and pressure gauges

Procedure:

  • System Setup and Conditioning:

    • Install the TFF cassette into the system according to the manufacturer's instructions.

    • Condition the system and membrane by flushing with diafiltration buffer.

  • Sample Concentration (Optional):

    • Add the quenched conjugation reaction to the feed tank.

    • Concentrate the sample to a target concentration by operating the system in concentration mode. A typical target for antibody-drug conjugates is 25-30 g/L.

  • Diafiltration (Dye Removal):

    • Switch the system to diafiltration mode (constant volume). The rate of adding fresh diafiltration buffer should equal the permeate flow rate.

    • Perform 5-7 diafiltration volumes to ensure thorough removal of the unconjugated Cyanine7.5 dye.

  • Final Concentration:

    • After diafiltration, switch the system back to concentration mode to achieve the desired final concentration of the purified conjugate. It's often beneficial to slightly over-concentrate to account for any dilution during product recovery.

  • Product Recovery:

    • Recover the purified, concentrated Cyanine7.5 conjugate from the TFF system. This may involve a buffer flush of the system to maximize yield.

    • Store the purified conjugate at 4°C, protected from light.

TFF_Workflow start Start: Quenched Conjugation Reaction setup Setup and Condition TFF System start->setup concentrate1 Initial Concentration (Optional) setup->concentrate1 diafilter Diafiltration (5-7 volumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 waste Waste: Unconjugated Dye (in permeate) diafilter->waste recover Recover Purified Concentrated Conjugate concentrate2->recover end End: Pure, Concentrated Conjugate (Store at 4°C, protected from light) recover->end

TFF Purification Workflow

References

Technical Support Center: Cyanine7.5 Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7.5 (Cy7.5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to a low signal-to-noise ratio (SNR) with Cy7.5?

A low SNR in experiments using Cy7.5 can stem from two main issues: a weak specific signal or high background fluorescence. Several factors can contribute to these problems:

  • High Background Fluorescence: This can be caused by unbound dye, non-specific binding of the Cy7.5 conjugate, and autofluorescence from the sample itself.[1][2]

  • Weak Fluorescent Signal: This may result from issues such as fluorescence quenching, photobleaching of the dye, or problems with the experimental setup, including incorrect filter sets.[2][3]

  • Dye Aggregation: Cyanine (B1664457) dyes like Cy7.5 have a tendency to form aggregates in aqueous solutions, which can lead to fluorescence quenching and non-specific signals.[2][4][5][6]

Q2: What are the optimal excitation and emission wavelengths for Cy7.5?

For optimal signal detection, it is crucial to use the correct excitation and emission settings. For Cyanine7.5, the recommended wavelengths are:

  • Excitation Maximum: ~788 nm[7]

  • Emission Maximum: ~808 nm[7]

It is recommended to use a fluorometer or imaging system capable of operating in the near-infrared (NIR) range.[3]

Q3: How should I store Cy7.5 and its conjugates to maintain stability?

To prevent degradation and maintain the fluorescent properties of Cy7.5 and its conjugates, proper storage is essential. It is recommended to store them in a cold (-20°C) and dark environment.[2] Always handle the dye and its conjugates under low-light conditions to minimize photobleaching.[2]

Q4: Can the diet of experimental animals affect the background fluorescence in in vivo imaging with Cy7.5?

Yes, the diet of animals can significantly impact background fluorescence, particularly in the near-infrared region. Standard rodent chow often contains chlorophyll, which exhibits strong autofluorescence.[2][8] To mitigate this, it is advisable to switch the animals to an alfalfa-free or purified diet for at least one week before imaging.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues that can lead to a poor signal-to-noise ratio when using Cy7.5.

Issue 1: High Background Fluorescence

High background can mask the specific signal, making data interpretation difficult.

Q: What are the common causes of high background fluorescence and how can I reduce it?

A: High background fluorescence can originate from several sources. Here’s a breakdown of the common causes and their solutions:

Potential Cause Recommended Solution(s)
Unbound/Free Dye After labeling, it is critical to remove all unconjugated dye. Use purification methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[4][9] Thorough washing of the sample (2-3 times with a buffered saline solution like PBS) after staining is also crucial to remove any remaining unbound fluorophores.[1]
Non-Specific Binding The inherent hydrophobicity of cyanine dyes can lead to non-specific binding.[4] To minimize this, use an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1-2 hours at room temperature.[4] For imaging involving immune cells like monocytes and macrophages, consider using specialized cyanine dye blocking buffers.[9][10][11] Titrating the concentration of your Cy7.5-conjugated antibody is also recommended to find the optimal balance between specific signal and background.[2][10]
Tissue Autofluorescence Biological samples naturally contain endogenous fluorophores like collagen and elastin (B1584352) that can contribute to background noise.[2][8] While Cy7.5 operates in the NIR spectrum to minimize this, some autofluorescence can still be present.[2] To assess the level of autofluorescence, always include an unstained control sample in your experiment.[9]
Imaging Medium and Vessel Cell culture media containing components like phenol (B47542) red can contribute to background fluorescence. For live-cell imaging, consider using an optically clear, buffered saline solution or a medium specifically designed to reduce background.[1] Plastic-bottom dishes can also be a source of fluorescence; switching to glass-bottom vessels is recommended.[1]
Issue 2: Weak or No Fluorescent Signal

A faint or absent signal can be equally problematic as high background.

Q: My Cy7.5 signal is very weak. What could be the problem and how can I improve it?

A: A weak signal can be due to several factors, from dye-related issues to problems with your imaging setup.

Potential Cause Recommended Solution(s)
Fluorescence Quenching At high concentrations, Cy7.5 molecules can aggregate, leading to self-quenching and a decrease in fluorescence intensity.[3][12] To check for this, perform a concentration-dependent study. If diluting the probe leads to an increase in fluorescence, aggregation is likely the cause.[12] The choice of solvent can also impact fluorescence; some organic solvents can quench the signal.[3]
Photobleaching Cy7.5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[2] To minimize this, use an antifade mounting medium, reduce the intensity and duration of light exposure during imaging, and handle samples in low-light conditions.[2][10]
Incorrect Filter Sets Ensure that your microscope's filter sets are appropriate for the spectral properties of Cy7.5. The excitation filter should match the dye's excitation peak (~788 nm), and the emission filter should align with its emission peak (~808 nm).[3][13][14]
Suboptimal Labeling Reaction If you are preparing your own Cy7.5 conjugates, ensure the labeling reaction is efficient. For NHS ester coupling, the pH of the reaction buffer should be between 8.3 and 8.5.[9] Use fresh, anhydrous DMSO or DMF to dissolve the dye.[9]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a Cy7.5-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescent staining of adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)[4]

  • Primary Antibody

  • Cy7.5-conjugated Secondary Antibody

  • Antifade Mounting Medium[4]

Procedure:

  • Sample Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes.

  • Washing: Repeat the washing step.

  • Blocking: Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific binding.[4]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the cells three times for 5-10 minutes each with wash buffer (e.g., PBS with 0.1% Tween-20).[4]

  • Secondary Antibody Incubation: Dilute the Cy7.5-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature in the dark.[4]

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Protocol 2: Antibody Conjugation with Cy7.5 NHS Ester

This protocol outlines the steps for conjugating a Cy7.5 NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • 1 M Sodium Bicarbonate

  • Cy7.5 NHS Ester

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)[9]

Procedure:

  • Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.5-9.5 with 1 M sodium bicarbonate.[10]

  • Prepare Dye Stock Solution: Dissolve the Cy7.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution. This should be prepared fresh.[10]

  • Conjugation Reaction: Add the dye stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point. Incubate for 30-60 minutes at room temperature, protected from light.[10]

  • Purification: Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

Visualizations

troubleshooting_workflow start Low Signal-to-Noise Ratio with Cy7.5 issue Identify Primary Issue start->issue high_bg High Background Fluorescence issue->high_bg High Background weak_signal Weak or No Signal issue->weak_signal Weak Signal bg_cause Potential Causes? high_bg->bg_cause signal_cause Potential Causes? weak_signal->signal_cause unbound_dye Unbound Dye bg_cause->unbound_dye Yes nonspecific Non-specific Binding bg_cause->nonspecific Yes autofluorescence Autofluorescence bg_cause->autofluorescence Yes solve_unbound Improve Washing/ Purification unbound_dye->solve_unbound solve_nonspecific Optimize Blocking/ Titrate Antibody nonspecific->solve_nonspecific solve_autofluorescence Use Unstained Control/ Spectral Unmixing autofluorescence->solve_autofluorescence quenching Quenching/ Aggregation signal_cause->quenching Yes photobleaching Photobleaching signal_cause->photobleaching Yes filters Incorrect Filters signal_cause->filters Yes solve_quenching Optimize Concentration/ Solvent quenching->solve_quenching solve_photobleaching Use Antifade/ Minimize Exposure photobleaching->solve_photobleaching solve_filters Verify Filter Compatibility filters->solve_filters

Caption: A troubleshooting workflow for addressing low signal-to-noise ratio with Cy7.5.

conjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_antibody Prepare Antibody (Amine-free buffer, pH 8.5-9.5) conjugation Mix Antibody and Dye (Incubate in dark) prep_antibody->conjugation prep_dye Prepare Fresh Dye Stock (Cy7.5 NHS in DMSO) prep_dye->conjugation purify Remove Unreacted Dye (e.g., Size-Exclusion Chromatography) conjugation->purify end Cy7.5-Conjugate Ready for Use purify->end start Start start->prep_antibody start->prep_dye

Caption: Workflow for conjugating Cy7.5 NHS ester to an antibody.

References

Cyanine7.5 Fluorescence Quenching by Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cyanine7.5 (Cy7.5) in their experimental workflows. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to solvent-induced fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my Cyanine7.5 sample significantly lower in certain solvents?

A1: The fluorescence intensity of Cyanine7.5, like other cyanine (B1664457) dyes, is highly sensitive to its local environment. Solvents can cause fluorescence quenching through several mechanisms. The most prominent for Cy7.5 are:

  • Photoinduced Cis-Trans Isomerization: In the excited state, the polymethine chain of the Cy7.5 molecule can undergo rotation, leading to a non-fluorescent cis isomer. This process is a major non-radiative decay pathway, meaning the energy is dissipated as heat rather than emitted as light. The flexibility of the dye in low-viscosity solvents facilitates this quenching mechanism.[1][2]

  • Aggregation-Caused Quenching (ACQ): In aqueous solutions or poor solvents, Cy7.5 molecules have a tendency to aggregate. This close association between dye molecules leads to the formation of non-fluorescent H-aggregates, which effectively quenches the fluorescence of the solution.[3]

  • Solvent Polarity: The polarity of the solvent can influence the electronic structure of the dye in its excited state, affecting both the emission wavelength and the quantum yield. Highly polar solvents can sometimes stabilize non-radiative decay pathways, leading to quenching.

Q2: In which solvents can I expect the highest and lowest fluorescence from Cyanine7.5?

A2: Generally, you can expect higher fluorescence intensity in more viscous and less polar organic solvents that restrict the intramolecular motion of the dye.

  • Higher Fluorescence: Solvents like ethanol (B145695) and methanol (B129727) often yield better fluorescence compared to aqueous solutions. In general, the fluorescence lifetimes of polymethine dyes increase in non-polar solvents compared to polar ones.[4]

  • Lower Fluorescence: Aqueous buffers are common culprits for fluorescence quenching due to the high propensity for aggregation. Non-sulfonated cyanine dyes, in particular, exhibit this behavior. Dimethylformamide (DMF) can also sometimes lead to lower than expected fluorescence, potentially due to high concentrations causing aggregation.

Q3: My Cy7.5 fluorescence is completely gone in water. Is the dye degraded?

A3: Not necessarily. The loss of fluorescence in water is a classic example of aggregation-caused quenching (ACQ). To confirm this, try diluting your sample significantly in an organic solvent like ethanol; you should see a recovery of the fluorescence signal. For applications in aqueous buffers, consider using a sulfonated version of Cy7.5, which has improved water solubility and reduced aggregation tendency.

Q4: I am observing unexpected shifts in the emission wavelength of my Cy7.5. What could be the cause?

A4: Solvent polarity can cause shifts in the emission spectra, a phenomenon known as solvatochromism. As solvent polarity increases, a red shift (to longer wavelengths) in the fluorescence emission is often observed. This is due to the stabilization of the excited state by the polar solvent molecules.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or very low fluorescence signal Instrument settings incorrect- Ensure excitation and emission wavelengths are set correctly for Cy7.5 (typically around 780 nm for excitation and 810 nm for emission).- Check that the fluorometer is equipped with a near-infrared (NIR) sensitive photomultiplier tube (PMT).
Aggregation in aqueous solution- Dissolve the dye in a small amount of an organic solvent like DMSO or ethanol before diluting in an aqueous buffer.- Use a sulfonated version of Cy7.5 for better water solubility.- Work at lower dye concentrations.
High dye concentration- High concentrations can lead to self-quenching. Try diluting the sample. Prepare a solution with an optical density between 0.1 and 0.3 at the absorption maximum for initial testing.
Solvent-induced quenching- Test the fluorescence of the dye in a different solvent, such as ethanol, to confirm the dye is functional.
Fluorescence intensity decreases over time Photobleaching- Reduce the excitation light intensity.- Minimize the exposure time of the sample to the excitation light.- Use an anti-fade mounting medium if applicable.
Inconsistent fluorescence readings Solvent evaporation- Ensure your sample container is properly sealed to prevent solvent evaporation, especially at elevated temperatures.
Impurities in the solvent- Use spectroscopic grade solvents to avoid quenching by impurities.

Data Presentation

The following table summarizes the available quantitative data on the photophysical properties of Cyanine7.5 and related cyanine dyes in various solvents. It is important to note that the exact values can vary depending on the specific derivative of the dye (e.g., non-functionalized, NHS ester, sulfonated) and the experimental conditions.

SolventDye DerivativeFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Organic Solvent (unspecified)Cyanine7.5 dimethyl0.10Not Available
MethanolGeneral Cyanine DyesVariesNot Available
EthanolGeneral Cyanine DyesVariesNot Available
DMSOHeptamethine Cyanine DyesNot Available0.50 - 1.48
DMSOIndocyanine Green (ICG)0.130.97
Water/PBSCy7~0.30Not Available

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of Cy7.5 relative to a known standard.

1. Materials:

  • Cyanine7.5 sample
  • Reference standard with a known quantum yield in the NIR region (e.g., Indocyanine Green in DMSO, Φf = 0.13)
  • Spectroscopic grade solvent (e.g., DMSO, ethanol)
  • UV-Vis spectrophotometer
  • Spectrofluorometer

2. Procedure:

  • Solvent Selection: Choose a solvent in which both the Cy7.5 sample and the reference standard are soluble and stable.
  • Preparation of Stock Solutions: Prepare stock solutions of both the Cy7.5 sample and the reference standard in the chosen solvent.
  • Absorbance Measurements:
  • Prepare a series of dilutions of the sample and the standard in the same solvent.
  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
  • Fluorescence Measurements:
  • Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions.
  • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
  • Data Analysis:
  • Integrate the area under the fluorescence emission curve for each solution.
  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
  • The quantum yield of the sample (Φ_S) can be calculated using the following equation: Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S^2 / n_R^2) Where:
  • Φ_R is the quantum yield of the reference standard.
  • Slope_S and Slope_R are the slopes of the linear fits for the sample and the reference, respectively.
  • n_S and n_R are the refractive indices of the solvent for the sample and the reference (which are the same in this case).

Protocol 2: Measurement of Fluorescence Lifetime

This protocol outlines the general steps for measuring the fluorescence lifetime of Cy7.5 using Time-Correlated Single Photon Counting (TCSPC).

1. Materials:

  • Cyanine7.5 solution
  • TCSPC system equipped with a pulsed laser source capable of exciting Cy7.5 (e.g., around 780 nm) and a sensitive detector for the NIR region.

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of Cy7.5 in the solvent of interest. The concentration should be low enough to avoid aggregation.
  • Instrument Setup:
  • Set the excitation wavelength of the pulsed laser to the absorption maximum of Cy7.5.
  • Set the emission wavelength on the detector to the emission maximum of Cy7.5.
  • Adjust the instrument parameters (e.g., pulse repetition rate, detector settings) to optimize signal collection.
  • Data Acquisition:
  • Acquire the fluorescence decay curve by collecting the arrival times of emitted photons relative to the laser pulses over a period of time.
  • Data Analysis:
  • The resulting decay curve is fitted to an exponential decay function to determine the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

Mandatory Visualizations

Mechanism of Fluorescence Quenching in Cyanine7.5

G

Troubleshooting Workflow for Low Fluorescence Signal

G Start Low/No Fluorescence Signal Check_Instrument Check Instrument Settings (λex, λem, NIR detector)? Start->Check_Instrument Check_Solvent Is the solvent aqueous? Check_Instrument->Check_Solvent Yes Adjust_Settings Adjust Settings Check_Instrument->Adjust_Settings No Check_Concentration Is the concentration high? Check_Solvent->Check_Concentration No Use_Organic_Solvent Use Organic Co-solvent or Sulfonated Cy7.5 Check_Solvent->Use_Organic_Solvent Yes Test_in_Ethanol Test in Ethanol Check_Concentration->Test_in_Ethanol No Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Signal_OK Signal Restored Test_in_Ethanol->Signal_OK Yes Further_Investigation Potential Dye Degradation or Other Issues Test_in_Ethanol->Further_Investigation No Adjust_Settings->Check_Instrument Use_Organic_Solvent->Test_in_Ethanol Dilute_Sample->Test_in_Ethanol

References

Technical Support Center: Cyanine7.5 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine7.5 (Cy7.5) carboxylic acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Cyanine7.5 carboxylic acid?

This compound acid is a near-infrared (NIR) fluorescent dye primarily used for labeling biomolecules such as proteins, antibodies, peptides, and oligonucleotides.[1][2][3] Its fluorescence in the NIR spectrum allows for deep tissue penetration, making it ideal for in vivo imaging applications.[3]

Q2: How does the fluorescence of Cy7.5 conjugates behave at different pH levels?

The fluorescence intensity of Cy7.5 and its conjugates is generally stable and insensitive to pH changes over a wide range, typically from pH 3 to 10.[3][4] This stability makes it a reliable fluorophore for applications in various biological environments where pH may fluctuate.

Q3: What is the best way to conjugate Cy7.5 carboxylic acid to a protein?

The most common method for conjugating a carboxylic acid-containing dye like Cy7.5 to a primary amine on a protein (such as the side chain of a lysine (B10760008) residue) is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6] This creates a more stable amine-reactive NHS ester that then efficiently couples to the protein.[5][6]

Q4: What is the optimal pH for the conjugation reaction?

The EDC/NHS conjugation chemistry involves two steps with different optimal pH ranges:

  • Activation Step: The activation of the carboxylic acid on Cy7.5 with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[5][6]

  • Coupling Step: The reaction of the activated NHS-ester of Cy7.5 with the primary amines on the biomolecule is most efficient at a physiological to slightly basic pH, typically in the range of 7.0-8.5.[5][6]

Q5: Can I use a buffer containing primary amines, like Tris, for the conjugation reaction?

No, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation reaction, as they will compete with the target biomolecule for reaction with the activated dye, thereby reducing the labeling efficiency.[5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Potential Cause Troubleshooting Step
Incorrect pH of reaction buffers Verify that the activation buffer (e.g., MES) is within the pH 4.5-6.0 range and the coupling buffer (e.g., PBS) is within the pH 7.0-8.5 range.[5][6]
Inactive EDC EDC is sensitive to hydrolysis. Always use freshly prepared EDC solutions. Store EDC powder desiccated at the recommended temperature.
Presence of primary amines in the biomolecule buffer Before starting the conjugation, ensure your biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[5]
Low biomolecule concentration For efficient labeling, the recommended protein concentration is typically 2-10 mg/mL.[5]
Insufficient molar excess of reagents Optimize the molar ratio of EDC and NHS/sulfo-NHS to the Cy7.5 carboxylic acid. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the dye.[5]

Issue 2: Precipitation of the Protein During Conjugation

Potential Cause Troubleshooting Step
High degree of labeling (over-labeling) Reduce the molar ratio of the activated dye to the protein. A high degree of labeling can alter the protein's solubility.
Use of organic co-solvent for the dye While Cy7.5 carboxylic acid has low water solubility, minimize the amount of organic solvent (like DMSO or DMF) used to dissolve it, as this can denature the protein.[7]
Incorrect buffer conditions Ensure the pH of the coupling buffer is not close to the isoelectric point (pI) of your protein, as this can lead to precipitation.

Issue 3: High Background Fluorescence in Imaging

Potential Cause Troubleshooting Step
Incomplete removal of unconjugated dye After the conjugation reaction, it is essential to purify the conjugate to remove any free dye. Use size-exclusion chromatography, dialysis, or spin columns for efficient purification.
Non-specific binding of the conjugate To reduce non-specific binding during imaging, consider using a blocking agent and optimizing washing steps in your experimental protocol.

Issue 4: Loss of Biological Activity of the Labeled Protein

Potential Cause Troubleshooting Step
Modification of critical amino acid residues The conjugation reaction targets primary amines, which could be located in the active site or binding domain of the protein. Reducing the molar ratio of the dye to the protein may help preserve its function.
Protein denaturation Avoid harsh conditions during the conjugation and purification steps. Perform reactions at recommended temperatures (e.g., room temperature or 4°C) and use gentle mixing.[5]

Quantitative Data on pH Sensitivity of Cyanine (B1664457) Dyes

The following table summarizes the pH sensitivity of various cyanine dye conjugates. As shown, Cy5 and Cy7 conjugates exhibit high stability in their fluorescence intensity across a broad pH range.

Fluorophore ConjugatepH RangeChange in Fluorescence IntensityReference
Cy7-NeutrAvidin 3 - 10Generally insensitive[4]
Cy5-NeutrAvidin 3 - 10Generally insensitive[4]
Alexa Fluor 647-NeutrAvidin 5 - 10Insensitive[4]
3 - 4~18% decrease[4]
Alexa Fluor 750-NeutrAvidin 5 - 10Insensitive[4]
3 - 4~18% decrease[4]
FITC-dextran 3 - 10>95% decrease from pH 10 to 3[4]

Experimental Protocols

Protocol 1: Conjugation of this compound Acid to a Protein using EDC/sulfo-NHS

This protocol describes a two-step process for conjugating Cy7.5 carboxylic acid to a primary amine-containing protein.

Materials:

  • This compound acid

  • Protein to be labeled (in amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for purification

Procedure:

  • Prepare Protein: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare Reagents:

    • Dissolve Cy7.5 carboxylic acid in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

  • Activation of Cy7.5 Carboxylic Acid:

    • In a microcentrifuge tube, combine the Cy7.5 carboxylic acid stock solution with the Activation Buffer.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the amount of Cy7.5 carboxylic acid.

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the Protein:

    • Adjust the pH of the protein solution to 7.2-7.5 by adding the Coupling Buffer.

    • Add the activated Cy7.5-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common for antibodies.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Protocol 2: Testing the pH Sensitivity of a Cy7.5-Protein Conjugate

This protocol outlines the steps to measure the fluorescence intensity of a Cy7.5-protein conjugate across a range of pH values.

Materials:

  • Purified Cy7.5-protein conjugate

  • A series of buffers with pH values ranging from 3 to 10 (e.g., 0.1 M Sodium Citrate for pH 3-6, 0.1 M Sodium Phosphate for pH 6-8, 0.1 M Glycine-NaOH for pH 9-10).[4]

  • Spectrofluorometer

Procedure:

  • Prepare Samples:

    • Dilute the Cy7.5-protein conjugate to a final concentration (e.g., 250 nM) in each of the different pH buffers.[4]

    • Prepare a sufficient volume of each sample for fluorescence measurement.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for Cy7.5 (e.g., excitation ~750 nm, emission ~776 nm).

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Normalize the fluorescence intensity values to the maximum intensity observed to easily visualize the relative change across the pH range.

Visualizations

Conjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Quenching & Purification Cy7_5_COOH Cy7.5-COOH Activated_Dye Activated Cy7.5-NHS Ester Cy7_5_COOH->Activated_Dye 15-30 min @ RT EDC_NHS EDC + sulfo-NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Dye Conjugate Cy7.5-Protein Conjugate Activated_Dye->Conjugate 1-2 hrs @ RT or overnight @ 4°C Protein Protein in Coupling Buffer (pH 7.0-8.5) Protein->Conjugate Quench Quenching Buffer (e.g., Tris) Conjugate->Quench Purification Purification (Desalting Column) Quench->Purification Purified_Conjugate Purified Cy7.5-Protein Conjugate Purification->Purified_Conjugate pH_Sensitivity_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Conjugate Purified Cy7.5-Protein Conjugate Samples Diluted Conjugate Samples at each pH Conjugate->Samples Buffers Buffer Series (pH 3 to 10) Buffers->Samples Measurement Measure Fluorescence Intensity Samples->Measurement Spectrofluorometer Spectrofluorometer (Ex: ~750 nm, Em: ~776 nm) Spectrofluorometer->Measurement Plot Plot Intensity vs. pH Measurement->Plot Analysis Analyze pH Stability Plot->Analysis

References

Technical Support Center: Near-Infrared (NIR) Dye Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common background fluorescence issues encountered when using near-infrared (NIR) dyes in their experiments.

Troubleshooting Guides

High background fluorescence can significantly impact the quality and reliability of experimental data. This section provides a systematic approach to identifying and resolving the root causes of high background in various applications.

Problem 1: High Background Across the Entire Image/Sample

This is a common issue that can often be attributed to unbound dye, sample autofluorescence, or suboptimal imaging parameters.

high_background_workflow start High Background Observed unstained_control Image Unstained Control start->unstained_control high_autofluorescence High Signal in Unstained Control? unstained_control->high_autofluorescence address_autofluorescence Address Autofluorescence (e.g., Quenching, Spectral Unmixing) high_autofluorescence->address_autofluorescence Yes optimize_washing Optimize Washing Steps (Increase duration/number) high_autofluorescence->optimize_washing No address_autofluorescence->optimize_washing titrate_probe Titrate Probe Concentration (Lower concentration) optimize_washing->titrate_probe optimize_blocking Optimize Blocking Step (Different blocker/longer time) titrate_probe->optimize_blocking adjust_imaging Adjust Imaging Parameters (Lower exposure/gain) optimize_blocking->adjust_imaging end Improved Signal-to-Noise adjust_imaging->end

Caption: Troubleshooting workflow for high background fluorescence.

  • Image an Unstained Control: Prepare a sample that has undergone all the same processing steps but without the addition of the NIR dye-conjugated probe. Image this control using the identical settings as your experimental samples. A significant signal in the unstained control is a clear indicator of autofluorescence.

  • Address Autofluorescence: If autofluorescence is confirmed, there are several strategies to mitigate it:

    • Autofluorescence Quenching: Treat your samples with a chemical quenching agent like Sudan Black B.[1][2][3][4] (See Experimental Protocols for a detailed procedure).

    • Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the autofluorescence from your specific NIR dye signal.[5]

    • For in vivo imaging: Switch the animal diet to an alfalfa-free or purified diet for at least one week prior to imaging to reduce chlorophyll-related autofluorescence in the gastrointestinal tract.[6][7][8][9]

  • Optimize Washing Steps: Insufficient washing is a frequent cause of high background due to residual unbound dye. Increase the number and duration of your wash steps to ensure complete removal of any non-bound probe.[10][11][12]

  • Titrate Probe Concentration: Using an excessively high concentration of your NIR dye-conjugated antibody or probe is a primary cause of non-specific binding and high background. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[11][13][14][15] (See Experimental Protocols for a detailed procedure).

  • Optimize Blocking Step: Inadequate blocking of non-specific binding sites on your sample can lead to high background. Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum, commercial blocking buffers) and consider increasing the blocking time.[12][16]

  • Adjust Imaging Parameters: High laser power, long exposure times, or high detector gain can amplify background noise. Reduce these settings to the minimum level required to detect your specific signal.[13]

Problem 2: Non-Specific, Punctate, or Regional Staining

This type of background often points to issues with antibody cross-reactivity, dye aggregation, or contamination.

regional_background_workflow start Non-Specific/Punctate Staining secondary_control Run Secondary Antibody Only Control start->secondary_control secondary_staining Staining in Secondary Only? secondary_control->secondary_staining check_secondary Check Secondary Antibody (Cross-adsorbed, different lot) secondary_staining->check_secondary Yes validate_primary Validate Primary Antibody (Specificity, cross-reactivity) secondary_staining->validate_primary No check_secondary->validate_primary check_aggregation Check for Dye Aggregates (Centrifuge dye/conjugate) validate_primary->check_aggregation check_contamination Check for Contamination (Fresh buffers, clean equipment) check_aggregation->check_contamination end Clean, Specific Signal check_contamination->end

Caption: Troubleshooting workflow for non-specific or punctate staining.

  • Run a Secondary Antibody Only Control: Prepare a control sample where the primary antibody incubation step is omitted. If you observe staining in this control, the secondary antibody is binding non-specifically.

  • Check Secondary Antibody: If the secondary antibody is the issue, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity. It may also be beneficial to try a different lot or a secondary antibody from a different manufacturer.

  • Validate Primary Antibody Specificity: Ensure that your primary antibody has been validated for your specific application and does not exhibit cross-reactivity with other proteins in your sample.

  • Check for Dye Aggregates: NIR dyes, particularly cyanine (B1664457) dyes, can form aggregates in aqueous solutions, which can appear as punctate background staining.[15][17] Centrifuge your dye stock solution and/or your conjugated antibody at high speed immediately before use to pellet any aggregates.

  • Check for Contamination: Ensure all buffers are freshly prepared and filtered. Clean all incubation chambers and imaging surfaces thoroughly to remove any dust or residual fluorescent contaminants.[10][12]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of background fluorescence in NIR imaging?

High background fluorescence in NIR imaging can originate from three primary sources:

  • Intrinsic Factors (Autofluorescence): Biological samples naturally contain molecules that fluoresce, a phenomenon known as autofluorescence.[13][18] Common sources include collagen, elastin, flavins, and lipofuscin.[19] While NIR imaging is designed to minimize autofluorescence compared to visible light imaging, some residual autofluorescence can still be problematic, especially in the lower NIR-I window (700-900 nm).[13]

  • Extrinsic Factors (Probe-Related): These are issues related to the fluorescent probe itself and its interaction with the sample.

    • Non-Specific Binding: The NIR dye-conjugated antibody or molecule may bind to unintended targets in the sample.[13]

    • Dye Aggregation: Cyanine dyes are prone to forming aggregates in solution, which can lead to non-specific signals.[15]

    • Unbound Fluorophores: Incomplete removal of unbound dye after conjugation or during washing steps is a major contributor to high background.[13]

  • Instrumental Factors: These are related to the imaging equipment.

    • Excitation Light Leakage: Inadequate filtering can allow some of the excitation light to "leak" into the detection channel.[20]

    • Camera Noise: The detector itself can introduce electronic noise that contributes to the overall background.[13]

Q2: How can I reduce autofluorescence in my tissue samples?

Several methods can be employed to reduce tissue autofluorescence:

  • Chemical Quenching: Treating fixed and permeabilized tissue sections with a quenching agent like 0.1% Sudan Black B in 70% ethanol (B145695) for 10-30 minutes can effectively reduce lipofuscin-based autofluorescence.[1][2][3][4][21]

  • Photobleaching: Exposing the tissue to a strong, broad-spectrum light source before staining can "burn out" the endogenous fluorophores.

  • Choice of Fluorophore: Shifting to NIR dyes with emission wavelengths further into the red and NIR spectrum (above 800 nm) can help avoid the excitation of many common autofluorescent molecules.[18][22][23]

  • For in vivo studies: As mentioned previously, modifying the animal's diet to one that is alfalfa-free can significantly reduce autofluorescence originating from the gut.[6][7][8][9]

Q3: What is the optimal concentration for my NIR-dye conjugated antibody?

There is no single optimal concentration, as it depends on the antibody's affinity, the expression level of the target, and the specific application. However, a general guideline is to perform a titration experiment to find the concentration that maximizes the signal-to-noise ratio.

  • For Immunofluorescence (IF): A typical starting range for primary antibodies is 1-10 µg/mL.[24] For secondary antibodies, a starting concentration of 1-2 µg/mL is often recommended.[15]

  • For Western Blotting (WB): Primary antibody dilutions can range from 1:200 to 1:5,000.[11][25] For IRDye secondary antibodies, a starting dilution of 1:20,000 is often recommended to minimize background.[16]

Q4: Can the choice of blocking buffer affect my background?

Yes, the choice of blocking buffer is critical and can significantly impact background levels. There is no universal "best" blocking buffer, and the optimal choice depends on the specific antibody-antigen pair.

  • For general NIR Western blotting, some commercial protein-based blockers are often recommended over traditional blockers like non-fat dry milk or BSA, which can sometimes contribute to background fluorescence.

  • For detecting phosphorylated proteins, it is advisable to use a TBS-based blocking buffer, as the phosphate (B84403) in PBS can compete for antibody binding.[10]

  • It is recommended to test several different blocking buffers to determine which one provides the best signal-to-noise ratio for your specific experiment.[16]

Data Presentation

Quantitative Comparison of Common NIR Dyes
PropertyCy7Alexa Fluor 750Reference
Excitation Maximum (nm) ~750~749[26]
Emission Maximum (nm) ~776~775[26]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~290,000[27]
Relative Brightness GoodExcellent[26]
Photostability ModerateHigh[26]
Recommended Starting Antibody Concentrations for NIR Applications

The following table provides general starting concentration ranges for primary and secondary antibodies in common NIR applications. It is crucial to perform a titration for each new antibody and experimental setup to determine the optimal working concentration.

ApplicationAntibody TypeRecommended Starting Concentration/DilutionReference
Immunofluorescence (IF) Primary1 - 10 µg/mL[24]
Secondary1 - 2 µg/mL[15]
Western Blot (WB) Primary1:200 - 1:5,000[11][25]
Secondary (IRDye)1:20,000[16]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration in Immunofluorescence

Objective: To determine the optimal dilution of a NIR dye-conjugated antibody that yields the highest signal-to-noise ratio.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides or in plates

  • NIR dye-conjugated antibody (primary or secondary)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium

  • Fluorescence microscope with appropriate NIR filters

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of your NIR dye-conjugated antibody in blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL. For example, you can prepare dilutions of 10, 5, 2, 1, 0.5, and 0.1 µg/mL.

  • Sample Preparation: Prepare identical samples for each antibody concentration to be tested.

  • Blocking: Block all samples according to your standard protocol to minimize non-specific binding.

  • Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other incubation parameters (time, temperature) are kept constant.

  • Include Controls:

    • No Primary Antibody Control: A sample that goes through the entire staining process but without the primary antibody (if using a labeled secondary).

    • Unstained Control: A sample that is not incubated with any fluorescent antibody to assess autofluorescence.

  • Washing: Wash all samples extensively using your standard washing protocol to remove unbound antibodies.

  • Mounting and Imaging: Mount the samples and image them using identical acquisition settings (e.g., exposure time, laser power, gain) for all concentrations.

  • Analysis: Compare the signal intensity from your target structure to the background fluorescence for each concentration. The optimal concentration is the one that provides a bright specific signal with the lowest background.

Protocol 2: Autofluorescence Quenching with Sudan Black B

Objective: To reduce autofluorescence in tissue sections, particularly from lipofuscin.

Materials:

  • Fixed and permeabilized tissue sections on slides

  • Sudan Black B (SBB)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

  • Mounting medium

Methodology:

  • Complete Immunofluorescence Staining: Perform all steps of your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filter it before use to remove any undissolved particles.

  • SBB Incubation: After the final washes of your immunofluorescence protocol, immerse the slides in the SBB solution for 10-20 minutes at room temperature.[1]

  • Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Rehydration: Wash the slides thoroughly in several changes of PBS to remove all traces of ethanol.

  • Mounting and Imaging: Mount the slides with an aqueous mounting medium and proceed with imaging.

Note: While effective, SBB can sometimes introduce a faint background in the far-red channels.[2] It is important to include a "stained with SBB only" control to assess this.

References

Technical Support Center: Improving the Photostability of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the photostability of cyanine (B1664457) dyes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant problem for cyanine dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[1] This process is a major concern when working with cyanine dyes (e.g., Cy3, Cy5, Cy7) as it results in a gradual decrease in the fluorescent signal during imaging experiments. This loss of signal can compromise data quality, especially in applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.

Q2: What are the primary factors that contribute to the photobleaching of cyanine dyes?

Several factors can accelerate the photobleaching of cyanine dyes:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, which in turn increases the chances of photochemical damage.

  • Presence of Molecular Oxygen: Oxygen is a key culprit in photobleaching. It can interact with the excited triplet state of the cyanine dye to form highly reactive oxygen species (ROS) that can chemically damage the fluorophore.

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions in the dye's immediate surroundings can influence its photostability.

  • Intrinsic Properties of the Dye: The inherent chemical structure of a cyanine dye affects its susceptibility to photobleaching.

Q3: How can I minimize photobleaching during my imaging experiments?

Several strategies can be employed to minimize photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.

  • Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, using an oxygen scavenging system (e.g., glucose oxidase and catalase) in the imaging buffer can be highly effective.

  • Choose More Photostable Dyes: When possible, select cyanine dye derivatives or alternative fluorophores known for their enhanced photostability. For example, Alexa Fluor dyes are generally more photostable than their corresponding Cy dye counterparts.[2][3]

Q4: Are there any antifade reagents that are incompatible with cyanine dyes?

Yes, p-phenylenediamine (B122844) (PPD), a common antifade agent, has been reported to react with and degrade cyanine dyes, especially Cy2. Therefore, it is advisable to use alternative antifade reagents such as n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or Trolox (a water-soluble vitamin E analog).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of fluorescence signal High excitation light intensity or prolonged exposure.Reduce laser power and/or decrease exposure time. Use a more sensitive detector if necessary.
Presence of molecular oxygen in the imaging buffer.Use a freshly prepared imaging buffer containing an oxygen scavenger system (e.g., glucose oxidase/catalase).
Absence or ineffectiveness of antifade reagent in the mounting medium.Use a commercial antifade mounting medium or prepare one containing an effective antifade agent like n-propyl gallate or Trolox. Ensure the mounting medium is not expired.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. For cellular samples, consider spectral unmixing or using near-infrared (NIR) cyanine dyes where autofluorescence is lower.
Excess unbound dye.Ensure thorough washing steps after labeling to remove all unconjugated dye molecules.
Inconsistent fluorescence intensity between samples Variations in imaging time or conditions leading to different degrees of photobleaching.Standardize all imaging parameters (laser power, exposure time, acquisition speed) and the time between sample preparation and imaging for all samples.
Different oxygen levels in the mounting medium.Ensure all slides are mounted with the same volume of mounting medium and are sealed properly to minimize oxygen diffusion.

Quantitative Data on Cyanine Dye Photostability

The photostability of cyanine dyes can be enhanced by various means. The following tables provide a summary of quantitative data on the photostability of different cyanine dyes and the effect of photostabilizing agents.

Table 1: Comparison of Photostability of Selected Cyanine Dyes and Their Alternatives

DyeSpectrally Similar AlternativeRelative Photostability
Cy3Alexa Fluor 555Alexa Fluor 555 is significantly more photostable than Cy3.[4]
Cy5Alexa Fluor 647Alexa Fluor 647 is considerably more photostable than Cy5.[4]

Table 2: Effect of Covalently Linked Stabilizers on Cy5 Photostability

StabilizerFold Increase in Photostability (in the absence of oxygen scavenger)
Cyclooctatetraene (COT)~7
4-Nitrobenzyl alcohol (NBA)~5
Trolox~2

Data is derived from single-molecule fluorescence measurements and represents an approximate enhancement compared to unconjugated Cy5.

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a glycerol-based mounting medium containing the antifade agent n-propyl gallate, suitable for preserving the fluorescence of cyanine dyes.

Materials:

  • Glycerol (B35011) (high purity)

  • Phosphate-buffered saline (PBS), 10X stock solution

  • n-Propyl gallate (NPG) powder

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare a 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS. Mix thoroughly by inversion.

  • Prepare a 2% NPG Stock Solution: Dissolve 0.2 g of NPG powder in 10 mL of deionized water. This may require gentle heating and stirring.

  • Prepare the Final Mounting Medium: Add the 2% NPG stock solution to the 90% glycerol solution to achieve a final NPG concentration of 0.2%. For example, add 5 mL of the 2% NPG solution to the 45 mL of 90% glycerol/PBS solution.

  • Mix and Store: Mix the final solution thoroughly. Aliquot into smaller tubes and store at -20°C, protected from light.

Protocol 2: Quantitative Measurement of Photobleaching

This protocol outlines a method to quantify the photobleaching rate of a cyanine dye using fluorescence microscopy.

Materials:

  • Cyanine dye-conjugated sample (e.g., labeled antibodies, DNA)

  • Microscope slides and coverslips

  • Mounting medium (with or without antifade reagents for comparison)

  • Fluorescence microscope with a stable light source (e.g., laser), appropriate filters, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your fluorescently labeled sample and mount it on a microscope slide using the desired mounting medium.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, camera gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.

    • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series using your image analysis software.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Protocol 3: Covalent Conjugation of Cyanine Dye NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with an amine-reactive cyanine dye N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Cyanine dye NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the cyanine dye NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Slowly add the dye stock solution to the protein solution while gently stirring. A typical starting molar excess of dye to protein is 10:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the cyanine dye to calculate the DOL.

Visualizations

Signaling Pathways and Experimental Workflows

Photobleaching_Pathway cluster_excitation Excitation and Emission cluster_bleaching Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) BleachedDye Bleached Dye (Non-fluorescent) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->BleachedDye Direct Reaction ROS->S0 Reaction with Dye

Caption: Key photophysical pathways leading to fluorescence and photobleaching of cyanine dyes.

Antifade_Mechanism T1 Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ S0 Ground State (S₀) T1->S0 Triplet Quenching (e.g., by COT) QuenchedROS Quenched ROS BleachedDye Bleached Dye ROS->BleachedDye Oxidative Damage Antifade Antifade Agent (e.g., NPG, Trolox) Antifade->ROS Scavenging

Caption: Mechanism of action for common antifade agents and triplet quenchers.

Experimental_Workflow_Photostability A Prepare Fluorescent Sample B Mount Sample on Microscope Slide A->B C Acquire Time-Lapse Image Series (Constant Illumination) B->C D Measure Mean Fluorescence Intensity in ROI for each Frame C->D E Plot Normalized Intensity vs. Time D->E F Fit Data to Exponential Decay to Determine Half-life (t₁/₂) E->F

Caption: Experimental workflow for measuring the photobleaching rate of a cyanine dye.

References

Validation & Comparative

A Comparative Analysis of Cyanine7.5 Carboxylic Acid and Cy7 Carboxylic Acid for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount for achieving high sensitivity and deep tissue penetration. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly Cy7 and its derivatives, have garnered significant attention from researchers, scientists, and drug development professionals. This guide provides an objective comparison of two closely related NIR dyes: Cyanine7.5 (Cy7.5) carboxylic acid and Cyanine7 (Cy7) carboxylic acid, focusing on their performance characteristics and supported by experimental data and protocols.

At a Glance: Key Performance Indicators

A direct comparison of the photophysical and chemical properties of Cy7.5 and Cy7 carboxylic acids is essential for informed decision-making in experimental design. The following table summarizes the key quantitative data for these dyes, including their sulfonated versions which offer improved water solubility.

PropertyCyanine7.5 carboxylic acidsulfo-Cyanine7.5 carboxylic acidCy7 carboxylic acidsulfo-Cyanine7 carboxylic acid
Excitation Max (nm) 788[1][2]778[3][4][5]750[6][7][8][9]~750[10]
Emission Max (nm) 808[1][2]797[3][4][5]773[6][7][8][9]~773[10]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 223,000[1][2]222,000[3][4][5]199,000 - 250,000[6][7][8][9]High[11]
Fluorescence Quantum Yield 0.10[1]0.21[4][5]~0.28 - 0.30[6][10][12]0.24[11]
Molecular Weight ( g/mol ) 685.34[1]1083.41[3]585.22[6][7][8]Not specified
Solubility Low in water, soluble in organic solvents (DMSO, DMF)[1][2]Good in water, DMF, and DMSO[3]Low in water, soluble in organic solvents (DMSO, DMF)[7][8][9]High hydrophilicity and aqueous solubility[11]

In-Depth Comparison

Spectral Properties: The most notable difference between Cy7.5 and Cy7 is their spectral range. Cy7.5 is a longer-wavelength dye, with its absorption and emission maxima shifted further into the NIR region compared to Cy7.[1][2][6][7][8][9] This red-shift can be advantageous for in vivo imaging applications, as it can lead to even lower tissue autofluorescence and deeper photon penetration.

Quantum Yield and Brightness: The fluorescence quantum yield, a measure of the efficiency of fluorescence, is a critical factor for sensitivity. While standard Cy7 carboxylic acid appears to have a higher quantum yield than the standard Cy7.5 carboxylic acid, the sulfonated version of Cy7.5 exhibits a significantly improved quantum yield.[1][4][5][6][10][12] The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Both dyes have high extinction coefficients, indicating strong light absorption.[1][2][6][7][8][9] The choice for the "brighter" dye will therefore depend on the specific formulation (standard vs. sulfo-) and the experimental conditions.

Solubility and Bioconjugation: Both standard Cy7.5 and Cy7 carboxylic acids have low aqueous solubility and require the use of organic co-solvents like DMSO or DMF for labeling reactions.[1][2][7][8][9] For applications requiring high concentrations in aqueous buffers or for labeling sensitive biomolecules that may be affected by organic solvents, the sulfonated versions (sulfo-Cy7.5 and sulfo-Cy7) are highly recommended due to their enhanced water solubility.[3][11] The carboxylic acid group on these dyes allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond, typically via an N-hydroxysuccinimide (NHS) ester intermediate.[13]

Experimental Protocols

Protein Labeling via NHS Ester Chemistry

This protocol outlines the general steps for conjugating Cyanine7.5 or Cy7 carboxylic acid to a protein using NHS ester chemistry.

Materials:

  • Cyanine dye (Cy7.5 or Cy7) carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Workflow:

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Protein cluster_2 Purification A Dissolve Cyanine Carboxylic Acid in Anhydrous DMF/DMSO B Add EDC and NHS (Molar excess) A->B C Incubate at RT for 1-2 hours to form NHS ester B->C E Add activated Cyanine-NHS ester to Protein Solution C->E Activated Dye D Prepare Protein Solution in Bicarbonate Buffer (pH 8.3-8.5) D->E F Incubate for 1-2 hours at RT or overnight at 4°C E->F G Apply reaction mixture to pre-equilibrated Gel Filtration Column F->G Conjugated Protein H Elute with buffer and collect the first colored fraction G->H I Characterized Conjugate H->I Characterization (DOL)

Caption: Workflow for protein labeling with cyanine carboxylic acids.

Procedure:

  • Activation of the Dye: Dissolve the cyanine carboxylic acid in anhydrous DMF or DMSO. Add a molar excess of EDC and NHS to the dye solution. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The concentration of the protein should typically be in the range of 1-10 mg/mL.

  • Conjugation: Add the activated cyanine-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is common.[14] Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the dye-labeled protein.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye.

In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a cyanine dye-labeled targeting agent (e.g., an antibody).

Materials:

  • Cyanine dye-conjugated targeting agent

  • Tumor-bearing mouse model (or other model of interest)

  • In vivo imaging system with appropriate excitation and emission filters

  • Anesthetic

Workflow:

G A Anesthetize Mouse B Administer Cyanine-Conjugate (e.g., via tail vein injection) A->B C Acquire Images at Multiple Time Points (e.g., 1, 4, 24, 48, 72h post-injection) B->C D Monitor Biodistribution and Target Accumulation C->D E Euthanize Mouse at Final Time Point D->E F Excise Organs and Tumor for Ex Vivo Imaging E->F G Correlate In Vivo and Ex Vivo Fluorescence Signals F->G

Caption: General workflow for in vivo fluorescence imaging.

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Probe Administration: Administer the cyanine dye-conjugated targeting agent to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific probe and target. A typical dose might be in the range of 1-10 nmol of the dye.[14]

  • In Vivo Imaging: Place the animal in the imaging system and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[14] Use the appropriate excitation and emission filter sets for the specific cyanine dye being used.

  • Image Analysis: Analyze the images to determine the biodistribution of the probe and its accumulation at the target site over time.

  • Ex Vivo Analysis (Optional): At the end of the study, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.[14]

Conclusion

Both Cyanine7.5 and Cy7 carboxylic acids are powerful tools for NIR fluorescence applications. The choice between them will depend on the specific requirements of the experiment.

  • Choose this compound acid when the longest possible emission wavelength is desired to minimize background fluorescence and maximize tissue penetration for in vivo imaging. The sulfonated version is particularly attractive due to its improved quantum yield and water solubility.[4][5]

  • Choose Cy7 carboxylic acid for applications where its specific spectral properties are a better match for the available instrumentation or when a slightly higher quantum yield in its non-sulfonated form is beneficial. Its sulfonated version also provides the advantage of increased water solubility.[6][10][11][12]

For all applications involving bioconjugation in aqueous environments, the use of the sulfonated versions of these dyes is strongly recommended to improve reaction efficiency and avoid potential issues with dye precipitation. As with any fluorescent probe, optimization of labeling and imaging protocols is crucial for achieving the best results.

References

A Head-to-Head Comparison: Cyanine7.5 Carboxylic Acid vs. Alexa Fluor 790 for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorophore is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of two widely used NIR dyes: Cyanine7.5 (Cy7.5) carboxylic acid and Alexa Fluor 790. We present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to aid in the selection of the optimal dye for your specific application.

In the realm of fluorescence imaging and analysis, particularly for in vivo studies, the NIR window (roughly 700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence. Both Cyanine7.5 and Alexa Fluor 790 are key players in this space. While both dyes share a similar spectral range, their performance in terms of brightness, photostability, and quantum yield can vary, impacting experimental outcomes. This guide aims to provide a clear, data-driven comparison to inform your decision-making process.

Physicochemical and Spectral Properties: A Quantitative Overview

The fundamental characteristics of a fluorophore dictate its suitability for different applications. Below is a summary of the key quantitative data for Cyanine7.5 carboxylic acid and Alexa Fluor 790.

PropertyThis compound acidAlexa Fluor 790
Excitation Maximum (λex) ~788 nm~784 nm[1]
Emission Maximum (λem) ~808 nm~814 nm[1]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹~260,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.10Not publicly available
Molecular Weight ~685 g/mol ~1750 g/mol (for NHS ester)[1]
Reactive Group Carboxylic AcidCommonly available as NHS Ester (Amine-reactive)[1]

Performance Comparison: Brightness and Photostability

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Alexa Fluor 790 has a slightly higher extinction coefficient, the lack of quantum yield data makes a direct theoretical comparison challenging. However, empirical evidence from numerous studies comparing other Alexa Fluor dyes to their cyanine (B1664457) counterparts (e.g., Alexa Fluor 647 vs. Cy5) consistently demonstrates the superior brightness of the Alexa Fluor series in practical applications.[2] This is often attributed to a combination of higher quantum yields and reduced self-quenching upon conjugation to biomolecules.

Experimental Protocols

The choice of dye also dictates the conjugation strategy. This compound acid requires activation before it can be coupled to primary amines on proteins or other biomolecules, typically through EDC/NHS chemistry. In contrast, Alexa Fluor 790 is commonly available as an N-hydroxysuccinimidyl (NHS) ester, which can be directly reacted with primary amines.

Protocol 1: Antibody Labeling with this compound Acid using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on Cyanine7.5 and subsequent conjugation to a primary amine-containing biomolecule, such as an antibody.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Cy7_5_COOH Cyanine7.5-COOH EDC_NHS EDC + NHS in Activation Buffer (MES, pH 6.0) Cy7_5_COOH->EDC_NHS React for 15-30 min Activated_Cy7_5 Activated Cy7.5-NHS Ester EDC_NHS->Activated_Cy7_5 Conjugation Mix and Incubate (2h at RT or overnight at 4°C) Activated_Cy7_5->Conjugation Antibody Antibody in Coupling Buffer (PBS, pH 7.2-8.0) Antibody->Conjugation Quenching Add Quenching Buffer (e.g., Tris, glycine) Conjugation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification Final_Product Purified Cy7.5-Antibody Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated conjugation of this compound acid to an antibody.

Materials:

  • This compound acid

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column for purification

Procedure:

  • Prepare Solutions: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activate Cyanine7.5: Dissolve this compound acid in the Activation Buffer. Add a molar excess of EDC and NHS to the Cyanine7.5 solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Adjust the pH of the antibody solution to 7.2-8.0 with the Coupling Buffer. Add the activated Cyanine7.5-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction and quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Antibody Labeling with Alexa Fluor 790 NHS Ester

This protocol outlines the direct conjugation of the amine-reactive Alexa Fluor 790 NHS ester to an antibody.

G cluster_conjugation Direct Conjugation AF790_NHS Alexa Fluor 790 NHS Ester in DMSO Reaction Mix and Incubate (1h at RT) AF790_NHS->Reaction Antibody Antibody in Reaction Buffer (Bicarbonate, pH 8.3) Antibody->Reaction Purification Purify Conjugate (e.g., Desalting Column) Reaction->Purification Final_Product Purified AF790-Antibody Conjugate Purification->Final_Product

Caption: Workflow for the direct conjugation of Alexa Fluor 790 NHS ester to an antibody.

Materials:

  • Alexa Fluor 790 NHS Ester

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethylsulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Prepare Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye: Immediately before use, dissolve the Alexa Fluor 790 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add a calculated molar excess of the dissolved dye to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification: Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Conclusion

The selection between this compound acid and Alexa Fluor 790 depends on the specific requirements of the experiment.

  • Alexa Fluor 790 is the recommended choice for applications demanding the highest brightness and photostability, such as single-molecule studies, long-term live-cell imaging, and experiments where signal-to-noise is paramount. The direct amine-reactive chemistry of the NHS ester also offers a more streamlined conjugation protocol.

  • This compound acid remains a viable and more cost-effective option for many standard applications. While it may not offer the same level of photostability and brightness as Alexa Fluor 790, its performance is sufficient for a wide range of experiments, including western blotting and some in vivo imaging. The requirement for activation via EDC/NHS chemistry adds a step to the conjugation process but also offers flexibility in coupling to various functional groups.

Ultimately, for researchers and drug development professionals seeking the highest performance and reliability in the NIR spectrum, Alexa Fluor 790 is the superior choice. However, for routine applications where cost is a significant consideration, this compound acid provides a satisfactory alternative.

References

A Head-to-Head Comparison of Cyanine7.5 and ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Cyanine7.5 (Cy7.5) and Indocyanine Green (ICG) is a critical one. This guide provides an objective, data-driven comparison of these two prominent dyes to inform experimental design and agent selection.

Both Cy7.5 and ICG operate within the NIR window (700-900 nm), a spectral range that offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence from endogenous molecules. However, key differences in their photophysical properties, in vivo behavior, and functional capabilities dictate their suitability for specific research applications.

Quantitative Comparison of Physicochemical and In Vivo Properties

A summary of the key performance indicators for Cy7.5 and ICG is presented in the tables below, offering a clear comparison of their optical and pharmacokinetic profiles.

Table 1: Photophysical Properties

PropertyCyanine7.5Indocyanine Green (ICG)
Excitation Maximum (λex) ~788 nm[1]~780 nm
Emission Maximum (λem) ~808 nm[1]~820 nm
Molar Extinction Coefficient (ε) >250,000 M⁻¹cm⁻¹~115,000–226,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Higher than ICGRelatively low (~0.013 in blood)
Photostability Generally considered more photostable than ICG[2]Susceptible to photobleaching

Table 2: In Vivo Characteristics

PropertyCyanine7.5Indocyanine Green (ICG)
Plasma Protein Binding HighHigh (primarily albumin)
Circulation Half-Life Rapid clearance (minutes) for unconjugated form2-4 minutes[3]
Primary Clearance Route HepatobiliaryExclusively hepatobiliary[3]
In Vivo Toxicity Low for typical imaging doses[2]Low, but dose-dependent toxicity has been reported[4][5][6][7]
Clinical Approval Status For research use onlyFDA-approved for specific clinical applications

In Vivo Performance: Signal, Penetration, and Targeting

Signal Intensity and Signal-to-Background Ratio (SBR):

Cyanine7.5 generally exhibits a higher quantum yield compared to ICG, which translates to a brighter fluorescent signal upon excitation.[8] This inherent brightness can contribute to a better signal-to-background ratio (SBR), a critical factor for sensitive in vivo imaging. For ICG, SBR can be highly variable depending on the application, dose, and timing of imaging.[9][10][11][12]

Tissue Penetration Depth:

Both dyes, by virtue of their emission in the NIR spectrum, offer improved tissue penetration compared to fluorophores in the visible range. While direct quantitative comparisons are limited, the slightly longer emission wavelength of ICG may theoretically offer a marginal advantage in deeper tissue imaging. However, the superior brightness of Cy7.5 can often compensate for any minor differences in penetration depth, enabling clear visualization of targeted structures.

Targeting Strategies:

A key differentiator between the two dyes lies in their application for targeted imaging. ICG is primarily used in its free form for applications such as angiography and perfusion imaging, relying on its pharmacokinetic properties for contrast.[3] In contrast, Cyanine7.5 is frequently conjugated to targeting moieties like antibodies, peptides, or nanoparticles. This allows for specific accumulation at sites of interest, such as tumors, enabling targeted molecular imaging.

Experimental Protocols: A Comparative In Vivo Imaging Workflow

The following section outlines a generalized experimental protocol for a comparative in vivo imaging study using Cy7.5 and ICG in a tumor-bearing mouse model.

Materials:

  • Cyanine7.5 (free acid or conjugated to a targeting ligand)

  • Indocyanine Green (ICG)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system with appropriate NIR filters (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Syringes and needles for intravenous injection

Experimental Workflow Diagram:

G Comparative In Vivo Imaging Workflow: Cy7.5 vs. ICG cluster_prep Preparation Phase cluster_injection Administration Phase cluster_imaging Imaging & Analysis Phase prep_dye Dye Preparation: - Dissolve Cy7.5 and ICG in vehicle - Determine final concentrations prep_animal Animal Preparation: - Anesthetize mice - Acquire baseline fluorescence images prep_dye->prep_animal inject_cy75 Inject Cy7.5 cohort (intravenously) prep_animal->inject_cy75 inject_icg Inject ICG cohort (intravenously) prep_animal->inject_icg in_vivo_imaging In Vivo Imaging: - Acquire images at multiple time points (e.g., 5 min, 1h, 6h, 24h, 48h) inject_cy75->in_vivo_imaging inject_icg->in_vivo_imaging data_analysis Data Analysis: - Quantify fluorescence intensity (ROI analysis) - Calculate Signal-to-Background Ratio in_vivo_imaging->data_analysis ex_vivo_imaging Ex Vivo Imaging (optional): - Euthanize mice at final time point - Excise tumors and major organs - Image ex vivo to confirm biodistribution data_analysis->ex_vivo_imaging G Logical Relationships in In Vivo Fluorescence Imaging cluster_dyes NIR Dyes cluster_properties Key Properties cluster_advantages Imaging Advantages cluster_applications Primary Applications cy75 Cyanine7.5 brightness High Quantum Yield (Brightness) cy75->brightness nir NIR Emission (700-900nm) cy75->nir targeting Bioconjugation Capability cy75->targeting icg ICG icg->nir pk Rapid Circulation & Clearance icg->pk sbr High Signal-to-Background Ratio (SBR) brightness->sbr penetration Deep Tissue Penetration nir->penetration specificity Target Specificity targeting->specificity dynamic Dynamic Imaging (e.g., Angiography) pk->dynamic targeted_imaging Targeted Molecular Imaging sbr->targeted_imaging penetration->targeted_imaging perfusion_imaging Perfusion & Vascular Imaging penetration->perfusion_imaging specificity->targeted_imaging dynamic->perfusion_imaging

References

A Researcher's Guide to Near-Infrared Imaging: Comparing Alternatives to Cyanine7.5

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. While Cyanine7.5 (Cy7.5) has long been a staple in the field, a growing number of alternatives offer enhanced performance characteristics, paving the way for deeper tissue penetration and clearer imaging. This guide provides an objective comparison of Cy7.5 and its key alternatives, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The ideal NIR fluorophore for in vivo imaging should possess a combination of high molar extinction coefficient, high quantum yield, exceptional photostability, and favorable pharmacokinetics. This guide will delve into a comparative analysis of prominent NIR dyes, with a focus on Indocyanine Green (ICG) and IRDye 800CW, alongside a look into the burgeoning field of NIR-II fluorophores.

Quantitative Comparison of NIR Fluorophores

To facilitate a direct comparison, the following tables summarize the key photophysical properties of Cy7.5 and its primary alternatives. These values are essential for predicting the brightness and performance of a fluorescent probe in an imaging experiment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine7.5 (Cy7.5) ~788[1][2]~808[1][2]~223,000 - 250,000[1][3]~0.10[1]
Indocyanine Green (ICG) ~780 - 787[4]~810 - 815[4]~200,000 - 223,000[4][5]~0.01 - 0.14 (highly solvent and concentration dependent)[4]
IRDye 800CW ~774[6]~789[6]~240,000 - 242,000[7]~0.05 - 0.12[7]
Representative NIR-II Dyes 800 - 11001000 - 1700VariableOften <0.01

Table 1: Photophysical Properties of Common NIR Dyes. This table provides a side-by-side comparison of the key spectral properties of Cy7.5 and its alternatives. Higher molar extinction coefficients and quantum yields generally translate to brighter fluorescent probes.

In-Depth Comparison of Key Alternatives

Indocyanine Green (ICG)

ICG is an FDA-approved cyanine (B1664457) dye that has been in clinical use for decades for various diagnostic applications.[8] Its absorption and emission profiles are similar to Cy7.5.

  • Advantages:

    • Clinical Approval: Its established clinical safety profile is a significant advantage for translational research.[8]

    • NIR-II Emission Tail: ICG exhibits a fluorescence emission tail that extends into the NIR-II window, which can be leveraged for deeper tissue imaging with appropriate filtering.[4]

  • Disadvantages:

    • Low Quantum Yield: ICG's quantum yield is generally lower than that of Cy7.5 and IRDye 800CW, and it is highly dependent on the solvent and concentration, which can lead to variability in fluorescence intensity.

    • Poor Photostability: ICG is known to have poor photostability, which can be a limitation for applications requiring prolonged imaging times.[9]

    • Aggregation: ICG has a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching.[9]

IRDye 800CW

IRDye 800CW is a popular alternative to Cy7.5, known for its excellent photophysical properties and performance in a wide range of applications, from in vitro assays to in vivo imaging.

  • Advantages:

    • High Brightness: It boasts a high molar extinction coefficient and a respectable quantum yield, resulting in bright fluorescent conjugates.[7]

    • Good Photostability: IRDye 800CW is generally considered to be more photostable than ICG.

    • Versatility: It is available with a variety of reactive groups for easy conjugation to biomolecules.

  • Disadvantages:

    • Proprietary Nature: As a commercially developed dye, its use may be associated with higher costs compared to some other cyanine dyes.

Emerging NIR-II Dyes

The development of fluorescent probes emitting in the second near-infrared window (NIR-II, 1000-1700 nm) represents a significant advancement in the field. These dyes offer the potential for even deeper tissue penetration and higher resolution imaging due to reduced light scattering and tissue autofluorescence at these longer wavelengths.[7][10]

  • Advantages:

    • Reduced Scattering and Autofluorescence: The primary advantage of NIR-II imaging is the significantly lower background signal from tissues, leading to improved signal-to-background ratios.[7][10]

    • Deeper Tissue Penetration: The reduced scattering of light in the NIR-II window allows for imaging at greater depths within tissues.[10]

  • Disadvantages:

    • Lower Quantum Yields: Many current NIR-II dyes have relatively low quantum yields, which can impact their brightness.

    • Specialized Equipment: Imaging in the NIR-II window often requires specialized detectors, such as InGaAs cameras, which may not be as readily available as standard silicon-based cameras.

Experimental Protocols

To ensure the rigorous and reproducible comparison of NIR fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of a test dye relative to a known standard.

Materials:

  • Test fluorescent dye solution of unknown quantum yield.

  • Standard fluorescent dye solution with a known quantum yield (e.g., a well-characterized NIR dye in the same solvent).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Cuvettes (1 cm path length).

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO)).

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.

  • Calculate the quantum yield of the test dye (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard dyes, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard dyes, respectively (if they are different).

Protocol 2: Photostability Assessment

Objective: To quantify the photostability of a fluorescent dye by measuring its rate of photobleaching.

Materials:

  • Fluorescent dye solutions of the dyes to be compared, prepared at the same concentration in the same solvent.

  • Fluorescence microscope equipped with a suitable NIR laser line and a sensitive detector.

  • Imaging software capable of time-lapse acquisition.

Procedure:

  • Prepare a sample of each dye solution on a microscope slide and cover with a coverslip.

  • Place the slide on the microscope stage and focus on the sample.

  • Set the laser power and exposure time to a constant value that will be used for all samples.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) of continuous laser illumination.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in the illuminated area for each image in the time series.

  • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • Compare the photobleaching rates by analyzing the decay curves. A slower decay indicates higher photostability.

Protocol 3: In Vitro Serum Stability Assay

Objective: To evaluate the stability of a fluorescent dye in the presence of serum proteins.

Materials:

  • Fluorescent dye solutions.

  • Fetal bovine serum (FBS) or human serum.

  • Phosphate-buffered saline (PBS).

  • Spectrofluorometer or a plate reader with fluorescence capabilities.

  • Incubator at 37°C.

Procedure:

  • Prepare solutions of each fluorescent dye in PBS.

  • Mix the dye solution with an equal volume of serum to achieve the final desired concentration. As a control, mix the dye solution with an equal volume of PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample.

  • Measure the fluorescence intensity of each aliquot using a spectrofluorometer or plate reader at the dye's excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of time for each dye in both serum and PBS.

  • Compare the stability of the dyes by observing the rate of fluorescence decay in the presence of serum. A slower decay indicates better serum stability.

Protocol 4: In Vivo Near-Infrared Imaging in a Murine Tumor Model

Objective: To compare the in vivo tumor targeting and imaging performance of different NIR probes.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • NIR fluorescent probes (dye conjugated to a targeting moiety or as a standalone agent).

  • In vivo imaging system (IVIS) or a similar instrument capable of NIR fluorescence imaging.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Acquire a pre-injection (baseline) fluorescence image of each mouse.

  • Administer the NIR fluorescent probe via intravenous (tail vein) injection. The dose will depend on the specific probe and should be consistent across all groups.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

  • Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) for each time point using the imaging software.

  • Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by the fluorescence intensity of the background region.

  • Plot the TBR as a function of time for each probe to compare their tumor targeting and clearance kinetics.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.

Experimental_Workflow_for_NIR_Dye_Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Dye_Synthesis Dye Synthesis/ Procurement Photophysical_Properties Photophysical Properties (Abs, Em, QY, ε) Dye_Synthesis->Photophysical_Properties Characterize Photostability_Assay Photostability Assay Photophysical_Properties->Photostability_Assay Assess Serum_Stability_Assay Serum Stability Assay Photostability_Assay->Serum_Stability_Assay Assess Cellular_Uptake Cellular Uptake (Optional) Serum_Stability_Assay->Cellular_Uptake Assess Probe_Administration Probe Administration (i.v. injection) Cellular_Uptake->Probe_Administration Select best candidates NIR_Imaging Longitudinal NIR Imaging Probe_Administration->NIR_Imaging Image Biodistribution Ex Vivo Biodistribution NIR_Imaging->Biodistribution Validate Data_Analysis Data Analysis (TBR) Biodistribution->Data_Analysis Quantify

General workflow for the comparison of NIR fluorescent dyes.

FAP_Targeted_Probe_Workflow Start Design FAP-targeting peptide/inhibitor Synthesis Synthesize FAP-targeting ligand Start->Synthesis Conjugation Conjugate ligand to NIR dye (e.g., ICG, IRDye 800CW) Synthesis->Conjugation Purification Purify and characterize the probe (HPLC, MS) Conjugation->Purification In_Vitro_Binding In Vitro Binding Assay (FAP-expressing cells) Purification->In_Vitro_Binding In_Vivo_Imaging In Vivo Imaging in FAP-positive tumor model In_Vitro_Binding->In_Vivo_Imaging Validate specificity Ex_Vivo_Analysis Ex Vivo Biodistribution and Histology In_Vivo_Imaging->Ex_Vivo_Analysis End Validate probe for FAP-targeted imaging Ex_Vivo_Analysis->End

Workflow for the development and validation of a FAP-targeted NIR probe.

Conclusion

The selection of a near-infrared fluorescent probe is a critical decision in the design of in vivo imaging experiments. While Cyanine7.5 remains a viable option, alternatives such as IRDye 800CW offer superior brightness and photostability for many applications. The FDA-approved status of Indocyanine Green makes it an important tool for translational research, despite its limitations in quantum yield and stability. Furthermore, the emergence of NIR-II fluorophores is pushing the boundaries of deep-tissue imaging, offering unprecedented opportunities for non-invasive studies. By carefully considering the quantitative data and employing the standardized protocols outlined in this guide, researchers can confidently select the optimal NIR probe to achieve their scientific goals and contribute to the advancement of biomedical imaging.

References

A Comparative Guide to Near-Infrared (NIR) Fluorophore Quantum Yields for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of a suitable near-infrared (NIR) fluorophore is a critical decision in the design of experiments for in vivo imaging, microscopy, and drug delivery studies. The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a paramount performance metric. A higher quantum yield translates to a brighter signal, enabling higher sensitivity, improved signal-to-noise ratio, and reduced phototoxicity. This guide provides an objective comparison of the quantum yields and other pertinent photophysical properties of commonly used NIR fluorophores, supported by experimental data and protocols.

Quantitative Comparison of NIR Fluorophores

The following table summarizes the key photophysical properties of several widely used NIR fluorophores. It is important to note that quantum yields are highly dependent on the molecular environment, including the solvent, pH, and conjugation to other molecules. The data presented here are reported values from various studies and should be considered as a comparative reference.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Medium
Indocyanine Green (ICG) ~780-789~813-820~194,000 - 223,0000.05 - 0.14Ethanol (B145695), Plasma[1][2]
Methylene Blue ~665-668~686-688~73,0000.044 - 0.52PBS, Urine[3][4]
IR-820 ~793 (in serum)~858 (in serum)Not widely reported~0.025 (in serum)Water, Serum[5][6]
IRDye 800CW ~775-784~796-802~242,0000.054 - 0.12PBS, Serum[7][8]
Alexa Fluor 790 ~784~814Not widely reported~0.04 (on glass)-[9]
Cy7 ~750~773Not widely reported~0.3ddH₂O or PBS

Note: The quantum yield of Methylene Blue can be significantly higher in certain conditions, but it is also prone to quenching at high concentrations.[3][4] The properties of IR-820 are notably enhanced in serum due to binding with proteins.[5][6]

Experimental Protocol: Relative Quantum Yield Determination

A common and accessible method for determining the fluorescence quantum yield of a fluorophore is the relative method, which compares the fluorescence intensity of the sample to a standard with a known quantum yield.

I. Materials and Equipment
  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorophore of interest (sample)

  • A reference fluorophore with a known quantum yield in the same spectral region (e.g., IR-125 or IR-140 in ethanol for the NIR region)[1]

  • High-purity solvent (the same for both sample and standard)

II. Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots. The relationship should be linear in the low absorbance range.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

    • Slope_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • η_sample is the refractive index of the solvent used for the sample.

    • η_std is the refractive index of the solvent used for the standard (if different).

Visualization of Experimental Workflow and a Biological Application

The following diagrams illustrate the experimental workflow for relative quantum yield determination and a common application of NIR fluorophores in fluorescence-guided surgery.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation stock_sample Prepare Sample Stock dil_sample Prepare Sample Dilutions (Abs < 0.1) stock_sample->dil_sample stock_std Prepare Standard Stock dil_std Prepare Standard Dilutions (Abs < 0.1) stock_std->dil_std abs_measure Measure Absorbance (UV-Vis) dil_sample->abs_measure dil_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Same Solutions integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Determine Slopes plot->slope calculate Calculate Quantum Yield slope->calculate

Experimental workflow for relative quantum yield determination.

G cluster_procedure Fluorescence-Guided Surgery Workflow cluster_key Key inject Administer NIR Fluorophore (e.g., ICG) to Patient distribute Fluorophore Distributes via Vasculature & Accumulates in Target inject->distribute illuminate Illuminate Surgical Field with NIR Excitation Light distribute->illuminate detect NIR Camera Detects Fluorescence Emission illuminate->detect Emission display Real-time Image Displayed on Monitor detect->display guide Surgeon Uses Image to Guide Resection of Target Tissue display->guide k1 Blue Arrows: Procedural Flow k2 Green Arrow: Biological Process k3 Red Dashed Arrow: Physical Phenomenon k4 Yellow Arrow: Data Flow

Workflow of NIR fluorescence-guided surgery.

References

A Comparative Guide to the Photostability of Cy7.5 and Other Near-Infrared Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of imaging data. In the near-infrared (NIR) spectrum, cyanine (B1664457) dyes are workhorses for a variety of applications, from in vivo imaging to multiplexed assays. Among these, Cy7.5 is a popular choice due to its spectral properties. However, a crucial performance characteristic that dictates its suitability for demanding applications is its photostability—the ability to resist fading upon exposure to light. This guide provides a comparative analysis of the photostability of Cy7.5 and other commonly used NIR cyanine dyes, supported by available data and detailed experimental methodologies.

Comparative Photostability Analysis

Direct, quantitative comparisons of photostability under standardized conditions are not always readily available in peer-reviewed literature. The photostability of a fluorophore is highly sensitive to its environment, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity and wavelength of the excitation light. However, general trends and data from various studies can provide valuable insights for dye selection.

It is a generally accepted trend that the Alexa Fluor and IRDye series of dyes exhibit greater photostability compared to their conventional cyanine (Cy) dye counterparts.[1][2] This enhanced stability is often attributed to chemical modifications that reduce the susceptibility of the dye to photo-oxidation. While specific quantitative data for Cy7.5 is limited, its performance can be contextualized by examining data from the broader cyanine dye family and its competitors.

Quantitative Photostability Data

The following table summarizes available photostability information for Cy7.5 and comparable NIR dyes. It is crucial to note that the data is compiled from various sources and experimental conditions may not be directly comparable. Therefore, this table should be used as a guideline for relative performance.

DyeReported Photostability Characteristics
Cy7.5 Generally described as having high photostability, making it suitable for applications requiring consistent signal during imaging.[3] However, specific quantitative data such as photobleaching quantum yield is not readily available in the reviewed literature.
Cy7 The fluorescence intensity of Cy7 has been observed to decrease relatively rapidly under irradiation in some studies.[4] Its photodegradation can involve an electrocyclic closure and subsequent aromatization of its heptamethine chain.
Alexa Fluor 790 As part of the Alexa Fluor family, it is expected to have high photostability, superior to conventional cyanine dyes.[5] These dyes are designed to be more resistant to photobleaching, allowing for longer imaging times.
IRDye 800CW Widely recognized for its exceptional photostability, making it a preferred choice for demanding in vivo imaging applications that require long-term or repeated exposure to excitation light.

Disclaimer: The photostability of a dye is not an intrinsic, immutable property but is highly dependent on the experimental conditions. Researchers are strongly encouraged to perform their own side-by-side comparisons using the specific conditions of their intended application.

Mechanisms of Photobleaching in Cyanine Dyes

The irreversible loss of fluorescence, known as photobleaching, is a complex process. For cyanine dyes, a primary mechanism involves the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then attack and degrade the dye's chromophore. The polymethine chain, a key structural feature of cyanine dyes, is particularly susceptible to photo-oxidation.

Another degradation pathway for some cyanine dyes involves conformational changes, such as cis-trans isomerization, which can lead to non-fluorescent states. The specific chemical structure of each dye influences its susceptibility to these various photobleaching pathways.

Experimental Protocol for Measuring Photostability

To obtain reliable and comparable photostability data, a standardized experimental protocol is essential. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes in solution using a fluorescence microscope.

Objective: To quantify and compare the photostability of different cyanine dyes by measuring the decrease in their fluorescence intensity over time under continuous illumination.

Materials:

  • Cyanine dyes of interest (e.g., Cy7.5, Cy7, Alexa Fluor 790, IRDye 800CW)

  • Suitable solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or DMSO)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or xenon arc lamp)

    • Appropriate filter sets for each dye

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in the desired imaging buffer (e.g., PBS) to a final working concentration (e.g., 1 µM).

    • Mount a small volume of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Place the sample on the microscope stage and bring it into focus.

    • Select the appropriate filter set for the dye being tested.

    • Adjust the illumination intensity and camera exposure time to obtain a strong but not saturating initial fluorescence signal. It is critical to keep these settings constant for all dyes being compared.

  • Image Acquisition:

    • Begin continuous illumination of a specific region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define an ROI within the illuminated area and measure the mean fluorescence intensity within this ROI for each time point.

    • Measure the mean intensity of a background region (outside the illuminated area) for each time point and subtract this from the corresponding ROI intensity to correct for background noise.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing cyanine dye photostability.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep_stock Prepare 1 mM Dye Stock Solutions prep_working Dilute to 1 µM Working Solution in Buffer prep_stock->prep_working prep_slide Mount Sample on Microscope Slide prep_working->prep_slide acq_setup Microscope Setup & Parameter Optimization prep_slide->acq_setup acq_timelapse Acquire Time-Lapse Image Series under Continuous Illumination acq_setup->acq_timelapse analysis_measure Measure Mean Fluorescence Intensity over Time acq_timelapse->analysis_measure analysis_normalize Background Correction & Normalization analysis_measure->analysis_normalize analysis_plot Plot Normalized Intensity vs. Time analysis_normalize->analysis_plot analysis_halflife Determine Photobleaching Half-Life (t½) analysis_plot->analysis_halflife conclusion_compare Compare Photostability of Different Dyes analysis_halflife->conclusion_compare

Caption: Experimental workflow for comparing cyanine dye photostability.

Signaling Pathway of Photobleaching

The process of photobleaching can be conceptualized as a series of state transitions for the fluorophore, ultimately leading to an irreversible non-fluorescent state. The following diagram illustrates a simplified pathway.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidation of Dye

Caption: Simplified signaling pathway of dye photobleaching.

References

A Researcher's Guide to Validating Cyanine7.5-Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable conjugation of fluorescent dyes to antibodies is paramount for accurate and reproducible results in a variety of applications, from in vivo imaging to flow cytometry. Cyanine7.5 (Cy7.5), a near-infrared (NIR) dye, is a popular choice due to its favorable spectral properties that minimize tissue autofluorescence. However, successful conjugation is not merely about attaching the dye; it's about ensuring the final product is well-characterized and functional. This guide provides a comparative overview of key validation methods for Cy7.5-antibody conjugates, complete with experimental protocols and supporting data.

Comparing Validation Techniques

A multi-faceted approach is essential for the thorough validation of a Cy7.5-antibody conjugate. The following table summarizes the primary analytical methods, their key outputs, and their respective advantages and limitations.

Validation MethodPrimary Information ProvidedSample ThroughputResolutionSensitivityQuantitative Accuracy
UV-Vis Spectroscopy Average Degree of Labeling (DOL)HighNot Applicable (Bulk)ModerateGood for average DOL
Size-Exclusion Chromatography (SEC-HPLC) Purity, presence of aggregates, removal of free dyeHighHighHighExcellent for purity assessment
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-binding affinity and specificityHighNot ApplicableVery HighGood for functional assessment
Flow Cytometry / Immunohistochemistry (IHC) Specificity and functionality in cell-based assaysModerateHigh (Cellular)Very HighSemi-quantitative
Mass Spectrometry (MS) Precise mass, confirmation of conjugation, DAR distributionLow to ModerateVery HighVery HighExcellent for detailed characterization

Key Experimental Protocols

Here, we detail the fundamental protocols for the conjugation and initial validation of Cy7.5 to an antibody.

Protocol 1: Cyanine7.5 NHS Ester Antibody Conjugation

This protocol outlines the labeling of an antibody with Cy7.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.[1][2]

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Cyanine7.5 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris).[2]

  • Prepare the Cy7.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction: Add the Cy7.5 NHS ester stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[1] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification: Separate the Cy7.5-antibody conjugate from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the storage buffer.[3][4] Collect the first colored fractions, which contain the labeled antibody.[1]

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL, or the average number of dye molecules conjugated to each antibody molecule, is a critical quality attribute.[5]

Procedure:

  • Measure the absorbance of the purified Cy7.5-antibody conjugate at 280 nm (A280) and at the maximum absorbance of Cy7.5 (~750 nm, Amax).

  • Calculate the DOL using the following formula:[2]

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    • A_max: Absorbance at the maximum wavelength of Cy7.5.[2]

    • A_280: Absorbance at 280 nm.[2]

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[2]

    • ε_dye: Molar extinction coefficient of Cy7.5 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).[2]

    • CF: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).[2]

An optimal DOL is a balance between achieving a strong signal and preserving antibody function, as over-labeling can lead to decreased binding affinity.[6]

Protocol 3: Functional Validation by ELISA

This protocol assesses whether the conjugated antibody retains its ability to bind to its target antigen.

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add serial dilutions of the Cy7.5-conjugated antibody and an unconjugated control antibody to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies.

  • For the unconjugated antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • For the Cy7.5-conjugated antibody, the signal can be read directly using a plate reader capable of detecting in the NIR spectrum. For the unconjugated control, add a substrate for the enzyme and measure the resulting signal.

  • Compare the binding curves of the conjugated and unconjugated antibodies to assess any changes in affinity. A significant rightward shift in the binding curve for the conjugated antibody may indicate reduced binding affinity.[6]

Visualizing the Workflow and Application

To further clarify the process, the following diagrams illustrate the experimental workflow for validating Cy7.5-antibody conjugation and a potential application in a signaling pathway.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation antibody Antibody in Amine-Free Buffer reaction Incubate at RT (1-2 hours) antibody->reaction dye Cy7.5 NHS Ester in DMSO dye->reaction sec Size-Exclusion Chromatography reaction->sec Crude Conjugate spectro UV-Vis Spectroscopy (DOL Calculation) sec->spectro Purified Conjugate elisa Functional ELISA sec->elisa flow Flow Cytometry / IHC sec->flow

Cy7.5-Antibody Conjugation and Validation Workflow

G cluster_cell Cellular Environment cluster_detection Detection receptor Cell Surface Receptor pathway Downstream Signaling Pathway receptor->pathway antibody Cy7.5-Antibody Conjugate antibody->binding imaging NIR Imaging System antibody->imaging Excitation binding->receptor response Cellular Response pathway->response signal Fluorescence Signal imaging->signal Emission

References

A Comparative Guide to the Characterization of Cyanine7.5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled proteins is paramount for reliable and reproducible results in a multitude of applications, from in vitro assays to in vivo imaging. Cyanine7.5 (Cy7.5), a near-infrared (NIR) fluorescent dye, has gained prominence for its advantageous spectral properties that allow for deep tissue penetration and minimal autofluorescence.[1][2] This guide provides an objective comparison of Cy7.5 with other NIR dyes, supported by experimental data, and offers detailed protocols for the characterization of Cy7.5 labeled proteins.

Performance Comparison of NIR Fluorescent Dyes

The selection of a fluorescent dye is a critical decision in experimental design. The ideal dye possesses a high molar extinction coefficient, a high quantum yield, and excellent photostability. Below is a comparison of Cy7.5 with other commonly used NIR dyes.

DyeExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Cyanine7.5 (Cy7.5) ~788[3]~808[3]~223,000 - 240,600[4][5]~0.24[5]Excellent for in vivo imaging due to deep tissue penetration; high quantum yield.[6][7]
Cyanine7 (Cy7) ~750[5]~773[5]~240,600[5]~0.24[5]Often used for in vivo imaging of small animals; available in a water-soluble form (Sulfo-Cy7).[]
Cyanine5.5 (Cy5.5) ~675[2]~694[2]~250,000[2]~0.23[2]Good brightness in the NIR spectrum; suitable for labeling antibodies and peptides.[2]
Alexa Fluor 790 ~784[5]~814[5]~270,000[5]Not widely reportedVery bright and photostable, with spectral properties similar to ICG.[5]
IRDye® 800CW ~774[5]~792[5]~240,000[5]~0.08[5]Well-suited for in vivo imaging applications.[5]
Indocyanine Green (ICG) ~780[2]~820[2]~226,000[2]~0.013 (in blood)[2]FDA-approved; high plasma protein binding; used for angiography and vascular permeability.[2]

Experimental Protocols

Accurate characterization of Cy7.5 labeled proteins requires meticulous experimental execution. The following are detailed protocols for key experiments.

Protocol 1: Protein Labeling with Cy7.5 NHS Ester

This protocol details the covalent labeling of proteins with Cy7.5 N-hydroxysuccinimide (NHS) ester, which targets primary amines on the protein.[9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7.5 NHS ester dissolved in anhydrous DMSO (10 mg/mL)[10]

  • 1 M Sodium Bicarbonate solution

  • Desalting column (e.g., Sephadex G-25)[10]

Procedure:

  • Protein Preparation: Adjust the pH of the protein solution to 8.0-9.0 using 1 M sodium bicarbonate.[9][11] For optimal labeling, the protein concentration should be between 2-10 mg/mL.[11][12]

  • Conjugation Reaction: Add a 5:1 to 20:1 molar excess of the Cy7.5 NHS ester solution to the protein solution.[9] A 10:1 molar ratio is a common starting point for antibodies.[10]

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature, protected from light, with gentle rotation.[9]

  • Purification: Remove unreacted dye by passing the reaction mixture through a desalting column. Collect the colored, fluorescent fractions which contain the labeled protein.[2][10]

Protocol 2: Spectrophotometric Characterization and Degree of Labeling (DOL) Calculation

This protocol describes how to determine the concentration of the labeled protein and the degree of labeling using a spectrophotometer.[10]

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified Cy7.5-protein conjugate at 280 nm (A₂₈₀) and at the absorption maximum of Cy7.5, which is approximately 788 nm (A₇₈₈).[3][10]

  • Calculations:

    • A correction factor (CF) is necessary to account for the dye's absorbance at 280 nm.[10] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

    • Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF)] / ε_protein[10]

    • Degree of Labeling (DOL) = A₇₈₈ / (ε_dye × Protein Concentration (M))[10]

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Cy7.5 at 788 nm (~223,000 M⁻¹cm⁻¹).[4]

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (amine-free buffer, pH 8.0-9.0) add_dye Add Dye to Protein (molar excess) prep_protein->add_dye prep_dye Prepare Cy7.5 NHS Ester (anhydrous DMSO) prep_dye->add_dye incubate Incubate (1-3h, RT, dark) add_dye->incubate purify Purify Conjugate (desalting column) incubate->purify measure_abs Measure Absorbance (280 nm & 788 nm) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol

Caption: Workflow for protein labeling and characterization with Cy7.5.

signaling_pathway_application cy75_protein Cy7.5-Labeled Protein (e.g., Antibody) cell Target Cell cy75_protein->cell Binding receptor Cell Surface Receptor cell->receptor internalization Internalization receptor->internalization signaling_cascade Intracellular Signaling Cascade internalization->signaling_cascade imaging In Vivo / In Vitro Imaging internalization->imaging cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response cellular_response->imaging logical_comparison cluster_dyes NIR Dyes cluster_properties Performance Metrics cy75 Cyanine7.5 quantum_yield High Quantum Yield cy75->quantum_yield photostability High Photostability cy75->photostability deep_penetration Deep Tissue Penetration cy75->deep_penetration cy7 Cyanine7 cy7->deep_penetration af790 Alexa Fluor 790 af790->photostability brightness High Brightness af790->brightness irdye800 IRDye 800CW irdye800->deep_penetration

References

Navigating the Near-Infrared: A Comparative Guide to the Spectral Overlap of Cyanine7.5 with Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the near-infrared (NIR) spectrum, the selection of appropriate fluorophores is a critical determinant of experimental success. This guide provides a comprehensive comparison of Cyanine7.5 (Cy7.5) with other commonly used NIR fluorophores, focusing on the crucial aspect of spectral overlap. Understanding and quantifying this phenomenon is essential for designing robust multiplex imaging experiments and for applications leveraging Förster Resonance Energy Transfer (FRET).

The near-infrared window (700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence. Cyanine7.5, with its emission maximum around 808 nm, is a popular choice for in vivo imaging and other applications requiring long-wavelength detection. However, when used in combination with other fluorophores, the potential for spectral overlap—where the emission spectrum of one dye overlaps with the excitation spectrum of another—must be carefully considered to avoid signal bleed-through and to enable quantitative energy transfer studies.

This guide presents key spectral properties of Cy7.5 and several alternative NIR fluorophores, a detailed experimental protocol for quantifying spectral overlap through a sensitized emission FRET assay, and visual diagrams to elucidate the underlying principles and experimental workflow.

Comparative Analysis of Spectral Properties

To facilitate the selection of appropriate fluorophores for multiplex imaging or FRET-based assays with Cyanine7.5, the following table summarizes the key spectral properties of Cy7.5 and several spectrally relevant alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine7.5 ~788[1][2]~808[1][2]223,000[2]0.10[3]
IRDye 800CW ~774[4]~789[4]240,000 (in PBS)[4]0.09 - 0.12[5]
Alexa Fluor 790 ~782-784[6]~805-814[6]260,000 - 270,000Not readily available
Indocyanine Green (ICG) ~787~815223,0000.14
Cyanine5.5 ~684~710198,000 - 250,0000.20 - 0.27

Experimental Protocol: Quantifying Spectral Overlap via Sensitized Emission FRET Assay

This protocol outlines a detailed procedure to quantify the spectral overlap between a donor fluorophore (e.g., Cyanine5.5) and an acceptor fluorophore (Cyanine7.5) using a spectrofluorometer. This method relies on measuring the sensitized emission of the acceptor upon excitation of the donor.

I. Materials
  • Fluorophores:

    • Donor Fluorophore (e.g., Cyanine5.5-labeled protein or oligonucleotide)

    • Acceptor Fluorophore (e.g., Cyanine7.5-labeled protein or oligonucleotide)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Instrumentation:

    • Spectrofluorometer with excitation and emission monochromators

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Consumables:

    • Micropipettes and tips

    • Microcentrifuge tubes

II. Sample Preparation
  • Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL or 1 mM) of the donor-labeled and acceptor-labeled biomolecules in PBS. Determine the precise concentration using a UV-Vis spectrophotometer and the respective molar extinction coefficients.

  • Working Solutions:

    • Donor-only sample: Dilute the donor stock solution in PBS to a final concentration that gives an absorbance of approximately 0.05 at its excitation maximum.

    • Acceptor-only sample: Dilute the acceptor stock solution in PBS to a final concentration that gives an absorbance of approximately 0.05 at its excitation maximum.

    • FRET sample: Prepare a sample containing both the donor and acceptor at the same concentrations as the donor-only and acceptor-only samples. Ensure the biomolecules are able to interact to bring the fluorophores within FRET distance (1-10 nm).

III. Instrumentation Setup (Spectrofluorometer)
  • Excitation and Emission Slit Widths: Set to a narrow bandpass (e.g., 2-5 nm) to ensure good spectral resolution.

  • Scan Speed: Use a moderate scan speed (e.g., 100 nm/min) for a good signal-to-noise ratio.

  • Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to avoid saturation while maximizing signal intensity. Use the same voltage for all measurements.

IV. Data Acquisition
  • Donor Emission Spectrum (Donor-only sample):

    • Place the donor-only sample in the spectrofluorometer.

    • Set the excitation wavelength to the donor's excitation maximum (e.g., ~684 nm for Cy5.5).

    • Scan the emission spectrum across a range that covers both the donor and acceptor emission (e.g., 690 nm to 850 nm).

  • Acceptor Emission Spectrum (Acceptor-only sample):

    • Place the acceptor-only sample in the spectrofluorometer.

    • Set the excitation wavelength to the donor's excitation maximum (e.g., ~684 nm for Cy5.5).

    • Scan the emission spectrum over the same range as the donor scan. This measures the direct excitation of the acceptor at the donor's excitation wavelength.

    • Next, excite the acceptor at its own excitation maximum (e.g., ~788 nm for Cy7.5) and record the emission spectrum. This is to confirm the acceptor's spectral properties.

  • FRET Spectrum (FRET sample):

    • Place the FRET sample in the spectrofluorometer.

    • Set the excitation wavelength to the donor's excitation maximum (e.g., ~684 nm for Cy5.5).

    • Scan the emission spectrum over the same range as the previous scans.

V. Data Analysis: Calculation of FRET Efficiency

The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.

  • Correct for Background: Subtract the spectrum of a buffer blank from all acquired spectra.

  • Determine Donor Quenching:

    • Integrate the area under the donor emission peak for both the donor-only sample (ID) and the FRET sample (IDA).

    • Calculate the FRET efficiency using the following formula: E = 1 - (IDA / ID)

A more comprehensive analysis can be performed by correcting for spectral bleed-through (the direct excitation of the acceptor and the emission of the donor into the acceptor channel). This requires additional measurements and calculations as described in detailed FRET literature.

Visualizing Spectral Overlap and Experimental Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

FRET_Principle D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Donor Emission A_excited Excited State (S1) D_excited->A_excited FRET A_ground Ground State (S0) A_excited->A_ground Acceptor Emission

Principle of Förster Resonance Energy Transfer (FRET).

FRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrofluorometer) cluster_analysis Data Analysis prep_donor Prepare Donor-only Sample acq_donor Measure Donor Emission Spectrum (Excite at Donor λex) prep_donor->acq_donor prep_acceptor Prepare Acceptor-only Sample acq_acceptor Measure Acceptor Direct Excitation (Excite at Donor λex) prep_acceptor->acq_acceptor prep_fret Prepare FRET (Donor + Acceptor) Sample acq_fret Measure FRET Spectrum (Excite at Donor λex) prep_fret->acq_fret analysis_bg Background Correction acq_donor->analysis_bg acq_acceptor->analysis_bg acq_fret->analysis_bg analysis_integrate Integrate Donor Emission Peaks analysis_bg->analysis_integrate analysis_calc Calculate FRET Efficiency (E) analysis_integrate->analysis_calc

Experimental workflow for sensitized emission FRET assay.

By carefully selecting fluorophores based on their spectral properties and by employing rigorous experimental protocols to quantify their interactions, researchers can unlock the full potential of near-infrared fluorescence for advancing biological and biomedical research.

References

A Guide to Near-Infrared (NIR) Dye Brightness for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of flow cytometry, the selection of bright and stable near-infrared (NIR) dyes is critical for achieving high-parameter, high-sensitivity cell analysis. This guide provides an objective comparison of the brightness of commonly used NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.

The use of NIR dyes in flow cytometry offers significant advantages, including reduced spectral overlap with conventional fluorochromes and lower cellular autofluorescence, leading to improved signal-to-noise ratios.[1] Brightness, a key characteristic of a fluorochrome, is crucial for resolving dimly expressed antigens and is often quantified by the stain index.[2][3] This guide focuses on providing a comparative overview of the brightness of various NIR dyes, particularly tandem dyes, which are frequently employed in this spectral region.[1]

Brightness Comparison of Common NIR Dyes

The brightness of a fluorochrome in a flow cytometry experiment is influenced by several factors, including the dye's intrinsic properties (molar extinction coefficient and quantum yield), the instrument's laser and filter configuration, and the antibody-dye conjugate itself.[4] The stain index (SI) is a commonly used metric to quantify the relative brightness of a fluorochrome on a specific instrument.[2][5] A higher stain index indicates a brighter signal and better separation between positive and negative populations.[6]

The following table summarizes the relative brightness of several NIR dyes based on available data. It is important to note that these values can vary between experiments and instruments.

Donor Ex/Em (nm)Acceptor Ex/Em (nm)Tandem Dye NameRelative Brightness (Stain Index)
PE (~565/~575)Cy7 (~750/~778)PE-Cy7Bright[6][7]
APC (~650/~660)Cy7 (~750/~785)APC-Cy7Dim[6][7]
APC (~651/~660)R700 (~652/~704)BD Horizon™ APC-R700Very Bright[8][9]
PE (~565/~575)Fire™ 700 (~695)PE-Fire™ 700Bright[10]
APC (~650/~660)Fire™ 750APC-Fire™ 750Bright
PE (~565/~575)Fire™ 810PE-Fire™ 810Bright[11]
APC (~650/~660)Fire™ 810APC-Fire™ 810Bright[11]
PE (~496, 565/~575)Alexa Fluor® 750PE-Alexa Fluor® 750Bright
APC (~650/~660)Alexa Fluor® 700APC-Alexa Fluor® 700Dim[8][9]
APC (~650/~660)CF® 750TAPC-CF® 750TBright[12]
PE (~565/~575)CF® 583RRPE-CF® 583RBright[12]

Note: The "Relative Brightness" is a qualitative assessment based on manufacturer's data and publications. When available, a higher stain index indicates greater brightness. This table is intended as a general guide; for optimal panel design, it is recommended to determine the stain index on your specific instrument.

Mechanism of Tandem Dyes in Flow Cytometry

Tandem dyes are a cornerstone of multicolor flow cytometry, enabling the detection of multiple markers with a single laser. They consist of a donor fluorophore covalently linked to an acceptor fluorophore. The process, known as Förster Resonance Energy Transfer (FRET), allows for a large Stokes shift, where the emitted light is at a significantly longer wavelength than the excitation light.[13]

FRET_Mechanism cluster_tandem Tandem Dye Donor Donor (e.g., PE, APC) Acceptor Acceptor (e.g., Cy7, Fire™ 700) Donor->Acceptor FRET Emitted_Light Longer Wavelength Emission Acceptor->Emitted_Light Emission Laser Laser Excitation Laser->Donor Excitation

Mechanism of Förster Resonance Energy Transfer (FRET) in a tandem dye.

Experimental Protocol: Determining Stain Index

This protocol outlines the key steps for determining the stain index of a fluorescently conjugated antibody to compare the brightness of different NIR dyes.

1. Materials:

  • Target cells expressing the antigen of interest

  • Unstained control cells

  • Antibodies conjugated with the NIR dyes to be compared (ensure the same antibody clone is used for all conjugates)

  • Staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer with appropriate laser lines and filter sets for the NIR dyes being tested

2. Experimental Workflow:

Stain_Index_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Prepare single-cell suspension B Aliquot cells for staining (stained and unstained) A->B C Stain with antibody-dye conjugates at optimal titration B->C D Wash cells C->D E Acquire data on flow cytometer D->E F Set appropriate gates (e.g., on live, single cells) E->F G Identify positive and negative populations F->G H Determine Median Fluorescence Intensity (MFI) of positive and negative populations G->H I Determine Standard Deviation (SD) of the negative population G->I J Calculate Stain Index H->J I->J

Experimental workflow for determining the stain index.

3. Staining Procedure:

  • Prepare a single-cell suspension of your target cells and determine the cell concentration.

  • Aliquot approximately 1 million cells per tube for each antibody conjugate and an unstained control.

  • Add the optimally titrated amount of each antibody-dye conjugate to the respective tubes. It is crucial to perform an antibody titration to find the concentration that gives the best stain index.[14][15]

  • Incubate for the recommended time and temperature as per the antibody manufacturer's instructions, protected from light.

  • Wash the cells with staining buffer to remove unbound antibodies.

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

4. Data Acquisition and Analysis:

  • Acquire data on a properly calibrated flow cytometer. Ensure that the instrument settings (e.g., laser power, PMT voltages) are optimized and consistent for all samples.

  • Gate on the cell population of interest (e.g., live, single cells).

  • For each stained sample, identify the positive and negative populations.

  • Determine the Median Fluorescence Intensity (MFI) of the positive (MFI_positive) and negative (MFI_negative) populations.

  • Determine the standard deviation of the fluorescence of the negative population (SD_negative).

  • Calculate the Stain Index using the following formula:[2][5][6]

    Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)

A higher stain index indicates a brighter signal and better resolution. By comparing the stain indices of different NIR dyes conjugated to the same antibody clone, you can objectively assess their relative brightness in your specific experimental setup.

Logical Relationship for Dye Selection

The choice of an NIR dye is a critical step in multicolor panel design. The following diagram illustrates the logical considerations for selecting the appropriate dye.

Dye_Selection_Logic Antigen Antigen Expression Level Brightness Required Dye Brightness Antigen->Brightness Instrument Instrument Configuration (Lasers & Filters) Excitation Laser Excitation Compatibility Instrument->Excitation Panel Other Fluorochromes in Panel Emission Minimal Spectral Overlap Panel->Emission Decision Select Optimal NIR Dye Brightness->Decision Excitation->Decision Emission->Decision

Logical considerations for selecting an optimal NIR dye.

References

A Head-to-Head Comparison of Sulfo-Cyanine7.5 and Non-Sulfonated Cyanine7.5 for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible data. Among the cyanine (B1664457) dyes, Cyanine7.5 (Cy7.5) and its sulfonated counterpart, Sulfo-Cyanine7.5, are prominent options for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed decision for your specific research needs.

The primary distinction between these two dyes lies in the presence of sulfonic acid groups in the structure of Sulfo-Cy7.5. This modification significantly enhances its hydrophilicity, leading to notable differences in their application and performance, particularly in aqueous environments typical of biological systems.

Key Performance Characteristics

A quantitative comparison of the photophysical properties of Sulfo-Cyanine7.5 and non-sulfonated Cyanine7.5 is crucial for selecting the optimal dye. While spectral properties are nearly identical, solubility and its downstream effects are the major differentiators.[1][2]

PropertySulfo-Cyanine7.5Non-sulfonated Cyanine7.5Key Advantage of Sulfonation
Excitation Maximum (λex) ~778 nm[3]~788 nmMinimal difference in spectral properties.[1]
Emission Maximum (λem) ~797 nm[3]~808 nmMinimal difference in spectral properties.[1]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[3]~223,000 M⁻¹cm⁻¹High absorbance for both dyes.
Fluorescence Quantum Yield (Φ) ~0.09 - 0.21[3]~0.10Both offer good brightness, with some variability based on the specific derivative and environment.[4]
Water Solubility HighLowEliminates the need for organic co-solvents, simplifying protocols and protecting sensitive biomolecules.[1][2]
Aggregation LowProne to aggregation in aqueous solutionsReduced fluorescence quenching ensures more reliable and reproducible results.[2]
Non-specific Binding LowerHigherIncreased hydrophilicity reduces non-specific interactions with tissues and plasma proteins, leading to a better signal-to-noise ratio in vivo.
Primary Clearance Route Primarily renalPrimarily hepaticReduced liver accumulation can be advantageous for imaging abdominal organs.

Experimental Data Insights

The enhanced water solubility of Sulfo-Cyanine7.5 directly translates to a more straightforward bioconjugation process.[1] For instance, when labeling antibodies, Sulfo-Cyanine7.5 can be directly dissolved in aqueous buffers, whereas non-sulfonated Cyanine7.5 requires the use of organic co-solvents like DMSO or DMF.[1] This can be a critical factor when working with proteins that are sensitive to organic solvents.

In vivo studies have demonstrated that the biodistribution of sulfonated cyanine dyes is significantly altered compared to their non-sulfonated counterparts. The increased hydrophilicity of Sulfo-Cy7.5 leads to reduced hepatobiliary (liver) clearance and increased renal (kidney) clearance. This can result in a lower background signal from the liver, which is often a major source of interference in in vivo imaging. Consequently, Sulfo-Cy7.5 conjugates can offer a higher signal-to-noise ratio, particularly when imaging targets in the abdominal region.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments involving these dyes.

Antibody Conjugation Protocol

This protocol describes the general procedure for conjugating an NHS-ester functionalized cyanine dye to an antibody.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • Sulfo-Cyanine7.5 NHS ester or Cyanine7.5 NHS ester

  • Anhydrous DMSO or DMF (for non-sulfonated Cyanine7.5)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, dialyze the antibody against PBS to remove any amine-containing stabilizers.

  • Dye Preparation:

    • Sulfo-Cyanine7.5 NHS ester: Immediately before use, dissolve the dye in the conjugation buffer.

    • Non-sulfonated Cyanine7.5 NHS ester: Dissolve the dye in a small amount of anhydrous DMSO or DMF before adding it to the antibody solution in the conjugation buffer. The final concentration of the organic solvent should be kept to a minimum (typically 5-15%).

  • Conjugation Reaction: Add the dissolved dye to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, with a starting point of 10:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution. Incubate for 15-30 minutes.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).

In Vivo Imaging Protocol for Tumor Targeting

This protocol outlines a general workflow for a comparative in vivo imaging study using dye-labeled antibodies in a tumor-bearing mouse model.

Materials:

  • Sulfo-Cyanine7.5-labeled antibody and non-sulfonated Cyanine7.5-labeled antibody

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)

  • In vivo imaging system with appropriate NIR filters

  • Anesthetic

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the mice and acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.

  • Injection: Administer the dye-labeled antibody intravenously (e.g., via tail vein injection) at an empirically determined optimal dose.

  • Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the biodistribution and tumor targeting.

  • Ex Vivo Organ Analysis: At the final time point, euthanize the mice and dissect key organs (tumor, liver, kidneys, spleen, muscle). Image the dissected organs to quantify the fluorescence intensity in each tissue.

  • Data Analysis: Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images. Quantify the average fluorescence intensity within each ROI to determine the signal-to-noise ratio (e.g., tumor-to-muscle ratio) and the biodistribution profile.

Visualizing the Key Differences

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the chemical structures and a typical experimental workflow.

Chemical Structures of Cyanine7.5 Dyes cluster_0 Non-sulfonated Cyanine7.5 cluster_1 Sulfo-Cyanine7.5 Non-sulfonated_Structure Non-sulfonated_Structure Sulfonated_Structure Sulfonated_Structure G Comparative In Vivo Imaging Workflow A Dye-Antibody Conjugation B Purification of Conjugates A->B D Intravenous Injection B->D C Animal Model (Tumor Bearing) C->D E In Vivo NIR Fluorescence Imaging (Time Course) D->E F Ex Vivo Organ Imaging & Analysis E->F G Data Analysis: Signal-to-Noise, Biodistribution F->G

References

A Comparative Guide to the In Vivo Performance of Near-Infrared Dyes: ICG, IRDye 800CW, and ZW800-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical and translational research, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. The ideal NIR dye for in vivo imaging should exhibit high brightness, a favorable signal-to-background ratio (SBR), and a pharmacokinetic profile suited to the specific application. This guide provides an objective comparison of three widely used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and ZW800-1, with a focus on their in vivo performance supported by experimental data.

Quantitative Performance Comparison

The in vivo performance of NIR dyes is dictated by a combination of their photophysical properties and their behavior within a biological system. The following table summarizes key quantitative data for ICG, IRDye 800CW, and ZW800-1.

PropertyIndocyanine Green (ICG)IRDye 800CWZW800-1
Quantum Yield ~1.3% (in DMSO)[1], 0.9% (in aqueous solution)[2]~12% (in PBS)~12% (in serum)
Blood Half-life (mice) ~3.6 minutes[3]~18.5 minutes[3]~15.1 minutes[3]
Plasma Protein Binding High (>98%)ModerateVery Low
Primary Clearance Pathway Hepatobiliary[3]Mixed, primarily renalRenal[3]
Net Charge -1[3]-4[3]0 (Zwitterionic)[3]

In Vivo Performance Characteristics

Indocyanine Green (ICG) , the only FDA-approved dye in this comparison for certain clinical applications, has a long history of use.[4] Its high affinity for plasma proteins leads to rapid clearance through the liver and excretion via the biliary system.[3] While this can be advantageous for applications like angiography, it often results in high background signals in the abdominal region, potentially obscuring targets in that area.[4] ICG's quantum yield is relatively low compared to newer generation dyes.[1][2]

IRDye 800CW is a widely used NIR dye with a significantly higher quantum yield than ICG, resulting in brighter signals.[5] It exhibits a longer blood half-life, allowing for extended imaging windows.[3] Its clearance is a mix of renal and hepatobiliary routes. While it offers improved brightness over ICG, it can still exhibit some non-specific tissue accumulation.

ZW800-1 is a zwitterionic NIR dye, meaning it has a net neutral charge. This unique characteristic minimizes non-specific binding to plasma proteins and tissues.[4] Consequently, ZW800-1 exhibits rapid and efficient clearance through the renal system, leading to exceptionally low background signals and high tumor-to-background ratios.[3][4] Its fluorescence signal has been reported to be approximately 3.3-fold higher than that of ICG under the same conditions.[4] This makes it particularly well-suited for applications requiring high contrast and clear delineation of target tissues.

Experimental Protocols

A detailed methodology is crucial for reproducible in vivo imaging results. The following is a generalized protocol for a typical experiment in a mouse tumor model.

In Vivo Near-Infrared Fluorescence Imaging of a Subcutaneous Tumor Model

1. Animal Model Preparation:

  • Appropriate cancer cells are cultured and prepared for injection.

  • Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human cancer cell lines.[6]

  • A specific number of cells (e.g., 1 x 10^6) in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of the mouse.[7]

  • Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.[6]

2. NIR Dye Administration:

  • The NIR dye is dissolved in a sterile, biocompatible solvent (e.g., saline or PBS).

  • The dye solution is administered to the mouse, typically via intravenous (tail vein) injection. The dose will vary depending on the dye and the specific experiment.

3. In Vivo Imaging:

  • The mouse is anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation).[7]

  • The anesthetized mouse is placed in a small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Fluorescence images are acquired at various time points post-injection (e.g., 1, 4, 8, 24 hours) to assess dye biodistribution and tumor accumulation.[3]

  • Appropriate excitation and emission filters for the specific NIR dye being used are selected.

  • White light or photographic images are also taken for anatomical reference.

4. Image Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a non-tumor background area (e.g., muscle).

  • The average fluorescence intensity within each ROI is measured.

  • The tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[8]

5. Ex Vivo Analysis (Optional but Recommended):

  • At the end of the imaging study, the mouse is euthanized.

  • The tumor and major organs (e.g., liver, kidneys, spleen, lungs) are excised.

  • The excised tissues are imaged ex vivo to confirm the biodistribution of the dye and to obtain more accurate quantification of dye accumulation in different organs.

Signaling Pathways and Clearance Mechanisms

The in vivo fate of NIR dyes is largely determined by their interaction with plasma proteins and their subsequent clearance by either the renal or hepatobiliary systems.

NIR_Dye_Clearance In Vivo Clearance Pathways of NIR Dyes cluster_bloodstream Bloodstream cluster_liver Liver (Hepatobiliary Clearance) cluster_kidney Kidney (Renal Clearance) NIR_Dye NIR Dye (IV Injection) Plasma_Proteins Plasma Proteins (e.g., Albumin) NIR_Dye->Plasma_Proteins Binding Affinity (ICG > IRDye 800CW > ZW800-1) Free_Dye Free Dye (Small Hydrodynamic Diameter) NIR_Dye->Free_Dye Low Protein Binding Bound_Dye Protein-Bound Dye (Large Hydrodynamic Diameter) Plasma_Proteins->Bound_Dye Hepatocytes Hepatocytes Bound_Dye->Hepatocytes Uptake by Liver Glomerulus Glomerular Filtration Free_Dye->Glomerulus Passes through Filtration Barrier Bile Bile Hepatocytes->Bile Feces Excretion in Feces Bile->Feces Urine Urine Glomerulus->Urine Bladder Bladder Urine->Bladder Excretion Excretion in Urine Bladder->Excretion

Caption: In vivo clearance pathways of NIR dyes.

The diagram illustrates that dyes with high plasma protein binding, such as ICG, form large complexes that are primarily cleared by the liver and excreted in the feces.[9] In contrast, dyes with low protein binding, like ZW800-1, remain as small molecules in the bloodstream and are rapidly filtered by the kidneys for excretion in the urine.[9] IRDye 800CW exhibits an intermediate behavior with clearance through both pathways. This fundamental difference in clearance mechanism is a major determinant of the background signal observed during in vivo imaging.

Conclusion

The choice of a near-infrared dye for in vivo imaging should be guided by the specific requirements of the study. ICG, with its clinical approval and established use, is a viable option for certain applications but is limited by its low quantum yield and high hepatobiliary clearance. IRDye 800CW offers improved brightness but can still present challenges with background signal. ZW800-1, with its zwitterionic nature, provides a significant advantage in achieving high signal-to-background ratios due to its minimal non-specific binding and rapid renal clearance. For researchers prioritizing high-contrast imaging and clear target delineation, ZW800-1 represents a superior choice for a wide range of preclinical imaging applications.

References

Head-to-Head Comparison: Cyanine7.5 vs. DyLight 800 in Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores, this guide provides a detailed, data-driven comparison of two prominent dyes: Cyanine7.5 (Cy7.5) and DyLight 800. This objective analysis covers key performance characteristics, supported by experimental protocols and data, to inform the selection process for applications such as Western blotting, in vivo imaging, and flow cytometry.

In the realm of fluorescence imaging, the near-infrared spectrum (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios. Both Cyanine7.5 and DyLight 800 are popular choices for NIR applications, each with a unique set of properties that can influence experimental outcomes. This guide aims to provide a clear comparison to aid in the selection of the optimal dye for your specific research needs.

Spectral and Photophysical Properties

A fundamental aspect of any fluorophore is its spectral profile. The brightness of a fluorescent dye is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While both dyes exhibit strong fluorescence in the NIR range, their specific characteristics can influence instrument setup and signal intensity.

PropertyCyanine7.5DyLight 800
Excitation Maximum (λex) ~788 nm~777 nm
Emission Maximum (λem) ~808 nm~794 nm
Molar Extinction Coefficient (ε) ~223,000 - 250,000 M⁻¹cm⁻¹~270,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.21 (for sulfo-Cyanine7.5)Not explicitly stated, but the DyLight family is known for high fluorescence output
Reactive Forms Available NHS ester, Maleimide, Amine, Alkyne, etc.NHS ester, Maleimide, etc.
Solubility Soluble in organic solvents (DMSO, DMF); water-soluble versions (sulfo-Cy7.5) are available.Generally water-soluble.

Performance Characteristics: A Comparative Overview

While direct, side-by-side quantitative comparisons in the literature are limited, we can infer performance characteristics based on available data and anecdotal evidence.

Photostability: Photostability, the resistance to photobleaching upon exposure to excitation light, is a critical factor, especially for experiments involving long or repeated imaging sessions. While quantitative data for a direct comparison is scarce, some sources suggest that the DyLight series of dyes may offer improved photostability over traditional cyanine (B1664457) dyes. However, this should be empirically verified for the specific application and experimental conditions.

Signal-to-Noise Ratio: A high signal-to-noise ratio is crucial for sensitive detection. DyLight 800 is often marketed as having a high signal-to-noise ratio, which is beneficial for detecting low-abundance targets.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of Cyanine7.5 and DyLight 800, detailed experimental protocols for key applications are provided below.

Antibody Conjugation with NHS Esters

This protocol outlines the conjugation of Cyanine7.5 NHS ester and DyLight 800 NHS ester to an antibody. The same protocol can be followed for both dyes, ensuring a consistent comparison.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • Cyanine7.5 NHS ester or DyLight 800 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Methodology:

Caption: Antibody conjugation workflow.

Detailed Steps:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-5 mg/mL in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris), perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the Cyanine7.5 or DyLight 800 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the appropriate volume of the dye stock solution to the antibody solution to achieve a molar dye-to-antibody ratio between 5:1 and 15:1. Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Fluorescent Western Blotting

This protocol allows for the comparison of the signal intensity and signal-to-noise ratio of antibody conjugates of Cyanine7.5 and DyLight 800.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • Cyanine7.5-conjugated secondary antibody

  • DyLight 800-conjugated secondary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system with appropriate lasers and filters

Methodology:

FluorescentWesternBlot cluster_electrophoresis Electrophoresis & Transfer cluster_blotting Immunodetection cluster_imaging Imaging & Analysis SDS_PAGE 1. SDS-PAGE Transfer 2. Protein Transfer SDS_PAGE->Transfer Block 3. Block Membrane Transfer->Block PrimaryAb 4. Primary Antibody Incubation Block->PrimaryAb Wash1 5. Wash PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation (Cy7.5 or DyLight 800 conjugate) Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Image 8. Image Blot Wash2->Image Analyze 9. Analyze Signal Image->Analyze InVivoImaging cluster_injection Injection cluster_imaging Imaging cluster_analysis Analysis Inject 1. Inject Labeled Antibody (intravenously) Image 2. Image at Multiple Time Points Inject->Image Analyze 3. Quantify Tumor vs. Background Signal Image->Analyze

A Head-to-Head Battle for Labeling Supremacy: Cyanine7.5 Carboxylic Acid vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence applications, the choice of labeling chemistry is a critical decision point that dictates the efficiency, reproducibility, and ultimate success of their experiments. This guide provides an objective comparison of two popular amine-reactive forms of the NIR dye Cyanine7.5: the unactivated carboxylic acid and the pre-activated N-hydroxysuccinimide (NHS) ester. By delving into their reaction mechanisms, labeling efficiencies, and experimental protocols, this document aims to equip you with the knowledge to make an informed decision for your specific bioconjugation needs.

The covalent attachment of fluorescent dyes to biomolecules, such as antibodies and proteins, is a fundamental technique in biological research and diagnostics. Cyanine7.5, with its spectral properties in the NIR window, offers advantages of reduced tissue autofluorescence and deeper tissue penetration for in vivo imaging. However, the efficiency of coupling this fluorophore to a target molecule is highly dependent on the reactive group employed.

At a Glance: Key Differences in Labeling Efficiency

While both Cyanine7.5 carboxylic acid and its NHS ester counterpart are designed to label primary amines (e.g., on lysine (B10760008) residues of proteins), their reactivity and typical conjugation yields differ significantly. Pre-activated NHS esters are widely considered the reagent of choice for their high reactivity and efficiency in forming stable amide bonds.[] In contrast, the use of carboxylic acids requires an in-situ activation step, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency, which can result in more variable and generally lower yields.[2]

FeatureThis compound Acid (with EDC/NHS)Cyanine7.5 NHS Ester
Reaction Type Two-step, one-pot reaction (activation and conjugation)[2][3]One-step reaction[2][3]
Typical Conjugation Yield 40-75%[2]60-90%[2]
Reaction pH Activation at slightly acidic pH (e.g., 4.5-6.0)[3]Conjugation at neutral to slightly basic pH (e.g., 7.2-8.5)[][3]
Key Reagents Dye, EDC, NHS, amine-containing moleculePre-activated dye, amine-containing molecule
Reaction Control More sensitive to reaction conditions; risk of side reactions[2]Higher control over stoichiometry[2]
Convenience In-situ activation offers flexibilitySimpler, more direct one-step procedure

The Chemistry Behind the Labeling

The fundamental difference lies in the "activation" of the carboxyl group. This compound acid is a stable, unactivated form. To make it reactive towards primary amines, a coupling agent like EDC is required to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, which can lower the labeling efficiency. The addition of NHS can stabilize this intermediate by converting it to a more stable NHS ester, which then reacts with the amine.[2]

Cyanine7.5 NHS ester, on the other hand, is a "pre-activated" form of the dye. The NHS group is an excellent leaving group, allowing for a direct and efficient one-step reaction with primary amines to form a stable amide bond under mild conditions.[]

Experimental Workflows and Protocols

To provide a practical guide, the following sections detail the experimental workflows and protocols for labeling a model protein, such as an IgG antibody, with both this compound acid and Cyanine7.5 NHS ester.

Quantifying Labeling Efficiency: The Degree of Labeling (DOL)

A crucial metric for evaluating labeling efficiency is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (around 788 nm for Cyanine7.5).

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution mix Mix Protein and Dye prep_protein->mix prep_dye Prepare Dye Solution prep_dye->mix incubate Incubate mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify measure Measure Absorbance (280 nm & 788 nm) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: A generalized experimental workflow for protein labeling and determination of the Degree of Labeling (DOL).

Detailed Experimental Protocols

Protocol 1: Labeling with this compound Acid using EDC/NHS

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • This compound acid

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., MES buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution (optional): 1 M Tris-HCl or hydroxylamine, pH 8.5

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Dye and Activation Reagent Preparation: Immediately before use, prepare stock solutions of this compound acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

  • Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS to the this compound acid solution. Incubate for 15-30 minutes at room temperature to activate the dye.

  • Labeling Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10- to 20-fold molar excess of the dye is common.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • DOL Calculation: Measure the absorbance of the purified conjugate at 280 nm and ~788 nm and calculate the DOL.

Protocol 2: Labeling with Cyanine7.5 NHS Ester

This protocol is a general guideline for labeling with a pre-activated NHS ester.

Materials:

  • Cyanine7.5 NHS ester

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS or bicarbonate buffer)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris.

  • Dye Preparation: Prepare a stock solution of Cyanine7.5 NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction: Slowly add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • DOL Calculation: Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm and ~788 nm.

Signaling Pathways and Logical Relationships

The choice between these two labeling strategies can be visualized as a decision-making pathway based on experimental priorities.

decision_pathway start Start: Need to Label Protein with Cyanine7.5 priority What is the main priority? start->priority high_yield High Yield & Reproducibility priority->high_yield Efficiency flexibility Cost-Effectiveness & Flexibility priority->flexibility Other Factors nhs_ester Choose Cyanine7.5 NHS Ester high_yield->nhs_ester carboxylic_acid Choose this compound Acid + EDC/NHS flexibility->carboxylic_acid

Caption: A decision-making pathway for selecting the appropriate Cyanine7.5 labeling chemistry.

Conclusion: Making the Right Choice

For applications demanding high labeling efficiency, reproducibility, and a streamlined workflow, Cyanine7.5 NHS ester is the superior choice . Its pre-activated nature simplifies the protocol and generally leads to higher and more consistent degrees of labeling.

However, This compound acid offers a more cost-effective alternative and provides flexibility for researchers who may want to use different activation chemistries. While the in-situ activation with EDC/NHS requires more careful optimization and may result in lower yields, it remains a viable option for various applications.

Ultimately, the decision rests on the specific requirements of your experiment, including the desired degree of labeling, the sensitivity of your protein to reaction conditions, and practical considerations such as cost and available expertise. This guide provides the foundational knowledge and protocols to help you navigate this choice and achieve optimal results in your near-infrared fluorescence studies.

References

A Researcher's Guide to Cross-Reactivity Testing of Cyanine7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-based reagents is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cyanine7.5 (Cy7.5) labeled antibodies with common alternatives, offering supporting experimental data and detailed protocols for robust cross-reactivity assessment.

Cyanine7.5, a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo imaging and multiplex assays due to its deep tissue penetration and minimal autofluorescence. However, like all fluorescently labeled antibodies, those conjugated with Cy7.5 require rigorous testing to rule out non-specific binding and cross-reactivity with off-target molecules. This guide will delve into the performance characteristics of Cy7.5 and its alternatives, and provide detailed methodologies for assessing their specificity.

Performance Comparison of NIR Dyes

The choice of a near-infrared dye can significantly impact the sensitivity and specificity of an immunoassay. Here, we compare the key photophysical properties of Cyanine7.5 with two other commonly used NIR dyes, Cy7 and Alexa Fluor 790.

PropertyCyanine7.5Cy7Alexa Fluor 790
Maximum Excitation (nm) ~788~750~785
Maximum Emission (nm) ~808~773~807
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~223,000[1]~250,000[2]~260,000
Quantum Yield (Φ) ~0.10[1]~0.28[2]~0.06
Brightness (Ext. Coeff. x QY) ~22,300~70,000~15,600
Photostability GoodModerateExcellent

Key Insights:

  • Brightness: Cy7 exhibits the highest theoretical brightness among the three, making it a strong candidate for detecting low-abundance targets. Cyanine7.5 offers a good balance of brightness and a more red-shifted emission spectrum. Alexa Fluor 790, while being the most red-shifted, has a lower quantum yield, resulting in lower overall brightness.

  • Spectral Profile: The red-shifted excitation and emission spectra of Cyanine7.5 and Alexa Fluor 790 are advantageous for in vivo imaging, as they minimize interference from tissue autofluorescence.

  • Photostability: Alexa Fluor dyes are generally recognized for their superior photostability compared to cyanine (B1664457) dyes, which can be a critical factor in experiments requiring long or repeated exposures to light.[2][3]

Experimental Protocols for Cross-Reactivity Testing

Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, non-target antigen, often due to structural similarities in their epitopes. Rigorous testing is essential to validate antibody specificity. The following are detailed protocols for assessing the cross-reactivity of Cyanine7.5 labeled antibodies using common immunoassay techniques.

Experimental Workflow for Cross-Reactivity Assessment

The general workflow for assessing antibody cross-reactivity involves testing the labeled antibody against a panel of related and unrelated antigens.

G cluster_prep Preparation cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis a Antigen Panel Selection (Target, Related & Unrelated) b Antibody Labeling (Cyanine7.5 & Alternatives) a->b c Antibody Titration b->c d ELISA c->d e Western Blot c->e f Immunohistochemistry c->f g Flow Cytometry c->g h Quantify Signal (Fluorescence Intensity) d->h e->h f->h g->h i Compare Binding to Target vs. Non-Targets h->i j Determine Specificity i->j EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Enters Nucleus

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and proper disposal of Cyanine7.5 carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

While this compound acid is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols for chemical waste disposal. Adherence to these guidelines minimizes environmental impact and ensures a safe laboratory environment.

Chemical and Physical Properties

A summary of the key properties of this compound acid is provided below. This information is essential for correct handling and storage prior to disposal.

PropertyValue
Appearance Dark green solid
Molecular Formula C₄₅H₄₅K₃N₂O₁₄S₄ (for sulfo-Cyanine7.5)
Solubility Good in water, DMF, DMSO
Storage Conditions Store at -20°C in the dark, desiccated.
Incompatible Materials Strong oxidizing agents.

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the proper disposal of this compound acid from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat.

  • Use nitrile gloves to prevent skin contact.

  • Wear safety goggles to protect from potential splashes.

2. Waste Collection:

  • Collect waste this compound acid, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled waste container.

  • The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • Label the waste container as "Non-Hazardous Chemical Waste: this compound acid".

3. Segregation of Waste:

  • Do not mix this compound acid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • In particular, avoid mixing with strong oxidizing agents.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container away from sources of ignition and incompatible materials.

5. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Provide them with the completed waste manifest or any other required documentation.

6. Decontamination:

  • Wipe down any surfaces that may have come into contact with this compound acid with an appropriate laboratory disinfectant.

  • Dispose of the cleaning materials in the designated solid waste container.

7. Documentation:

  • Maintain a log of the amount of this compound acid disposed of and the date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound acid.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have Cyanine7.5 Carboxylic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect segregate Segregate from Other Chemical Waste Streams collect->segregate store Store Sealed Container in Designated Waste Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound acid.

Important Considerations:

  • Regulatory Compliance: Always consult your local, state, and federal regulations regarding chemical waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for this information.

  • Do Not Drain Dispose: Never dispose of this compound acid or any other laboratory chemical down the drain.[1][2] This can lead to environmental contamination and may be a violation of local regulations.

  • Container Integrity: Ensure that the waste container is in good condition and properly sealed to prevent leaks.[1][2]

By following these procedures, you can ensure the safe and responsible disposal of this compound acid, contributing to a safer laboratory and a healthier environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is mandatory when handling Cyanine7.5 carboxylic acid in either solid or solution form to prevent exposure.[1]

Body Part Required PPE Specifications and Notes
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[1][2]
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsGoggles must be splash-proof. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][3]
Body Laboratory CoatA buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, an impervious apron over the lab coat is recommended.[1][3]
Respiratory Fume Hood or RespiratorAll handling of the solid form and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors. If a fume hood is not available, a NIOSH/MSHA-approved respirator may be required.[3][4]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound acid is crucial for preventing contamination and exposure.

Pre-Handling Preparations:

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound acid was not located, reviewing the SDS for similar cyanine (B1664457) dyes is a critical first step.

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[3]

  • Assemble Materials: Have all necessary equipment and supplies, including PPE and spill cleanup materials, readily available before you begin.

Handling Procedures:

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing (Solid Form): Carefully weigh the desired amount of the powdered reagent inside a chemical fume hood to avoid generating dust. Use anti-static weighing paper if necessary.

  • Preparing Solutions: When preparing solutions, add the solvent to the solid slowly to prevent splashing.[4]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.

Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Caption: Workflow for the safe handling of this compound acid.

Emergency Procedures

Spill Cleanup:

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound acid is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Collection:

  • Collect all contaminated solid waste, including used gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste container.[1]

  • Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not pour cyanine dye waste down the drain.[2]

Disposal Protocol:

  • Segregate Waste: Keep cyanine dye waste separate from other chemical waste streams.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.[5]

Disposal_Plan cluster_Collection Waste Collection cluster_Disposal Disposal Collect_Solid Collect Contaminated Solids Segregate_Waste Segregate from Other Waste Collect_Solid->Segregate_Waste Collect_Liquid Collect Liquid Waste Collect_Liquid->Segregate_Waste Label_Container Label as Hazardous Waste Segregate_Waste->Label_Container Contact_EHS Contact EHS for Pickup Label_Container->Contact_EHS

Caption: Waste disposal plan for this compound acid.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound acid. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.